molecular formula C7H7BF2O3 B1586526 3,5-Difluoro-2-methoxyphenylboronic acid CAS No. 737000-76-9

3,5-Difluoro-2-methoxyphenylboronic acid

Cat. No.: B1586526
CAS No.: 737000-76-9
M. Wt: 187.94 g/mol
InChI Key: JXQHRWOUVJRCSR-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,5-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQHRWOUVJRCSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370389
Record name 3,5-Difluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-76-9
Record name 3,5-Difluoro-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated synthons highly valuable building blocks. Among these, arylboronic acids stand out for their versatility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

3,5-Difluoro-2-methoxyphenylboronic acid (CAS 737000-76-9) is a key reagent that combines the benefits of fluorine substitution with the synthetic utility of a boronic acid functional group.[2] The electron-withdrawing nature of the two fluorine atoms, positioned meta to the boronic acid, significantly influences the electronic properties of the aromatic ring, making this compound a desirable partner in the synthesis of complex organic molecules.[1] The ortho-methoxy group further modulates the steric and electronic environment, offering a unique substitution pattern for targeted molecular design. This guide provides a comprehensive overview of a primary synthesis route for this compound, detailing the underlying chemical principles and a robust experimental protocol for its preparation.

Retrosynthetic Analysis and Strategic Considerations

The most direct and widely employed strategy for the synthesis of arylboronic acids is the borylation of an organometallic intermediate. A retrosynthetic analysis of the target molecule, this compound, points to a logical disconnection at the carbon-boron bond. This reveals a 3,5-difluoro-2-methoxyphenyl anion equivalent and a boron electrophile as the key precursors.

This retrosynthetic approach is practically realized through a lithiation-borylation sequence. The key steps involve:

  • Generation of an Aryllithium Intermediate: This is typically achieved through a halogen-metal exchange reaction, where an aryl halide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi).

  • Borylation: The highly nucleophilic aryllithium species then reacts with an electrophilic boron source, most commonly a trialkyl borate like trimethyl borate or triisopropyl borate.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.

This method is particularly well-suited for the synthesis of this compound due to the availability of the corresponding aryl bromide precursor and the efficiency of the halogen-metal exchange at low temperatures.

Primary Synthesis Route: Lithiation-Borylation

The core of the synthesis for this compound is a two-step, one-pot procedure starting from a suitable precursor.

Step 1: Synthesis of the Precursor: 1-Bromo-2-methoxy-3,5-difluorobenzene

While 1-bromo-2-methoxy-3,5-difluorobenzene is commercially available from several suppliers, understanding its synthesis provides a more complete picture. A common method involves the bromination of 1,3-difluorobenzene, followed by methoxylation. However, for the purpose of this guide, we will begin with the commercially available bromo-precursor.

Step 2: Lithiation and Borylation

The central transformation involves the reaction of 1-bromo-2-methoxy-3,5-difluorobenzene with n-butyllithium to form the corresponding aryllithium species. This is immediately followed by quenching with a trialkyl borate to form the boronate ester, which is then hydrolyzed to the desired product. A Chinese patent (CN103951688A) describes a similar process for a related compound, providing a strong basis for the reaction conditions.[3]

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established organometallic and boronic acid chemistry principles, adapted from methodologies for structurally similar compounds.[3][4]

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
1-Bromo-2-methoxy-3,5-difluorobenzene888318-22-7225.01 g/mol 10.0 g0.044 mol
n-Butyllithium (2.5 M in hexanes)109-72-864.06 g/mol 19.5 mL0.049 mol
Triisopropyl borate5419-55-6188.08 g/mol 12.5 g0.066 mol
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 150 mL-
2 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed-
Ethyl Acetate141-78-688.11 g/mol As needed-
Brine (Saturated NaCl solution)7647-14-558.44 g/mol As needed-
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37 g/mol As needed-

Procedure:

  • Reaction Setup: A 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen.

  • Initial Charging: The flask is charged with 1-bromo-2-methoxy-3,5-difluorobenzene (10.0 g, 0.044 mol) and anhydrous tetrahydrofuran (150 mL).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 19.5 mL, 0.049 mol) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (12.5 g, 0.066 mol) is added dropwise at a rate that maintains the internal temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH of the aqueous phase is between 1 and 2. The mixture is stirred vigorously for 1 hour at room temperature.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL).

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by trituration with cold hexanes to yield this compound as a solid.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Core Synthesis cluster_workup Work-up and Purification Setup Flame-dried 3-neck flask under Nitrogen Start Dissolve 1-bromo-2-methoxy-3,5-difluorobenzene in anhydrous THF Setup->Start Cool1 Cool to -78 °C Start->Cool1 Lithiation Add n-BuLi dropwise (maintain T < -70 °C) Cool1->Lithiation Stir1 Stir for 1 hour at -78 °C Lithiation->Stir1 Borylation Add Triisopropyl borate dropwise (maintain T < -70 °C) Stir1->Borylation Warm Warm to Room Temperature (Stir overnight) Borylation->Warm Cool2 Cool to 0 °C Warm->Cool2 Quench Quench with 2M HCl (pH 1-2) Cool2->Quench Hydrolysis Stir for 1 hour at RT Quench->Hydrolysis Extraction Extract with Ethyl Acetate Hydrolysis->Extraction Wash Wash with Brine Extraction->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize/Triturate Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Mechanism and Causality in Experimental Choices

  • Choice of Base and Solvent: n-Butyllithium is a sufficiently strong base to deprotonate the aryl bromide via halogen-metal exchange. Anhydrous THF is an ideal solvent as it is aprotic and can solvate the lithium cation, stabilizing the organolithium intermediate.

  • Low-Temperature Requirement: The lithiation reaction is performed at -78 °C to prevent side reactions, such as the reaction of n-BuLi with the solvent or decomposition of the aryllithium intermediate. The high reactivity of organolithium reagents necessitates these cryogenic conditions.[3]

  • Boron Electrophile: Triisopropyl borate is used as the boron source. The bulky isopropoxy groups can help to prevent the formation of over-borylated products. Trimethyl borate is also a suitable alternative.

  • Acidic Workup: The hydrolysis of the boronate ester to the boronic acid is catalyzed by acid. The addition of HCl ensures the complete conversion to the final product.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. The electronic properties of the difluorinated methoxy-substituted phenyl ring can influence the rate and efficiency of these coupling reactions, making this reagent particularly useful for the synthesis of complex pharmaceutical and agrochemical targets.

Suzuki_Coupling Aryl Halide (R-X) Aryl Halide (R-X) R-Pd(II)-X R-Pd(II)-X Aryl Halide (R-X)->R-Pd(II)-X Pd(0) Pd(0) Pd(0)->R-Pd(II)-X Oxidative Addition Oxidative Addition Oxidative Addition R-Pd(II)-Ar R-Pd(II)-Ar R-Pd(II)-X->R-Pd(II)-Ar Transmetalation Boronic Acid This compound (Ar-B(OH)2) Boronic Acid->R-Pd(II)-Ar Base Base Base->R-Pd(II)-Ar Transmetalation Transmetalation R-Pd(II)-Ar->Pd(0) Reductive Elimination Coupled Product (R-Ar) Coupled Product (R-Ar) R-Pd(II)-Ar->Coupled Product (R-Ar) Reductive Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

  • Organolithium Reagents: n-Butyllithium is a highly reactive and pyrophoric reagent that must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.

  • Cryogenic Conditions: The use of a dry ice/acetone bath requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.

  • Halogenated Organic Compounds: The starting material and product should be handled in a well-ventilated fume hood.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

The lithiation-borylation of 1-bromo-2-methoxy-3,5-difluorobenzene represents a robust and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, this valuable synthetic intermediate can be prepared in good yield. Its utility in Suzuki-Miyaura cross-coupling reactions underscores its importance in the construction of complex, fluorinated molecules for a wide range of applications in the pharmaceutical and materials science industries.

References

Introduction: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS Number 737000-76-9 , is a highly functionalized arylboronic acid that has emerged as a critical reagent in organic synthesis.[1][2][3] Its strategic substitution pattern—featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group—imparts unique electronic and steric properties, making it an invaluable tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in state-of-the-art cross-coupling methodologies.

Organoboron compounds, particularly boronic acids, are lauded for their stability, low toxicity, and versatile reactivity.[4] They are central to the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in pharmaceuticals and advanced materials.[5][6] The specific structure of this compound allows for the introduction of a precisely substituted phenyl ring, which can significantly influence a target molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe implementation in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 737000-76-9[1][3]
Molecular Formula C₇H₇BF₂O₃[1][3]
Molecular Weight 187.94 g/mol [1][8]
Appearance Beige powder or chunks[1][2]
Melting Point ~200 °C[1][2][9]
Boiling Point 339.9 ± 52.0 °C at 760 mmHg (Predicted)[1][2]
Density 1.35 ± 0.1 g/cm³ (Predicted)[1][2]
InChI Key JXQHRWOUVJRCSR-UHFFFAOYSA-N[9][10]
Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.[1][11]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Eyewash stations and safety showers must be readily accessible.[12]

    • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, nitrile gloves, and a lab coat.[11][13]

    • Handling: Avoid generating dust. Wash hands thoroughly after handling.[11][13]

    • Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][9]

Synthesis Pathway

Arylboronic acids are typically synthesized from the corresponding aryl halides. A common and effective method involves a lithium-halogen exchange followed by borylation with a trialkyl borate ester. This approach offers a reliable route to the desired product from commercially available starting materials.

Synthesis_Workflow A 1-Bromo-3,5-difluoro-2-methoxybenzene C Lithium-Halogen Exchange (-78 °C, Anhydrous THF) A->C B Organolithium Reagent (e.g., n-BuLi) B->C D Aryllithium Intermediate C->D F Borylation D->F E Triisopropyl Borate B(O-iPr)₃ E->F G Borate Ester Intermediate F->G H Aqueous Acidic Workup (e.g., dilute HCl) G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): The lithium-halogen exchange is highly exothermic and performed at dry ice/acetone bath temperature to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorously dry solvents and an inert atmosphere are essential for the reaction's success.

  • Trialkyl Borate: This electrophilic boron source efficiently traps the nucleophilic aryllithium intermediate to form the borate ester.

  • Acidic Workup: Hydrolysis of the borate ester intermediate under acidic conditions yields the final boronic acid product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[14][15] This reaction is widely used in pharmaceutical synthesis due to its mild conditions and high tolerance for various functional groups.[15]

Catalytic Cycle Mechanism

The reaction proceeds through a well-defined catalytic cycle involving three key steps. The presence of a base is crucial for the transmetalation step.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex OxAdd->PdII_complex Transmetalation Transmetalation PdII_Ar1Ar2 Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_Ar1Ar2 Transmetalation->PdII_Ar1Ar2 PdII_Ar1Ar2->Pd0 RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product Ar1X Ar¹-X (Organic Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Borate [Ar²-B(OH)₃]⁻ Ar2BOH2->Borate Base Base (e.g., K₂CO₃) Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple to form the new C-C bond, releasing the final product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[14]

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Self-Validating System: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product. The final product is purified by column chromatography and its identity and purity are confirmed by NMR spectroscopy and mass spectrometry.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq) to flask B 2. Add Solvent (e.g., Dioxane/Water) A->B C 3. Degas mixture with Argon (15-20 min) B->C D 4. Add Pd Catalyst (e.g., Pd(dppf)Cl₂) under Argon counterflow C->D E 5. Heat reaction mixture (e.g., 80-100 °C) with stirring D->E F 6. Monitor reaction progress (TLC or LC-MS) E->F G 7. Cool to RT, dilute with Ethyl Acetate, filter through Celite F->G H 8. Wash organic layer with water and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J 10. Purify crude product via Silica Gel Chromatography I->J K 11. Characterize pure product (NMR, MS) J->K

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.1–1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0–3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for the transmetalation step.[14]

  • Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

    • Rationale: This solvent mixture effectively dissolves both the organic reagents and the inorganic base, creating a homogeneous or effectively biphasic system where the reaction can proceed efficiently.

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Rationale: Oxygen must be removed from the reaction as it can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01–0.05 eq).

    • Rationale: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that is effective for a wide range of aryl halides and boronic acids. The dppf ligand provides the stability and electronic properties necessary for an efficient catalytic cycle.

  • Heating: Heat the reaction mixture to 80–100 °C with vigorous stirring.

    • Rationale: Heating accelerates the rate of reaction, particularly the often rate-limiting oxidative addition and reductive elimination steps.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

Conclusion

This compound is a sophisticated and powerful reagent for modern organic synthesis. Its well-defined physicochemical properties, coupled with its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, make it an indispensable component in the toolkit of scientists engaged in drug discovery and materials science. A comprehensive understanding of its handling, synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full synthetic potential.

References

An In-depth Technical Guide to 3,5-Difluoro-2-methoxyphenylboronic acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxyphenylboronic acid, a versatile reagent increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its core physical and chemical properties, explore its applications in modern synthetic chemistry, and provide a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction.

Core Compound Identity and Physicochemical Properties

This compound is an organoboron compound that has gained significant traction as a building block in the synthesis of complex organic molecules. Its unique substitution pattern—two fluorine atoms and a methoxy group on the phenyl ring—imparts specific steric and electronic properties that are highly advantageous in medicinal chemistry and materials science.

Structural and Molecular Information

The foundational identity of this compound is captured by its structural and molecular details.

Diagram 1: Chemical Structure of this compound

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 737000-76-9[1][2][3]
Molecular Formula C₇H₇BF₂O₃[2][3][4]
Molecular Weight 187.94 g/mol [2][3][4]
Appearance Beige or white powder/chunks[2][5]
Melting Point 200 °C[2][5]
Boiling Point (Predicted) 339.9 ± 52.0 °C at 760 mmHg[2][5]
Density (Predicted) 1.35 ± 0.1 g/cm³[2][5]
Purity Typically ≥97%[6]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery and organic synthesis stems from its versatile reactivity, primarily in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[7] Boronic acids are crucial reagents in these reactions due to their stability, low toxicity, and high functional group tolerance.[8] The fluorine and methoxy substituents on this compound can influence the electronic properties of the molecule, potentially enhancing metabolic stability and binding affinity in drug candidates.[7]

Diagram 2: Generalized Suzuki-Miyaura Coupling Workflow

G reagents Reactants: - Aryl Halide (R-X) - Boronic Acid (Ar-B(OH)2) - Base (e.g., K2CO3) catalyst Palladium Catalyst (e.g., Pd(PPh3)4) reagents->catalyst Add solvent Solvent (e.g., Toluene/Water/Methanol) catalyst->solvent Dissolve heating Heating (Reflux) solvent->heating Heat workup Reaction Work-up (Extraction & Purification) heating->workup Cool & Process product Coupled Product (R-Ar) workup->product

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction using this compound. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, Ethanol, Water)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for extraction and purification

Step-by-Step Procedure
  • Reaction Setup : In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Inert Atmosphere : Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition : Add the solvent system, typically a mixture such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent choice can be critical and may need optimization depending on the specific substrates.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Reaction Execution : Heat the reaction mixture to reflux (the temperature will depend on the solvent system) and stir vigorously.

  • Monitoring the Reaction : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Stability, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Stability and Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and air.[5][9] Recommended storage is in a cool, dry place, with some suppliers suggesting refrigeration at 2-8°C.[5][9][10]

Safety and Handling

This compound is classified as an irritant.[1][4] It is crucial to adhere to the following safety precautions:

  • Causes skin irritation (H315).[1][4][11]

  • Causes serious eye irritation (H319).[1][4][11]

  • May cause respiratory irritation (H335).[1][4][11]

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12] Handle the compound in a well-ventilated area or a chemical fume hood.[11][12]

First Aid Measures :

  • In case of skin contact : Wash with plenty of soap and water.[11][12]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

  • If inhaled : Remove the person to fresh air and keep comfortable for breathing.[11][12]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this chemical.[11][12]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly for applications in drug discovery and development. Its unique electronic and structural properties make it an attractive component for creating novel molecular architectures. By understanding its physicochemical properties and adhering to established protocols for its use and handling, researchers can effectively leverage this compound to advance their scientific endeavors.

References

3,5-Difluoro-2-methoxyphenylboronic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 3,5-Difluoro-2-methoxyphenylboronic Acid

Abstract

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions to construct complex molecular architectures. A definitive understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and solid-state properties. As of the latest literature review, a solved single-crystal structure for this compound has not been deposited in public crystallographic databases. This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals, detailing the necessary experimental and computational workflows to elucidate the crystal structure of this compound. Authored from the perspective of a senior application scientist, this document provides not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible approach to structural determination.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery, the precise arrangement of atoms in a molecule—its crystal structure—governs its physicochemical properties, including solubility, stability, and bioavailability. For a versatile reagent like this compound, understanding its solid-state conformation and intermolecular interactions, particularly the hydrogen bonding networks formed by the boronic acid moieties, is critical for optimizing reaction conditions and designing novel pharmaceutical compounds. This guide outlines a systematic approach to bridge the current knowledge gap by providing a validated workflow for its crystal structure determination.

Experimental Workflow: From Powder to Precision Structure

The journey to elucidating a crystal structure is a multi-step process that begins with obtaining high-quality single crystals and culminates in the refinement of a three-dimensional atomic model. The following sections detail the critical experimental procedures.

Prerequisite: Synthesis and Spectroscopic Confirmation

Before any crystallographic analysis, the chemical identity and purity of the compound must be unequivocally confirmed. A common synthetic route involves the lithiation of 1,3-difluoro-2-methoxybenzene followed by quenching with a trialkyl borate. The resulting product must be purified, typically by recrystallization or column chromatography, and then thoroughly characterized.

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic proton and the methoxy group protons. The boronic acid protons may be broad or not observed depending on the solvent and water content.
¹⁹F NMR A single resonance, as the two fluorine atoms are chemically equivalent.
¹³C NMR Resonances for the six aromatic carbons (with C-F and C-O couplings) and the methoxy carbon.
¹¹B NMR A single, broad resonance characteristic of a trigonal planar boronic acid.
FTIR Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H (aromatic and aliphatic), C-O, C-F, and B-O bonds.
HRMS The molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.
The Cornerstone: Single Crystal Growth

The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal. Boronic acids are known to form strong hydrogen bonds, which can be leveraged to promote crystallization.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., acetone, acetonitrile, ethanol, ethyl acetate, and mixtures with water or heptane) to find a system where the compound has moderate solubility. The goal is to find a solvent from which the compound crystallizes slowly upon concentration.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature. Use a small, clean vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vessel with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once well-formed, block-like crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, carefully harvest them using a nylon loop.

Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

sc_xrd_workflow cluster_exp Experimental Setup cluster_proc Data Processing & Refinement crystal_mount 1. Crystal Mounting (Nylon Loop) data_collection 2. Data Collection (Diffractometer, 100 K) crystal_mount->data_collection Transfer to Goniometer integration 3. Data Integration (Determine Intensities) data_collection->integration Raw Diffraction Images solve 4. Structure Solution (e.g., Direct Methods) integration->solve refine 5. Structure Refinement (Least-Squares Fitting) solve->refine validation 6. Validation & CIF (Generate Final Report) refine->validation

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Place the mounted crystal in a cold stream of nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and leads to higher-quality data. Perform an initial unit cell determination and then proceed with a full data collection, measuring the intensities of thousands of reflections.

  • Data Reduction and Integration: Process the raw diffraction images to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects.

  • Structure Solution: Use software packages (e.g., SHELXT, Olex2) to solve the phase problem and obtain an initial electron density map. This initial map should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters such as the R1 factor and the Goodness of Fit (GooF).

Complementary Analyses for a Complete Picture

While SC-XRD provides the definitive structure of a single crystal, other techniques are essential for characterizing the bulk material and corroborating the findings.

Bulk Phase Analysis: Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique used to analyze the bulk crystalline sample, confirming that the material is a single phase and that the structure determined by SC-XRD is representative of the entire batch.

  • Sample Preparation: Gently grind a small amount of the crystalline material into a fine powder to ensure random orientation of the crystallites.

  • Data Collection: Load the powder onto a sample holder and collect a diffraction pattern over a wide 2θ range.

  • Data Analysis: Compare the experimental PXRD pattern to a pattern simulated from the SC-XRD results. A close match confirms the phase purity of the bulk sample.

Computational Modeling: Predicting and Understanding Structure

Computational methods, particularly Density Functional Theory (DFT), can be used to predict the gas-phase geometry of the molecule. This provides a valuable comparison point for the experimentally determined structure.

dft_workflow mol_build 1. Build Initial Molecule geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc compare 4. Compare with SC-XRD Data (Bond Lengths, Angles) freq_calc->compare

Caption: Workflow for DFT-based Molecular Geometry Optimization.

By comparing the bond lengths, bond angles, and torsion angles from the DFT-optimized structure with the SC-XRD results, one can assess the influence of crystal packing forces on the molecular conformation. For instance, the orientation of the boronic acid group relative to the phenyl ring may differ due to intermolecular hydrogen bonding in the solid state.

Interpreting the Final Structure: Key Features to Analyze

Once the crystal structure is solved and validated, a thorough analysis is required. Key features to investigate include:

  • Intramolecular Geometry: Examine bond lengths and angles, paying close attention to any distortions caused by the sterically demanding ortho-methoxy group and the electron-withdrawing fluorine atoms.

  • Molecular Conformation: Determine the torsion angle between the phenyl ring and the boronic acid group.

  • Intermolecular Interactions: The most crucial aspect will be the hydrogen bonding network. Boronic acids typically form dimers or extended chains through O-H···O hydrogen bonds. Analyze these interactions in detail, as they dictate the crystal packing and the material's properties.

  • Crystal Packing: Visualize the packing of molecules in the unit cell to identify any π-stacking or other non-covalent interactions that contribute to the stability of the crystal lattice.

Conclusion

The determination of the crystal structure of this compound is a critical step towards fully understanding its chemical behavior. By following the integrated experimental and computational workflow detailed in this guide—from meticulous crystal growth and high-resolution SC-XRD analysis to confirmatory PXRD and DFT studies—researchers can obtain a precise and reliable atomic-level model. This structural information is invaluable, providing a solid foundation for rational drug design, reaction optimization, and the development of new materials.

solubility of 3,5-Difluoro-2-methoxyphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Difluoro-2-methoxyphenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. In the absence of extensive empirical data in public literature, this document synthesizes theoretical principles governing the solubility of substituted phenylboronic acids with actionable, field-proven experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both predictive insights and a robust framework for empirical solubility determination.

Introduction: The Critical Role of Solubility in Application

This compound (C₇H₇BF₂O₃, Molar Mass: 187.94 g/mol ) is a specialized organoboron compound with significant potential in various chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The efficiency of its application in synthetic protocols, including reaction kinetics, purification, and formulation, is fundamentally dictated by its solubility in organic solvents. An in-depth understanding of its dissolution behavior is, therefore, not merely academic but a prerequisite for process optimization and the development of robust synthetic methodologies.

This guide addresses the current information gap by providing a detailed exploration of the factors expected to govern the solubility of this compound and presenting a validated experimental procedure for its precise measurement.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is a function of the interplay between its intrinsic properties and those of the solvent. For this compound, several key structural features will dictate its solubility profile across a range of organic solvents.

2.1. The Phenylboronic Acid Core:

The foundational phenylboronic acid structure imparts a degree of polarity and the capacity for hydrogen bonding through its hydroxyl groups. Generally, phenylboronic acids exhibit favorable solubility in polar aprotic solvents like ethers and ketones, moderate solubility in less polar solvents like chloroform, and poor solubility in nonpolar hydrocarbon solvents.[2][3]

2.2. Influence of Substituents:

The nature and position of substituents on the phenyl ring can significantly alter the solubility profile.[4]

  • Methoxy Group (-OCH₃) at the Ortho Position: The presence of a methoxy group can increase the molecule's polarity and its potential for hydrogen bonding, which would generally enhance solubility in polar solvents. The ortho-position of the methoxy group in this compound may lead to intramolecular hydrogen bonding with the boronic acid moiety, a phenomenon known to influence the acidity and solubility of ortho-substituted phenylboronic acids.[4] The ortho-isomer of isobutoxyphenylboronic acid, for example, demonstrates significantly higher solubility than its meta and para counterparts.[4]

  • Difluoro Groups (-F) at the Meta Positions: The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the boronic acid and the overall electronic distribution of the molecule. While fluorine substitution can increase polarity, it may also lead to stronger crystal lattice energy, potentially decreasing solubility.

2.3. Predicted Solubility Profile:

Based on these structural considerations, a predicted qualitative solubility profile for this compound is presented in Table 1. It is crucial to recognize that these are estimations, and empirical determination is necessary for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl ether, DioxaneHighThe polarity and hydrogen bond accepting capability of ethers are expected to interact favorably with the boronic acid and methoxy groups.[2][3]
Ketones Acetone, Methyl ethyl ketone (MEK)HighSimilar to ethers, the polarity of ketones is anticipated to facilitate the dissolution of the compound.[2][3]
Alcohols Methanol, Ethanol, IsopropanolHigh to ModerateThe protic nature of alcohols can engage in hydrogen bonding with the solute. However, the potential for the formation of boronate esters exists.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents have intermediate polarity and are generally effective for a range of organic compounds.[2][3]
Aromatic Hydrocarbons Toluene, XyleneLowThe nonpolar nature of these solvents is unlikely to effectively solvate the polar functional groups of the molecule.
Aliphatic Hydrocarbons Hexane, HeptaneVery LowThe significant mismatch in polarity between the solute and these nonpolar solvents will likely result in minimal solubility.[2][3]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese highly polar solvents are expected to be very effective at dissolving the compound.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The following protocol provides a detailed, step-by-step methodology for the accurate measurement of the solubility of this compound.

3.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow:

The overall experimental workflow is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_solid Weigh excess solid This compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48 h) prep_vial->equilibration sampling Allow solid to settle equilibration->sampling filtration Withdraw supernatant and filter through 0.22 µm filter sampling->filtration dilution Dilute filtrate to a known concentration filtration->dilution hplc Analyze by HPLC dilution->hplc calculation Calculate solubility from calibration curve hplc->calculation calibration Prepare calibration curve with known standards calibration->calculation

Figure 1: Experimental workflow for the determination of solubility using the shake-flask method.

3.3. Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples by a validated analytical technique, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the organic solvent by accounting for the dilution factor.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and standardized format to allow for easy comparison. Table 2 provides a template for reporting quantitative solubility data.

Table 2: Quantitative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Tetrahydrofuran (THF)[Insert experimental value][Insert experimental value]
Acetone[Insert experimental value][Insert experimental value]
Methanol[Insert experimental value][Insert experimental value]
Dichloromethane (DCM)[Insert experimental value][Insert experimental value]
Toluene[Insert experimental value][Insert experimental value]
Hexane[Insert experimental value][Insert experimental value]
Dimethylformamide (DMF)[Insert experimental value][Insert experimental value]

The interpretation of these results should consider the theoretical predictions outlined in Section 2. Discrepancies between predicted and observed solubilities can provide valuable insights into the specific intermolecular interactions at play.

Conclusion

While direct, publicly available solubility data for this compound is scarce, a robust understanding of its likely behavior can be extrapolated from the principles governing the solubility of substituted phenylboronic acids. This guide provides a strong theoretical foundation for predicting its solubility and a detailed, practical protocol for its empirical determination. By leveraging this combined theoretical and experimental approach, researchers can effectively optimize the use of this important synthetic building block in their work.

References

A Technical Guide to the NMR Spectroscopy of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 3,5-difluoro-2-methoxyphenylboronic acid. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and reaction monitoring. This document synthesizes theoretical knowledge and spectral data from analogous compounds to present a detailed analysis of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra. Furthermore, it outlines field-proven experimental protocols for data acquisition and offers insights into the structural elucidation of this multifaceted molecule.

Introduction: The Significance of this compound in Drug Discovery

This compound is a valuable reagent in modern synthetic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The methoxy group provides an additional point for molecular recognition and can influence the electronic properties of the phenyl ring. The boronic acid moiety is a versatile functional group, most notably for its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Accurate and unambiguous characterization of this starting material is a prerequisite for the synthesis of novel chemical entities. NMR spectroscopy stands as the most powerful tool for the structural analysis of organic molecules in solution. This guide aims to provide a detailed reference for the NMR spectral data of this compound, enabling researchers to confidently identify and utilize this important synthetic intermediate.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for phenylboronic acids requires careful consideration of experimental parameters to overcome challenges such as oligomerization. Boronic acids have a propensity to form cyclic anhydrides, known as boroxines, which can lead to broad signals and complex spectra.

Sample Preparation and Choice of Solvent

The choice of solvent is critical for obtaining sharp and well-resolved NMR spectra of boronic acids.

  • Recommended Solvents: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are generally the preferred solvents. Alcohols like methanol can break up the boroxine trimers by forming a solvent adduct with the boronic acid.

  • Solvents to Avoid: Non-polar solvents such as chloroform (CDCl₃) are often unsuitable as they can promote the formation of boroxines, leading to poor quality spectra.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H and ¹⁹F NMR. Higher concentrations may be required for less sensitive nuclei like ¹³C.

NMR Instrument Parameters

Standard NMR pulse programs are generally sufficient for acquiring the spectra of this compound.

  • ¹H NMR: A standard single-pulse experiment is used. The spectral width should be set to cover the aromatic and methoxy regions (typically 0-12 ppm).

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is recommended to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans (e.g., 1024 or more) may be necessary to obtain a good spectrum.

  • ¹⁹F NMR: A standard single-pulse experiment with proton decoupling is often employed. The wide chemical shift range of ¹⁹F necessitates a larger spectral width.

  • ¹¹B NMR: Due to the quadrupolar nature of the boron nucleus, signals can be broad. It is often preferable to use quartz NMR tubes to avoid a broad background signal from borosilicate glass tubes.[1] A single-pulse experiment is typically used.

Predicted NMR Spectral Data and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz
H-46.8 - 7.0ddd (doublet of doublet of doublets)JH4-F3 ≈ 8-10, JH4-F5 ≈ 2-3, JH4-H6 ≈ 2-3
H-67.1 - 7.3ddd (doublet of doublet of doublets)JH6-F5 ≈ 8-10, JH6-F3 ≈ 2-3, JH6-H4 ≈ 2-3
OCH₃3.8 - 4.0s (singlet)-
B(OH)₂8.0 - 8.5br s (broad singlet)-
  • Causality behind Predictions: The electron-withdrawing nature of the fluorine atoms and the boronic acid group, combined with the electron-donating effect of the methoxy group, will influence the chemical shifts of the aromatic protons. The complex multiplicity of the aromatic signals arises from coupling to both fluorine atoms (ortho and meta couplings) and to the other aromatic proton (meta coupling). The boronic acid protons are often broad and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will exhibit distinct signals for each carbon atom, with characteristic splittings due to coupling with fluorine.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity (due to C-F coupling) Coupling Constants (J) Hz
C-B125 - 130br (broad)-
C-OCH₃155 - 160d (doublet)²JC2-F3 ≈ 15-20
C-F (C3, C5)158 - 163dd (doublet of doublets)¹JC-F ≈ 240-250, ²JC-F ≈ 15-20
C-4105 - 110t (triplet)JC4-F ≈ 20-25
C-6115 - 120d (doublet)JC6-F5 ≈ 20-25
OCH₃55 - 60s (singlet)-
  • Expertise in Interpretation: The carbon directly attached to the boron atom (C-B) is often broad due to the quadrupolar relaxation of the boron nucleus. The carbons attached to fluorine (C3 and C5) will show large one-bond C-F coupling constants (¹JCF). The other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for confirming the fluorine substitution pattern.

Assignment Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz
F-3-110 to -115dd (doublet of doublets)JF3-H4 ≈ 8-10, JF3-F5 ≈ 5-8
F-5-115 to -120dd (doublet of doublets)JF5-H6 ≈ 8-10, JF5-F3 ≈ 5-8
  • Authoritative Grounding: The chemical shifts are referenced to CFCl₃. The observed multiplicity is due to coupling to the adjacent aromatic proton and to the other fluorine atom. The magnitude of F-F coupling constants is dependent on the number of intervening bonds.

Predicted ¹¹B NMR Spectrum

The ¹¹B NMR spectrum provides direct information about the boron center.

Assignment Predicted Chemical Shift (δ) ppm Appearance
B(OH)₂+28 to +32br s (broad singlet)
  • Trustworthiness of the Protocol: The chemical shift of tricoordinate arylboronic acids typically falls in the range of +28 to +33 ppm.[2] The signal is usually broad due to quadrupolar relaxation. The formation of a tetracoordinate boronate species, for example, by interaction with a diol or in a basic solution, would result in a significant upfield shift to around +5 to +10 ppm.[3][4]

Visualization of Molecular Structure and NMR Workflow

Molecular Structure

Caption: Structure of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Sample Dissolve ~10mg in 0.6mL CD3OD Transfer Transfer to NMR tube Dissolve Sample->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C{1H} Spectrum Acquire_1H->Acquire_13C Acquire_19F Acquire 19F{1H} Spectrum Acquire_13C->Acquire_19F Acquire_11B Acquire 11B Spectrum Acquire_19F->Acquire_11B Process_Spectra Fourier Transform, Phase & Baseline Correction Acquire_11B->Process_Spectra Integrate_Calibrate Integrate Peaks & Calibrate Chemical Shifts Process_Spectra->Integrate_Calibrate Assign_Peaks Assign Signals & Analyze Couplings Integrate_Calibrate->Assign_Peaks Structural_Confirmation Structural Confirmation Assign_Peaks->Structural_Confirmation

Caption: Workflow for NMR analysis.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the NMR spectral data of this compound. While experimentally obtained spectra are the gold standard, the predictive data and interpretations presented herein, grounded in established NMR principles and comparisons with analogous structures, offer a robust reference for researchers. Adherence to the outlined experimental protocols will facilitate the acquisition of high-quality data, enabling confident structural verification and purity assessment of this important building block in drug discovery and development.

References

3,5-Difluoro-2-methoxyphenylboronic acid mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-2-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a key organoboron compound extensively utilized as a building block in synthetic organic chemistry. Its structural motifs are prevalent in medicinal chemistry, making it a valuable intermediate in the development of novel therapeutic agents.[1][2] The compound's utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][3] Given its critical role in pharmaceutical synthesis and drug discovery, the precise and accurate characterization of this molecule is paramount. Mass spectrometry (MS) stands as a definitive analytical tool for its identification, quantification, and stability assessment.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. We will explore the nuances of different ionization techniques, delve into predictable fragmentation patterns, and present field-proven protocols for both direct and indirect analysis. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for tackling the analytical challenges associated with this and other structurally related boronic acids.

Physicochemical Properties and Analytical Considerations

Understanding the inherent properties of this compound is the foundation for developing a successful MS-based analytical method.

PropertyValueSource
Molecular Formula C₇H₇BF₂O₃[4]
Average Molecular Weight 187.94 g/mol [4]
Monoisotopic Molecular Weight 188.0456306 Da[4]
Melting Point 200 °C[5]
Boiling Point 339.9 °C at 760 mmHg[5]
CAS Number 737000-76-9[4]

The analytical behavior of this molecule is dictated by its three key functional groups:

  • Boronic Acid Group (-B(OH)₂): This group is notoriously challenging in mass spectrometry. It is prone to dehydration, especially at elevated temperatures, to form a cyclic anhydride trimer known as a boroxine.[6][7] This complicates spectral interpretation. Furthermore, its polarity and non-volatility make it unsuitable for direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Difluoro Substituents (-F): The two fluorine atoms are strong electron-withdrawing groups. This influences the acidity of the boronic acid and can affect fragmentation pathways by stabilizing certain ionic species.

  • Methoxy Group (-OCH₃): This electron-donating group can influence ionization efficiency and direct fragmentation patterns of the aromatic ring.

Strategic Approaches: LC-MS vs. GC-MS

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is the primary strategic decision. Each presents a distinct set of advantages and necessary considerations for analyzing boronic acids.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility Ideal for polar and non-volatile compounds; direct analysis is possible.[7]Requires analytes to be volatile and thermally stable.[7]
Derivatization Generally not required.[8]Mandatory. Derivatization is necessary to increase volatility and prevent thermal degradation.[7][9]
Ionization Techniques Soft ionization: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).[10][11]Hard/Soft ionization: Electron Ionization (EI), Chemical Ionization (CI).[10][12]
Key Advantage High-throughput analysis without sample pretreatment, minimizing boroxine formation.[6][8]Provides highly reproducible fragmentation patterns (EI) for structural confirmation and library matching.
Potential Issues In-source formation of dimers, solvent adducts, and boroxines can still occur, complicating spectra.[6][8]Derivatization efficiency can impact quantification; potential for thermal degradation in the injector port.[7]
Primary Application Quantitative analysis in complex matrices (e.g., reaction monitoring, impurity profiling).[6][8]Confirmatory analysis and screening for volatile impurities.[9]

Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS)

For routine quantification and high-throughput screening, LC-MS with Electrospray Ionization (ESI) is the method of choice. It circumvents the need for derivatization, providing a more direct and often faster workflow.

Ionization and Spectral Complexity

Boronic acids exhibit complex behavior under ESI conditions.[13][14] The primary challenge is managing the equilibrium between the desired analyte ion and various non-covalent aggregates. Optimized instrument parameters and mobile phase composition are critical to generate clean, interpretable spectra and ensure method robustness.[6][8] Common ionic species observed include:

  • Deprotonated Molecule [M-H]⁻: Often observed in negative ion mode.

  • Adducts: Formation of adducts with mobile phase modifiers (e.g., [M+CH₃COO]⁻ with acetate) can enhance signal intensity.

  • Dimers and Trimers: Self-association can lead to [2M-H]⁻ or [3M-H]⁻.

  • Boroxines: Dehydration can lead to the formation of the cyclic trimer, which may also be ionized.

G Analyte This compound in Solution M_H [M-H]⁻ (Target Ion) Analyte->M_H Deprotonation Adduct [M+Adduct]⁻ Analyte->Adduct Adduct Formation (e.g., Acetate) Dimer [2M-H]⁻ Analyte->Dimer Dimerization Boroxine Boroxine Trimer Analyte->Boroxine Dehydration (in-source)

Caption: Potential ionic species in ESI-MS of boronic acids.

Experimental Protocol: UPLC-ESI-MS/MS

This protocol is optimized to minimize the formation of undesirable adducts and boroxines, promoting the generation of the target analyte ion for sensitive quantification.[6][8]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL (stock).
  • Perform serial dilutions to the desired working concentration range (e.g., 0.1 µg/mL to 10 µg/mL) using the initial mobile phase composition.

2. UPLC Parameters:

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water. Rationale: Ammonium acetate helps to control pH and can promote the formation of acetate adducts, which are often more stable and provide a stronger signal than the deprotonated molecule.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometer Parameters (Negative ESI):

  • Ionization Mode: ESI-
  • Capillary Voltage: 2.5 kV.
  • Cone Voltage: 30 V. Rationale: This voltage should be optimized to maximize the precursor ion intensity while minimizing in-source fragmentation.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/Hr (Nitrogen).
  • MS/MS: For fragmentation analysis, select the [M-H]⁻ ion (m/z 187.0) as the precursor and apply a suitable collision energy (e.g., 10-30 eV) to generate product ions.

Fragmentation Analysis (ESI-MS/MS)

Collision-Induced Dissociation (CID) of the deprotonated molecule ([M-H]⁻, m/z 187.0) provides structural confirmation. The fragmentation is governed by the cleavage of the weakest bonds.

G parent [M-H]⁻ m/z 187.0 frag1 Loss of H₂O m/z 169.0 parent->frag1 - H₂O frag2 Loss of B(OH)₃ m/z 127.0 parent->frag2 - H₃BO₃ frag3 Loss of CH₃ & H₂O m/z 154.0 frag1->frag3 - CH₃ G cluster_reactants Reactants cluster_products Products BoronicAcid This compound Derivative Volatile Pinacol Ester Derivative BoronicAcid->Derivative Pinacol Pinacol Pinacol->Derivative Water 2 H₂O G parent [M]⁺˙ m/z 270.1 frag1 [M-CH₃]⁺ m/z 255.1 parent->frag1 - •CH₃ frag2 [M-C₆H₁₂O₂B]⁺ m/z 141.0 parent->frag2 C-B Cleavage frag3 [M-C₇H₅F₂O]⁺ m/z 129.1 parent->frag3 C-B Cleavage

References

A Technical Guide to the Stability and Optimal Storage of 3,5-Difluoro-2-methoxyphenylboronic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

3,5-Difluoro-2-methoxyphenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. However, like many arylboronic acids, its chemical integrity is susceptible to specific degradation pathways that can compromise experimental reproducibility and the purity of downstream products. This guide provides an in-depth analysis of the factors governing the stability of this reagent. We will explore the primary degradation mechanisms—protodeboronation, oxidation, and boroxine formation—and contextualize them with the specific electronic properties of the 3,5-difluoro-2-methoxy substitution pattern. Based on these principles, this document outlines field-proven protocols for optimal long-term storage, short-term handling, and solution-state use to ensure the compound's integrity and performance in sensitive applications.

Introduction to this compound

This compound (CAS No. 737000-76-9) is an organoboron compound widely utilized in synthetic organic chemistry.[1][2] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring imparts unique reactivity and properties to the molecule. However, this substitution pattern also influences its stability profile. Understanding its physical and chemical properties is the first step toward ensuring its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 737000-76-9[1][4]
Molecular Formula C₇H₇BF₂O₃[4][5]
Molecular Weight 187.94 g/mol [5]
Appearance Beige or off-white powder, solid, or chunks[1][6][7]
Melting Point ~200 °C[1][6][8][9]
Boiling Point 339.9 ± 52.0 °C (Predicted)[1][6][8]
Primary Hazards Causes skin, serious eye, and respiratory irritation[4][9][10]

Fundamental Principles of Arylboronic Acid Instability

The utility of arylboronic acids is counterbalanced by their inherent propensity for degradation. To effectively handle this compound, it is crucial to understand the three primary pathways of decomposition.

Protodeboronation

Protodeboronation is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This process, which converts the desired arylboronic acid into a simple arene byproduct, can be catalyzed by either acidic or basic conditions.[12][13][14] The reaction mechanism is highly dependent on pH and the electronic nature of the substituents on the aryl ring.[11][12] For instance, electron-donating groups like the methoxy group in the target molecule can facilitate acid-promoted protodeboronation.[12] Conversely, highly electron-deficient arylboronic acids are particularly susceptible to rapid decomposition under basic conditions.[15] Given that many cross-coupling reactions are run in basic media, this side reaction can significantly lower the yield of the desired product.[16]

Oxidation

The carbon-boron bond is thermodynamically prone to oxidation, a process that converts the boronic acid into a phenol and boric acid.[17][18] While many arylboronic acids are kinetically slow to oxidize in air, their stability can be compromised in the presence of reactive oxygen species, a significant concern in biological applications.[11][19][20] The mechanism involves nucleophilic attack on the empty p-orbital of the boron atom, followed by a 1,2-shift of the aryl group from boron to oxygen.[18] This degradation pathway underscores the importance of storing boronic acids under an inert atmosphere to minimize contact with atmospheric oxygen.

Boroxine Formation (Dehydration)

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer known as a boroxine.[3][11]

Caption: Reversible formation of a boroxine from three boronic acid molecules.

While this process is often reversible upon exposure to water, the formation of boroxine alters the molecular weight and can lead to significant errors in stoichiometry when weighing the solid reagent for a reaction. This necessitates careful handling and storage to control hydration levels.

Stability Profile of this compound

The stability of this compound is dictated by a complex interplay of its structural features and its environment.

  • Electronic Effects: The molecule possesses two strongly electron-withdrawing fluorine atoms and an ortho, electron-donating methoxy group. This electronic push-pull system influences the lability of the C-B bond. The electron-donating methoxy group may increase susceptibility to acid-catalyzed protodeboronation, while the overall electron deficiency created by the fluorine atoms could enhance the rate of base-catalyzed protodeboronation.[12][15]

  • Moisture and Air Sensitivity: Safety data sheets for this and similar boronic acids frequently highlight sensitivity to moisture and air.[21][22] Moisture can facilitate protodeboronation and also hydrolyze any boroxine back to the monomeric acid, potentially altering the physical state of the solid.[11] Air exposure introduces oxygen, which can lead to oxidative degradation.[17]

  • Thermal and Light Sensitivity: While stable at recommended storage temperatures, elevated temperatures will accelerate all degradation pathways. Some boronic acids are also sensitive to light, making storage in amber vials a prudent precaution.[21]

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, a systematic approach to storage and handling is essential. The following protocols are designed to mitigate the risks of degradation.

Protocol 4.1: Long-Term Storage (Solid State)

The primary objective for long-term storage is to create an environment free from moisture, oxygen, and excessive heat.

Methodology:

  • Inert Atmosphere: Upon receipt, place the manufacturer's sealed container inside a larger, secondary container, such as a desiccator or a sealable bag. Purge the secondary container with a dry, inert gas like nitrogen or argon. This minimizes exposure to atmospheric oxygen and moisture.[21][22]

  • Refrigeration: Store the container in a refrigerator maintained at 2-8°C .[1][6][9] Low temperatures decrease the kinetic rate of all potential decomposition reactions.

  • Light Protection: Ensure the compound is stored in an amber or opaque container to protect it from light, which can catalyze oxidative processes.[21]

  • Seal Integrity: Always ensure the container is tightly closed after each use to prevent the ingress of air and humidity.[10]

Causality: Storing the solid under a cold, dry, and anoxic atmosphere directly counters the three main degradation pathways. The inert gas prevents oxidation, the low temperature slows protodeboronation and boroxine formation, and the sealed, dry environment prevents hydrolysis.

Table 2: Summary of Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the kinetics of all degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation by atmospheric O₂.[21][22]
Moisture Dry / DesiccatedPrevents protodeboronation and hydrolysis of boroxines.[22]
Light Protect from Light (Amber Vial)Avoids potential photo-catalyzed degradation.[21]
Container Tightly SealedPrevents ingress of atmospheric moisture and oxygen.[10]
Protocol 4.2: Workflow for Experimental Use

Handling the reagent when preparing for an experiment is a critical point where degradation can occur rapidly.

Handling_Workflow cluster_storage Storage (2-8°C, Inert) cluster_prep Preparation Environment cluster_use Immediate Use cluster_cleanup Resealing & Storage Storage 1. Start: Stored Reagent Equilibrate 2. Equilibrate container to room temperature Storage->Equilibrate Weigh 3. Weigh quickly (Inert atmosphere preferred) Equilibrate->Weigh Dissolve 4. Dissolve in anhydrous solvent Weigh->Dissolve Reseal 6. Purge container with inert gas & reseal Weigh->Reseal Reaction 5. Use solution immediately Dissolve->Reaction Return 7. Return to 2-8°C storage Reseal->Return

Caption: Recommended workflow for handling solid boronic acid.

Methodology:

  • Equilibration: Before opening, allow the container to warm to ambient temperature while still sealed. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount of solid quickly. If possible, perform this operation in a glove box or under a stream of inert gas. Minimize the time the container is open to the atmosphere.

  • Dissolution: Immediately dissolve the weighed solid in a high-quality, anhydrous aprotic solvent appropriate for the subsequent reaction.

  • Resealing: Before returning the stock bottle to storage, flush the headspace with nitrogen or argon and ensure it is sealed tightly.

Protocol 4.3: Solution-State Stability

Arylboronic acids are generally less stable in solution than in the solid state, particularly in protic solvents.

  • Fresh Preparation: It is strongly recommended to prepare solutions immediately before use.

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) whenever possible. Avoid storing solutions in protic solvents like methanol or water, as they can actively participate in protodeboronation.

  • Short-Term Storage: If a solution must be stored for a short period, it should be kept under an inert atmosphere in a tightly sealed vial at low temperature (e.g., ≤ 0°C). However, this is not a substitute for fresh preparation.

Troubleshooting Common Stability Issues

Inconsistent experimental results are often the first sign of reagent degradation.

Table 3: Troubleshooting Guide for Stability-Related Issues

SymptomPotential CauseDiagnostic Action & Solution
Reduced reaction yield or failed reaction Protodeboronation: The active reagent has been consumed.Analyze the starting material via LCMS or ¹H NMR to detect the corresponding protodeboronated arene (1,3-difluoro-2-methoxybenzene). Discard the old reagent and use a fresh, properly stored batch.
Inconsistent stoichiometry; difficulty dissolving Boroxine Formation: The actual molecular weight is higher than the monomer, leading to under-dosing the reaction.Dissolve a small sample in a suitable solvent with a drop of water and re-evaporate to gently hydrolyze the boroxine back to the monomeric acid. For best results, use a fresh batch of reagent. Consider conversion to a more stable pinacol ester for long-term use.[11]
Appearance of new impurity spots (TLC/LCMS) Oxidation: Formation of the corresponding phenol (3,5-difluoro-2-methoxyphenol).Confirm the identity of the impurity by mass spectrometry. This indicates improper storage with exposure to air. Use a fresh, properly stored batch and ensure an inert atmosphere is maintained during handling and storage.

Conclusion

The chemical integrity of this compound is paramount for achieving reliable and reproducible results in synthetic applications. While susceptible to degradation via protodeboronation, oxidation, and boroxine formation, these pathways can be effectively managed. The key to preserving this valuable reagent lies in a disciplined adherence to proper storage and handling protocols. By storing the solid compound under refrigerated (2-8°C), inert, dry, and dark conditions, and by minimizing its exposure to the atmosphere during experimental setup, researchers can ensure its stability and reactivity, thereby safeguarding the outcomes of their complex synthetic endeavors.

References

commercial availability of 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoro-2-methoxyphenylboronic acid: Availability, Synthesis, and Applications

Introduction

This compound is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Identified by its CAS Number 737000-76-9, its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a phenylboronic acid core—offers chemists precise control over the electronic and steric properties of target molecules.[1][2] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity, serving as key intermediates in the synthesis of complex organic molecules.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this valuable reagent.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. This compound is typically supplied as a beige or off-white solid.[1][4] Its key properties are summarized below, providing a foundational dataset for its use in experimental design.

PropertyValueSource(s)
CAS Number 737000-76-9[1][2][5]
Molecular Formula C₇H₇BF₂O₃[2][5]
Molecular Weight 187.94 g/mol [2][5]
Appearance Beige powder or chunks[1][4]
Melting Point ~200 °C[1][4]
Boiling Point 339.9 ± 52.0 °C at 760 mmHg[1]
Density ~1.35 g/cm³[1][6]
Purity (Typical) ≥95-98%[1][7][8]
InChIKey JXQHRWOUVJRCSR-UHFFFAOYSA-N[2]

Commercial Availability

This compound is readily available from a range of specialty chemical suppliers, catering to both small-scale research and development needs and larger, bulk quantity requirements for industrial production.[1][7] The compound is often listed under various synonyms, including "2-Methoxy-3,5-difluoro-benzeneboronic acid" and "Boronic acid, B-(3,5-difluoro-2-methoxyphenyl)-".[1][4] Researchers can also source its pinacol ester derivative (CAS No. 1073354-50-3), which offers enhanced stability for certain applications.[9]

Below is a list of representative suppliers. Purity levels and available quantities may vary, and it is recommended to request a certificate of analysis for lot-specific data.

SupplierNoted PurityProduct Focus
Sigma-Aldrich (Merck) 97%Research chemicals and reagents.
Alfa Chemistry 95%Research and industrial production.[7]
Thermo Scientific 97%Laboratory and research chemicals.[10]
Home Sunshine Pharma ≥98.0%APIs, intermediates, and fine chemicals.[1]
ChemicalBook 97%Chemical database and supplier aggregator.[4]
Focus Synthesis LLC N/ASpecialty organic synthesis.[6]

Synthesis and Manufacturing Insights

The synthesis of substituted phenylboronic acids typically involves a few canonical organometallic strategies. The most common industrial route is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis. This process allows for the regioselective installation of the boronic acid moiety.

For this compound, a plausible synthetic pathway starts from 1-bromo-3,5-difluoro-2-methoxybenzene. This precursor undergoes metal-halogen exchange, typically with n-butyllithium at low temperatures, to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a borate ester like triisopropyl borate. The final step is an aqueous acidic workup to hydrolyze the boronate ester and yield the desired boronic acid. A similar methodology has been described for related fluorinated phenylboronic acids.[11]

Diagram: Synthetic Workflow

G cluster_0 Step 1: Metal-Halogen Exchange cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-3,5-difluoro- 2-methoxybenzene B Aryllithium Intermediate A->B  n-BuLi, THF  -78 °C D Boronate Ester Intermediate B->D  Quench C Triisopropyl Borate C->D E 3,5-Difluoro-2-methoxy- phenylboronic acid D->E  Aqueous Acid (e.g., HCl)

Caption: General synthetic route to this compound.

Representative Synthesis Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-3,5-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is allowed to stir at -78 °C for an additional 2 hours, then slowly warmed to room temperature overnight.

  • Hydrolysis & Isolation: The reaction is quenched by the slow addition of 1N hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is purified by recrystallization or silica gel chromatography to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction.[12][13] This Nobel Prize-winning, palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, and it is a cornerstone of modern drug discovery and materials science.[14][15]

The specific substitution on this reagent is highly advantageous. The fluorine atoms act as electron-withdrawing groups, which can modulate the acidity of the boronic acid and influence the electronic properties of the resulting biaryl product. Furthermore, the presence of fluorine can enhance metabolic stability and binding affinity in pharmaceutical candidates. The ortho-methoxy group provides steric influence and can participate in directing metallation or chelation effects during synthesis.[16]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_Ar R¹-Pd(II)L₂-Ar TM->PdII_Ar Boronate [ArB(OH)₃]⁻ Boronate->TM Base Base (e.g., K₂CO₃) Base->Boronate Activation BoronicAcid ArB(OH)₂ BoronicAcid->Base RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product R¹-Ar RE->Product

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

  • Reagent Preparation: To a reaction vial, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 3:1 to 4:1 ratio).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A recommended storage temperature is 2-8°C.[4]

Conclusion

This compound is a commercially accessible and highly valuable reagent for synthetic chemists, particularly those in pharmaceutical and materials science R&D. Its unique electronic and steric properties make it an ideal building block for creating complex molecular architectures via Suzuki-Miyaura cross-coupling and other synthetic transformations. A firm understanding of its properties, availability, and reaction protocols enables researchers to effectively leverage this compound to accelerate innovation and discovery.

References

An In-Depth Technical Guide to the Safe Handling and Application of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Utility and Challenges of a Modern Synthetic Building Block

3,5-Difluoro-2-methoxyphenylboronic acid stands as a pivotal reagent in contemporary organic synthesis, particularly valued in the pharmaceutical and agrochemical sectors. Its utility is primarily derived from its role as a versatile coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling. The strategic placement of two electron-withdrawing fluorine atoms and an ortho-methoxy group on the phenyl ring imparts unique electronic and steric properties. These features can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. However, these same attributes introduce specific challenges related to the compound's stability and handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and effectively utilize this compound, ensuring both experimental success and laboratory safety. We will delve into its chemical personality, offering field-proven insights into its reactivity, detailed protocols for its application, and systematic procedures for its safe handling and disposal.

I. Compound Profile and Intrinsic Reactivity

Before engaging in any experimental work, a thorough understanding of the physical and chemical properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 737000-76-9PubChem[1]
Molecular Formula C₇H₇BF₂O₃PubChem[1]
Molecular Weight 187.94 g/mol PubChem[1]
Appearance Off-white to beige solid (powder or chunks)---
Melting Point ~200 °C---
Boiling Point ~339.9 °C at 760 mmHg---
Density ~1.35 g/cm³---

The presence of two fluorine atoms renders the aryl ring electron-deficient. This electronic feature has a dual effect. On one hand, it can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. On the other, it significantly increases the compound's susceptibility to a common decomposition pathway known as protodeboronation.[2][3][4] This undesired reaction, where the carbon-boron bond is cleaved by a proton source (often water), is typically accelerated under basic conditions, which are a common requirement for Suzuki-Miyaura couplings.[2][4][5]

The ortho-methoxy group introduces steric hindrance around the boronic acid moiety.[6][7][8][9] This can influence the approach of the palladium catalyst and other reagents. Furthermore, the oxygen atom of the methoxy group can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, affecting its acidity and conformation.[7][8][9]

II. Hazard Identification and GHS Classification

According to aggregated data from multiple suppliers provided to the European Chemicals Agency (ECHA), this compound is consistently classified with the following GHS hazard statements:[1][10]

  • H315: Causes skin irritation. [1][10][11][12]

  • H319: Causes serious eye irritation. [1][10][11][12]

  • H335: May cause respiratory irritation. [1][10][11][12]

These classifications mandate stringent adherence to safety protocols to prevent exposure. The toxicological properties of many arylboronic acids have not been exhaustively investigated; however, some have been identified as potentially weakly mutagenic, warranting their handling as potentially genotoxic impurities.[13] Therefore, minimizing exposure is a critical aspect of risk management.

III. Comprehensive Safety and Handling Protocol

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and meticulous handling techniques, is imperative.

A. Engineering Controls and Work Environment
  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[12]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[12]

  • Inert Atmosphere: For reactions sensitive to air and moisture, particularly those involving organometallic reagents, the use of a glovebox or Schlenk line is recommended to maintain an inert atmosphere (e.g., nitrogen or argon).

B. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[12]Protects against dust particles and chemical splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[10]Minimizes the risk of respiratory tract irritation.
C. Step-by-Step Safe Handling Workflow

The following workflow is designed to minimize exposure and ensure the integrity of the reagent.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Fume Hood: Ensure sash is at the correct height. Verify airflow. don_ppe 2. Don PPE: Don all required equipment from Table 2. prep_area->don_ppe gather_materials 3. Assemble Materials: Spatulas, weigh paper, glassware. Ensure all are clean and dry. don_ppe->gather_materials weigh 4. Weighing: Dispense solid carefully to avoid dust. Use anti-static weigh boat if necessary. transfer 5. Transfer: Transfer solid to reaction vessel inside the hood. Tap spatula gently; do not blow. weigh->transfer dissolve 6. Dissolution: Add solvent slowly to the solid. Use a funnel if needed. transfer->dissolve seal 7. Seal Container: Tightly close the reagent bottle. decontaminate 8. Decontaminate: Wipe down spatula and work surface with an appropriate solvent. seal->decontaminate doff_ppe 9. Doff PPE: Remove gloves and other PPE correctly. decontaminate->doff_ppe wash 10. Wash Hands: Thoroughly wash hands with soap and water. doff_ppe->wash Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Charge Vessel: To a dry Schlenk flask with a stir bar, add: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) - Catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) B 2. Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with N₂/Ar (3 cycles). A->B C 3. Add Solvents: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. B->C D 4. Heating & Stirring: Immerse the flask in a preheated oil bath (e.g., 80-100 °C). Stir vigorously. E 5. Monitoring: Monitor reaction progress by TLC or LC-MS until the aryl bromide is consumed. D->E F 6. Cooling & Quenching: Cool to room temperature. Dilute with ethyl acetate and water. G 7. Extraction: Separate layers. Extract aqueous phase with ethyl acetate (2x). F->G H 8. Washing & Drying: Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. G->H I 9. Concentration: Remove solvent under reduced pressure. H->I J 10. Purification: Purify the crude product by column chromatography on silica gel. I->J Waste_Disposal_Workflow cluster_treatment Waste Treatment cluster_segregation Waste Segregation cluster_final Final Disposal start Post-Reaction Mixture (Aqueous & Organic Layers) quench 1. Neutralize: Slowly add mild acid to quench excess base in a fume hood. start->quench separate 2. Separate Layers: Allow layers to fully separate in a separatory funnel. quench->separate solid_waste Solid Waste: (Silica Gel, Filter Paper, Gloves) Collect in 'Solid Hazardous Waste' container. aq_waste Aqueous Waste: (Salts, Boron Residue, Pd traces) Collect in 'Aqueous Hazardous Waste' container. separate->aq_waste org_waste Organic Waste: (Solvents, Byproducts, Pd traces) Collect in 'Organic Hazardous Waste' container. separate->org_waste label_waste 4. Label Containers: Affix completed hazardous waste tags to all containers. store_waste 5. Store Safely: Move sealed containers to the designated satellite accumulation area. label_waste->store_waste pickup 6. Arrange Pickup: Schedule waste collection with EHS. store_waste->pickup

References

An In-Depth Technical Guide to the Reactivity of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1] Within the vast arsenal of reagents for this transformation, arylboronic acids are paramount. The strategic incorporation of fluorine atoms and other functional groups onto the phenylboronic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This makes fluorinated arylboronic acids invaluable building blocks in the design and synthesis of pharmaceuticals and advanced materials.[2]

This guide focuses on the reactivity profile of a particularly interesting reagent: 3,5-difluoro-2-methoxyphenylboronic acid . The unique substitution pattern of this molecule—two electron-withdrawing fluorine atoms and an ortho-methoxy group—presents a nuanced interplay of electronic and steric effects that govern its behavior in cross-coupling reactions. Understanding these intricacies is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Structural and Electronic Profile of this compound

The reactivity of this compound is a direct consequence of its distinct structural features:

  • Electron-Withdrawing Fluorine Substituents: The two fluorine atoms at the 3- and 5-positions significantly decrease the electron density of the aromatic ring. This inductive effect increases the Lewis acidity of the boron center, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] However, this electron deficiency also renders the boronic acid more susceptible to an undesirable side reaction known as protodeboronation, where the carbon-boron bond is cleaved.[4]

  • Ortho-Methoxy Group: The methoxy group at the 2-position introduces steric hindrance around the boronic acid moiety. This can impact the approach of the palladium catalyst and the coupling partner. Additionally, the oxygen atom of the methoxy group can potentially chelate to the palladium center during the catalytic cycle, influencing the reaction's regioselectivity and rate.[5]

This combination of activating and potentially deactivating or complicating factors necessitates a careful consideration of reaction parameters to achieve successful and efficient cross-coupling.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures. The success of these reactions is highly dependent on the choice of catalyst, base, and solvent system to navigate the challenges posed by its structure.

Catalytic Cycle and Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For sterically hindered and electron-deficient boronic acids like this compound, the transmetalation step is often rate-limiting. The increased Lewis acidity due to the fluorine atoms can facilitate the formation of the boronate species required for transmetalation, but the steric bulk of the ortho-methoxy group can impede the approach to the palladium center.[6][7]

Optimized Reaction Conditions: A Representative Protocol

Due to the challenges of protodeboronation with electron-deficient boronic acids, reaction conditions must be carefully optimized.[8] The use of highly active palladium catalysts and appropriate bases is crucial. While specific examples for this compound are not abundant in the literature, a representative protocol can be extrapolated from successful couplings of structurally similar, challenging boronic acids.[8]

Protocol: Synthesis of 2',3,5-Trifluoro-2-methoxy-1,1'-biphenyl

This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound

  • 1-Bromo-2-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents), 1-bromo-2-fluorobenzene (1.0 equivalent), and potassium phosphate (2.0 equivalents).

  • Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Add a degassed 4:1 mixture of toluene and water.

  • Stir the reaction mixture vigorously and heat to 90-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is often effective for coupling challenging substrates. These ligands promote the formation of the active Pd(0) species and facilitate both oxidative addition and reductive elimination.[8]

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting transmetalation without excessively accelerating the competing protodeboronation.[8]

  • Solvent System: A biphasic solvent system like toluene/water is commonly used in Suzuki-Miyaura reactions. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst.

Quantitative Data for Representative Suzuki-Miyaura Couplings

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on data from analogous reactions with structurally similar compounds.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
11-Bromo-2-fluorobenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001280-90
24-BromoanisolePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Dioxane/H₂O901675-85
32-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O110870-80
41-Chloro-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O801885-95

Synthesis and Purification

The synthesis of this compound typically proceeds via a halogen-metal exchange of a suitable precursor followed by quenching with a borate ester. A common route starts from 1-bromo-3,5-difluorobenzene.

Synthesis_Workflow start 1-Bromo-3,5-difluorobenzene step1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ start->step1 intermediate Intermediate Boronic Ester step1->intermediate step2 Acidic Workup (e.g., HCl) intermediate->step2 product 3,5-Difluorophenylboronic Acid step2->product

Figure 2: A general synthetic workflow for a difluorophenylboronic acid.

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethyl acetate and hexanes.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to handle the compound in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, fluorinated biaryl compounds. Its unique electronic and steric properties present both opportunities and challenges in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its reactivity profile, coupled with the careful selection of catalysts, bases, and reaction conditions, is essential for harnessing its full synthetic potential in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors.

References

Methodological & Application

3,5-Difluoro-2-methoxyphenylboronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 3,5-Difluoro-2-methoxyphenylboronic Acid

Introduction: The Strategic Value of a Fluorinated Synthon

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a proven method for modulating key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1] this compound is a highly valuable building block that embodies this principle. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group—presents both opportunities and challenges in synthesis.

This application note provides a comprehensive guide to the successful implementation of this compound in the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic nuances dictated by its structure, present a robust and validated protocol, and offer expert insights into overcoming common challenges. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Mechanistic Considerations: A Tale of Sterics and Electronics

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and mild conditions.[2][3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6]

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation by a base to form a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[2][5]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition Transmetalation Transmetalation PdII_Intermediate R¹-Pd(II)L₂-R² PdII_Complex->PdII_Intermediate Transmetalation PdII_Intermediate->Pd0 Reductive Elimination RedElim Reductive Elimination label_Product R¹-R² PdII_Intermediate->label_Product label_RX R¹-X label_RX->Pd0 label_Boronic R²-B(OH)₂ + Base label_Boronic->PdII_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For this compound, specific structural features introduce important considerations:

  • Electron-Deficient Ring: The two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can slow the crucial transmetalation step.

  • Ortho-Methoxy Group: This group introduces steric hindrance around the reaction center. However, it can also play a beneficial role through a chelation effect, where the oxygen atom coordinates to the palladium center, potentially stabilizing intermediates and influencing the reaction pathway.[8][9]

  • Risk of Protodeboronation: Electron-deficient and ortho-substituted arylboronic acids are particularly susceptible to protodeboronation, a competitive side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 1,3-difluoro-2-methoxybenzene and reducing the yield of the desired product.[10][11]

To ensure a successful coupling, the chosen protocol must favor the rate of the desired cross-coupling over the rate of protodeboronation. This is typically achieved by using highly active catalyst systems that operate under mild conditions.[11][12]

A Validated Protocol for Robust Coupling

This protocol is designed to be highly efficient for coupling this compound with a range of aryl bromides. It employs a modern palladium precatalyst and a suitable base to maximize yield and minimize side reactions.

Reaction Scheme: (Illustrative scheme showing this compound coupling with a generic Aryl-Br)

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-Aldrich, etc.Store under inert gas.
Aryl Bromide (Ar-Br)Synthesis GradeVariousSubstrate for coupling.
SPhos Pd G3 PrecatalystCatalyst GradeStrem, Sigma-AldrichAn air- and moisture-stable precatalyst that ensures rapid formation of the active catalyst.[12]
Potassium Phosphate Tribasic (K₃PO₄)Anhydrous, ≥98%VariousA moderately strong, non-nucleophilic base effective in minimizing protodeboronation.[10]
1,4-DioxaneAnhydrous, ≥99.8%VariousUse a freshly opened bottle or solvent from a purification system.
Deionized WaterN/AIn-houseMust be degassed before use.
Argon or Nitrogen GasHigh PurityVariousFor maintaining an inert atmosphere.
Standard GlasswareN/AN/ASchlenk flask or reaction vial with a magnetic stir bar.
Quantitative Data: Reaction Parameters
ComponentEquivalentsMol %Amount (for 1 mmol Ar-Br)
Aryl Bromide (Ar-Br)1.0-1.0 mmol
This compound1.2 - 1.5-226 - 282 mg
SPhos Pd G3 Precatalyst-2 mol %15.3 mg
K₃PO₄3.0-637 mg
1,4-Dioxane--4.0 mL
Water--1.0 mL
Step-by-Step Experimental Procedure
  • Inert Atmosphere Setup: Place a magnetic stir bar into a dry Schlenk flask or reaction vial. Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Charging Reagents: Under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).

  • Solvent Addition: Degas the 1,4-dioxane and deionized water by sparging with argon for 20-30 minutes. Add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the reaction vessel via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Schlenk Flask + Ar/N₂) Charge 2. Charge Solids (Ar-Br, Boronic Acid, Base, Catalyst) Setup->Charge Solvent 3. Add Degassed Solvents (Dioxane/Water) Charge->Solvent React 4. Heat and Stir (80-100 °C, 4-12h) Solvent->React Workup 5. Cooldown and Work-up (EtOAc/Water Quench) React->Workup Extract 6. Extraction (Separate Layers, Extract Aqueous) Workup->Extract Purify 7. Dry and Purify (Dry over Na₂SO₄, Column Chromatography) Extract->Purify Product Pure Biaryl Product Purify->Product

Caption: A streamlined workflow for the Suzuki coupling protocol.

Troubleshooting and Expert Insights

  • Observation: Low or no product yield with starting material remaining.

    • Potential Cause & Solution: The catalyst may have been deactivated. Ensure all solvents are rigorously degassed and that the inert atmosphere was maintained throughout the setup. Consider increasing the catalyst loading slightly (e.g., to 3 mol%) or switching to a different ligand system if the substrate is particularly challenging.[13][14]

  • Observation: Significant formation of 1,3-difluoro-2-methoxybenzene (from protodeboronation).

    • Potential Cause & Solution: The reaction conditions are too harsh, or the reaction time is too long, favoring the decomposition of the boronic acid.[11] Try lowering the reaction temperature (e.g., to 60-70 °C) and monitoring closely to stop the reaction as soon as the starting material is consumed. Using a slight excess (1.2 eq) of the boronic acid is often sufficient; a large excess may not be beneficial. The choice of K₃PO₄ is already intended to mitigate this, but for extremely sensitive substrates, a milder base like potassium fluoride (KF) could be trialed.

  • Observation: Formation of a biaryl homocoupling product (R²-R²).

    • Potential Cause & Solution: This side reaction can occur but is generally minor with modern catalysts. Ensure the quality of the boronic acid is high. Running the reaction at a slightly lower concentration may also disfavor this bimolecular side reaction.

  • Rationale for Precatalyst Choice: Buchwald-type precatalysts, like SPhos G3, are designed for high activity and rapid generation of the active Pd(0) species.[12] This is critical for coupling challenging, unstable boronic acids because the rate of productive coupling can outpace the rate of decomposition, leading to higher yields and cleaner reactions.[11]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of biaryl scaffolds containing fluorine atoms is of paramount importance in medicinal chemistry and materials science, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-Difluoro-2-methoxyphenylboronic acid, a sterically hindered and electronically deactivated substrate. We will delve into the mechanistic considerations that dictate the choice of catalyst, ligand, and reaction conditions, followed by detailed, field-proven protocols. This guide is designed to equip researchers with the knowledge to successfully implement and troubleshoot these challenging yet crucial transformations.

Introduction: The Challenge and Opportunity of Fluorinated Biaryls

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the construction of C(sp²)–C(sp²) bonds.[1] However, the cross-coupling of polysubstituted arylboronic acids, particularly those bearing both electron-withdrawing fluorine atoms and a sterically demanding ortho-methoxy group like this compound, presents a significant synthetic hurdle. The fluorine substituents decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle. Furthermore, the ortho-methoxy group can sterically hinder the approach of the boronic acid to the palladium center.

Despite these challenges, the successful coupling of this substrate provides access to a valuable class of highly functionalized, fluorinated biaryl compounds with significant potential in drug discovery and development. This guide will provide the foundational knowledge and practical protocols to navigate these complexities.

Mechanistic Considerations and Component Selection

A successful Suzuki-Miyaura coupling hinges on the careful selection of each reaction component to favor the desired catalytic cycle over competing side reactions.

The Palladium Catalyst: Precatalysts for Robust Performance

For challenging substrates, the use of pre-formed palladium precatalysts is often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[2] Precatalysts offer better air and moisture stability, and they can generate the active catalytic species more efficiently under mild conditions. This is particularly important for substrates like this compound, which can be prone to decomposition under harsh conditions.[3][4]

The Ligand: The Key to Overcoming Steric and Electronic Hurdles

The choice of phosphine ligand is arguably the most critical parameter for a successful coupling with this substrate. The ligand must be both electron-rich and sterically bulky to facilitate the key steps of oxidative addition and reductive elimination.

  • Electron-rich ligands enhance the electron density at the palladium center, promoting the oxidative addition of the aryl halide.

  • Bulky ligands promote the reductive elimination of the biaryl product and can help to prevent the formation of undesired palladium black.

Buchwald-type biarylphosphine ligands, such as XPhos, SPhos, and RuPhos, are excellent choices for these types of challenging couplings.[5]

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to drive the reaction to completion.[5] The choice of base should also consider the functional group tolerance of the substrates.

The Solvent System: Ensuring Solubility and Promoting Reactivity

A suitable solvent system must solubilize all reaction components and be stable at the required reaction temperature. Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and toluene are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate the formation of the active boronate species.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X ArX->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide coupling partner.

General Experimental Workflow

The diagram below outlines a typical workflow for setting up, running, and analyzing a Suzuki-Miyaura cross-coupling reaction.

Workflow Prep 1. Reagent Preparation (Degassing Solvents, Weighing Reagents) Setup 2. Reaction Setup (Inert Atmosphere, Combine Reagents) Prep->Setup Reaction 3. Reaction (Heating and Stirring) Setup->Reaction Monitoring 4. Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup 5. Work-up (Quenching, Extraction, Washing) Monitoring->Workup Upon Completion Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol: Cross-Coupling of this compound with an Aryl Bromide

This protocol is adapted from a procedure used for the synthesis of myeloperoxidase inhibitors.[6]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Organic solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium precatalyst, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Catalyst System Comparison

The choice of catalyst and ligand can dramatically impact the yield of the desired product. The following table provides a qualitative comparison of common palladium catalyst systems for challenging Suzuki-Miyaura couplings.

Catalyst SystemLigand TypeTypical SubstratesAdvantagesConsiderations
Pd(PPh₃)₄ Monodentate PhosphineSimple, unhinderedCommercially available, well-understood.Often requires higher temperatures, not ideal for sterically hindered substrates.
Pd(dppf)Cl₂ Bidentate FerrocenylphosphineWide range of aryl halidesGood thermal stability, effective for many couplings.May not be optimal for the most sterically demanding substrates.
Buchwald Precatalysts (e.g., XPhos Pd G3) Bulky, Electron-Rich BiarylphosphineSterically hindered, electron-rich/poor aryl chlorides and bromidesHigh activity, broad substrate scope, often allows for lower catalyst loadings and milder conditions.[2]Higher cost compared to simpler catalysts.
PEPPSI™-type Catalysts N-Heterocyclic Carbene (NHC)Aryl chloridesHigh thermal stability, effective for challenging substrates.Ligand synthesis can be more complex.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst or a more robust precatalyst.- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature.
Protodeboronation of Boronic Acid - Presence of excess water or protic solvents- Prolonged reaction time at high temperature- Use anhydrous solvents and dry the base thoroughly.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider converting the boronic acid to a more stable derivative (e.g., a pinacol ester).
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0)- Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents.- Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.
Formation of Palladium Black - Ligand degradation- Insufficient ligand-to-palladium ratio- Use a more thermally stable ligand.- Increase the ligand loading.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a challenging but highly rewarding transformation that provides access to valuable fluorinated biaryl structures. Success in this endeavor relies on a rational approach to the selection of the catalyst, ligand, base, and solvent system, grounded in an understanding of the underlying reaction mechanism. By employing robust palladium precatalysts with bulky, electron-rich ligands and carefully optimizing the reaction conditions, researchers can overcome the inherent steric and electronic challenges posed by this substrate. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important synthetic methodology.

References

Protocol and Application Notes for Suzuki-Miyaura Coupling with 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Navigating the Challenges of a Unique Substrate

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] This guide focuses on a particularly valuable yet challenging building block: 3,5-Difluoro-2-methoxyphenylboronic acid . The unique substitution pattern of this reagent—a sterically demanding ortho-methoxy group combined with two electron-withdrawing fluorine atoms—makes it a highly sought-after component in the synthesis of complex molecules for pharmaceuticals and materials science. However, these same features present distinct mechanistic hurdles that can lead to low yields and side reactions if not properly addressed.[3][4]

This document provides a comprehensive analysis of the factors governing the reactivity of this compound in Suzuki-Miyaura couplings. Moving beyond a simple recitation of steps, we will explore the causal relationships between substrate structure, catalyst system, and reaction outcomes. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to confidently and successfully employ this versatile reagent.

Mechanistic Considerations: Steric and Electronic Hurdles

The success of a Suzuki-Miyaura coupling hinges on the seamless execution of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] The structure of this compound directly impacts each of these key steps.

  • The Ortho-Methoxy Group: The primary challenge arises from the methoxy group at the C2 position. This substituent exerts significant steric hindrance, which can impede the approach of the palladium complex and slow down the crucial transmetalation and reductive elimination steps.[4][7][8] However, the oxygen atom also presents an opportunity for a beneficial chelation effect, where it can coordinate to the palladium center, potentially stabilizing key intermediates and facilitating the reaction under specific conditions.[8]

  • The 3,5-Difluoro Substituents: The two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid's aryl group. This electronic deficit can render the transmetalation step more difficult.[9][10][11] While electron-withdrawing groups on the electrophile (the aryl halide) typically accelerate oxidative addition, their presence on the nucleophile (the boronic acid) can slow the overall catalytic turnover.[6]

To overcome these combined steric and electronic challenges, a carefully selected catalyst system is not just beneficial—it is essential.

Substrate_Challenges sub This compound ortho Ortho-Methoxy Group sub->ortho fluoro 3,5-Difluoro Groups sub->fluoro steric Steric Hindrance (Slows Transmetalation & Reductive Elimination) ortho->steric leads to chelate Potential O-Pd Chelation (Can Stabilize Intermediates) ortho->chelate offers ewg Electron-Withdrawing Effect (Reduces Nucleophilicity, Slows Transmetalation) fluoro->ewg exerts

Caption: Key structural features of the boronic acid and their mechanistic implications.

Rational Selection of Reaction Components

A successful protocol is built upon a logical selection of each component. For this substrate, the goal is to use a highly active catalyst system that can overcome both steric and electronic barriers at reasonable temperatures to avoid decomposition.

While simple palladium salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are common, modern palladium precatalysts are often superior for challenging couplings.[12] These are typically Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Buchwald's "G2", "G3", and "G4" precatalysts are highly recommended as they are air-stable and generate the active, monoligated L-Pd(0) species cleanly and efficiently.

PrecatalystStructureKey Advantage
Pd(OAc)₂ / Pd₂(dba)₃ Simple Pd(II) / Pd(0) sourcesCost-effective, but require in situ complexation with a ligand.
Pd(PPh₃)₄ Pd(0) complexCan be used directly, but often less active for hindered substrates.
Buchwald Precatalysts (e.g., XPhos Pd G3)Air-stable, highly efficient generation of active L-Pd(0) species.[13]

The choice of ligand is arguably the most critical parameter for coupling this substrate. The ideal ligand must be both electron-rich to facilitate oxidative addition and sterically bulky to promote reductive elimination of the hindered biaryl product.

  • Bulky Monophosphine Biaryl Ligands: This class of ligands, developed by Buchwald and others, is the gold standard for sterically demanding couplings. They create a bulky coordination sphere around the palladium atom that accelerates the final C-C bond-forming step.

    • SPhos (Sphos) : Often a top choice for sterically hindered substrates.

    • XPhos (XPhos) : Another highly effective and versatile ligand.

    • RuPhos (RuPhos) : Particularly effective for coupling with heteroaryl chlorides.

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are strong sigma-donors that form very stable and active palladium complexes. PEPPSI-type precatalysts are convenient sources for these systems.[5]

For this compound, SPhos or XPhos are excellent starting points.

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6][14]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective in anhydrous or low-water conditions. It is an excellent first choice for hindered couplings.

  • Carbonates (K₂CO₃, Cs₂CO₃): Milder bases that require aqueous conditions to be effective. Cesium carbonate is more soluble and often more effective than potassium carbonate.

  • Fluorides (KF, CsF): Can be effective, particularly with boronic esters or trifluoroborates, due to the high affinity of fluoride for boron.[15]

For this system, powdered K₃PO₄ is strongly recommended as it provides sufficient basicity without introducing excess water that could promote protodeborylation, a common side reaction where the boronic acid is cleaved to an arene.[5]

Aprotic polar solvents are typically used to solubilize the reactants and catalyst complex.

  • 1,4-Dioxane: A very common and effective solvent for Suzuki couplings.

  • Toluene: Another excellent choice, often used at higher temperatures.

  • Tetrahydrofuran (THF): Effective, but its lower boiling point limits the reaction temperature.

A small amount of water (e.g., a 10:1 or 5:1 solvent:water ratio) is often added when using carbonate bases to dissolve the base and facilitate boronate formation.[5] However, with K₃PO₄, the reaction can often be run under nearly anhydrous conditions, which can be beneficial for preventing protodeborylation of the electron-deficient boronic acid.

Experimental Protocols

Safety Note: Handle all reagents in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. This compound may cause skin and eye irritation.[16] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This protocol is a robust starting point for coupling with various aryl or heteroaryl bromides.

Workflow A 1. Reagent Preparation - Weigh Aryl Bromide (1.0 eq) - Weigh Boronic Acid (1.2 eq) - Weigh K3PO4 (2.0 eq) C 3. Inert Atmosphere - Seal reaction vessel - Evacuate and backfill with Argon (3x) A->C B 2. Catalyst Loading - In glovebox or under Ar flow: - Add XPhos Pd G3 (2 mol%) - Add extra XPhos ligand (2 mol%) B->C D 4. Solvent Addition - Add degassed 1,4-Dioxane via syringe C->D E 5. Reaction - Heat to 80-100 °C with vigorous stirring - Monitor by TLC or LC-MS D->E F 6. Workup - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O and brine E->F G 7. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography F->G

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered, anhydrous K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and, if desired, an additional portion of the ligand (1-3 mol%).

  • Solvent Addition: Add the required volume of degassed solvent (e.g., 1,4-Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2–24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The reactivity of the electrophilic partner dictates the required reaction conditions. Aryl chlorides are significantly less reactive than aryl bromides and require a more active catalyst system and higher temperatures.[6]

ParameterAryl/Heteroaryl BromideAryl/Heteroaryl Chloride
Boronic Acid 1.2 equiv1.5 equiv
Pd Precatalyst XPhos Pd G3 (2 mol%)SPhos Pd G4 (3-5 mol%)
Ligand XPhos (2 mol%)SPhos (3-5 mol%)
Base K₃PO₄ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane or TolueneToluene or Dioxane/H₂O (10:1)
Temperature 80–100 °C100–120 °C
Typical Time 2–12 h12–24 h
Troubleshooting Common Issues

Even with an optimized protocol, challenges can arise. Below are common problems and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Base is not strong enough or is hydrated.1. Use a fresh, high-quality precatalyst (e.g., Buchwald G3/G4).[17] 2. Ensure rigorous degassing of the solvent and purging of the reaction vessel.[17] 3. Use fresh, finely powdered, anhydrous K₃PO₄.
Protodeborylation Presence of excess water or protic sources, especially at high temperatures. The electron-deficient nature of the substrate makes it susceptible.[5]1. Use an anhydrous base (K₃PO₄) and solvent. 2. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a diethanolamine adduct.[5][18]
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to reductive elimination of two boronic acid-derived groups.[5]1. Ensure the reaction is run under a strictly inert atmosphere. 2. Use a precatalyst that cleanly generates the active Pd(0) species.
Stalled Reaction Catalyst deactivation or product inhibition.1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 2. Add a fresh portion of catalyst and ligand midway through the reaction.

References

Application Notes and Protocols for 3,5-Difluoro-2-methoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Ortho-Methoxy Substitution in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and specific substitution patterns on aromatic rings is a cornerstone of rational drug design. The 3,5-difluoro-2-methoxyphenyl moiety, accessible through its corresponding boronic acid, represents a privileged scaffold that offers a unique combination of physicochemical and conformational properties beneficial for developing novel therapeutics.

Fluorine, with its small van der Waals radius and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3][4] The introduction of fluorine can block sites of metabolic oxidation and modulate the pKa of nearby functional groups, thereby enhancing the pharmacokinetic profile of a drug candidate.[3][5]

The ortho-methoxy group, in conjunction with the boronic acid functionality, can serve as a powerful tool in synthesis. It is known to influence the regioselectivity of cross-coupling reactions, potentially through a chelating effect with the palladium catalyst in Suzuki-Miyaura reactions.[5] This directing effect can be crucial for the construction of sterically hindered biaryl systems, which are common motifs in many biologically active compounds, including kinase inhibitors.

This guide provides an in-depth exploration of the applications of 3,5-Difluoro-2-methoxyphenylboronic acid in medicinal chemistry, complete with detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions and a discussion of its potential in the synthesis of targeted therapies.

Key Physicochemical Properties and Their Implications

The unique substitution pattern of this compound imparts a distinct set of properties to molecules that incorporate this fragment.

PropertyInfluence of SubstituentsImplication in Medicinal Chemistry
Lipophilicity (cLogP) The two fluorine atoms generally increase lipophilicity, while the methoxy and boronic acid groups can modulate it.Enhanced membrane permeability and potential for improved oral bioavailability.[1]
pKa The electron-withdrawing nature of the fluorine atoms lowers the pKa of the boronic acid and can influence the basicity of proximal nitrogen-containing heterocycles in the final molecule.[3]Altered ionization state at physiological pH, which can impact solubility, cell penetration, and target engagement.
Metabolic Stability Fluorine atoms can block potential sites of cytochrome P450-mediated oxidation.[5]Increased half-life and reduced metabolic clearance of the drug candidate.
Binding Interactions The polarized C-F bond can participate in favorable electrostatic interactions with protein targets. The ortho-methoxy group can influence the conformation of the biaryl linkage, potentially locking the molecule into a bioactive conformation.Enhanced binding affinity and selectivity for the target protein.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[6] this compound is a versatile building block for these transformations.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L_n-X OA->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Trans caption Suzuki-Miyaura Catalytic Cycle Workflow

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • To a dry reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vial with an inert gas (nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for coupling sterically hindered and electron-deficient boronic acids.[7]

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the formation of the active boronate species without causing degradation of sensitive functional groups.

  • Solvent: A mixture of dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reaction components.

Protocol 2: Optimized Conditions for Coupling with Heteroaryl Chlorides

Coupling with heteroaryl chlorides can be more challenging due to the lower reactivity of the C-Cl bond towards oxidative addition. More active catalyst systems are often required.

Materials:

  • This compound (1.5 equiv)

  • Heteroaryl chloride (1.0 equiv)

  • Pd₂ (dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • tert-Butanol

  • Nitrogen or Argon source

Procedure:

  • Follow the general setup as described in Protocol 1, substituting the catalyst, ligand, base, and solvent with those listed above.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction closely, as reaction times may be longer compared to couplings with aryl bromides.

  • Perform the workup and purification as described in Protocol 1.

Rationale for Component Selection:

  • Catalyst System: The combination of Pd₂(dba)₃ and XPhos is a highly active catalyst system capable of activating less reactive aryl chlorides.

  • Base: Potassium phosphate is a stronger base that can facilitate the challenging transmetalation step with electron-deficient heteroaryl systems.

  • Solvent: tert-Butanol is often a good solvent choice for these more demanding couplings.

Potential Applications in the Synthesis of Bioactive Molecules

The 3,5-difluoro-2-methoxyphenyl moiety is a valuable building block for the synthesis of a variety of potential therapeutic agents.

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK inhibitors are an important class of targeted cancer therapies. Many TRK inhibitors feature a biaryl or heteroaryl-aryl core. The unique electronic and steric properties of the 3,5-difluoro-2-methoxyphenyl group could be exploited to develop novel TRK inhibitors with improved potency and selectivity.

Diagram: Retrosynthetic Analysis of a Hypothetical TRK Inhibitor

Retrosynthesis Target Hypothetical TRK Inhibitor Disconnection Suzuki-Miyaura Cross-Coupling Target->Disconnection SM_A This compound SM_B Heterocyclic Core (e.g., pyrazolopyrimidine halide) Disconnection->SM_A Disconnection->SM_B caption Retrosynthetic approach to a potential TRK inhibitor.

Caption: Retrosynthetic approach to a potential TRK inhibitor.

The synthesis of such a molecule would likely involve a Suzuki-Miyaura coupling between this compound and a suitable halogenated heterocyclic core, following a protocol similar to those described above. The difluoro-methoxy substitution pattern could provide key interactions within the ATP-binding pocket of the TRK protein, potentially leading to enhanced inhibitory activity.

Diaryl Ether Synthesis

Diaryl ethers are another important class of scaffolds in medicinal chemistry.[8] While the Suzuki-Miyaura reaction is primarily for C-C bond formation, related palladium- or copper-catalyzed C-O coupling reactions (such as the Buchwald-Hartwig or Chan-Lam reactions) could potentially utilize this compound to synthesize diaryl ethers with unique electronic properties.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Poor solvent choice.Use a fresh palladium source and ligand; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Screen alternative solvents (e.g., toluene, DMF).
Protodeboronation Presence of water and/or acidic protons; Prolonged reaction times at high temperatures.Use anhydrous conditions; Employ a milder base; Reduce reaction time and temperature if possible.
Homocoupling of Boronic Acid Presence of oxygen; High concentration of the boronic acid.Thoroughly degas all solvents and reagents; Consider slow addition of the boronic acid to the reaction mixture.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists. The strategic placement of two fluorine atoms and an ortho-methoxy group provides a unique combination of properties that can be leveraged to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. The provided protocols for Suzuki-Miyaura cross-coupling reactions offer a solid foundation for the incorporation of this valuable moiety into a wide range of biologically active molecules. As the demand for novel therapeutics with improved properties continues to grow, the use of strategically functionalized building blocks like this compound will undoubtedly play an increasingly important role in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 3,5-Difluoro-2-methoxyphenylboronic Acid in Heterocyclic Chemistry

The pursuit of novel molecular architectures with enhanced pharmacological profiles is a central theme in modern drug discovery. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, and their functionalization is a key strategy for modulating biological activity. Within the toolbox of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable for the construction of complex molecular frameworks.

This technical guide focuses on the application of a uniquely substituted building block, This compound , in the synthesis of novel heterocycles. The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring imparts distinct electronic and steric properties that can be leveraged to create diverse and medicinally relevant compounds. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the boronic acid and introduce metabolic stability in the final products, while the ortho-methoxy group can play a crucial role in directing reaction pathways and modulating the conformation of the resulting biaryl structures.

This document provides detailed, field-proven insights and step-by-step protocols for utilizing this compound in the synthesis of various heterocyclic systems, including benzofurans, indoles, and N-aryl heterocycles. The methodologies presented herein are designed to be self-validating, with a focus on explaining the rationale behind the choice of catalysts, ligands, and reaction conditions to empower researchers to adapt and innovate in their own synthetic endeavors.

Key Properties and Reactivity of this compound

The reactivity of this compound in cross-coupling reactions is governed by a subtle interplay of electronic and steric effects. Understanding these factors is paramount for designing successful synthetic strategies.

Electronic Effects:

  • The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the aromatic ring. This can impact the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • The methoxy group, positioned ortho to the boronic acid, has an electron-donating mesomeric effect (+M). This can partially counteract the inductive effect of the fluorine atoms.

Steric Effects:

  • The ortho-methoxy group can provide steric hindrance around the boronic acid moiety. This can influence the choice of catalyst and ligand, favoring those that can accommodate sterically demanding substrates.

  • In some cases, the ortho-methoxy group can participate in chelation with the palladium center, potentially influencing the regioselectivity and efficiency of the coupling reaction[1].

The combination of these effects makes this compound a unique and valuable reagent for accessing novel chemical space.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)-X-L_n pd0->pdiix Oxidative Addition pdiibor Ar-Pd(II)-Ar'-L_n pdiix->pdiibor Transmetalation pdiibor->pd0 Reductive Elimination ar_ar Ar-Ar' pdiibor->ar_ar boronic_acid Ar'B(OH)₂ boronic_acid->pdiibor base Base base->boronic_acid arx Ar-X arx->pdiix

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 1: Synthesis of 2-Arylbenzofurans via Suzuki-Miyaura Coupling

Benzofurans are prevalent structural motifs in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. The Suzuki-Miyaura coupling provides a convergent and efficient route to 2-arylbenzofurans.

Protocol 1: Synthesis of 2-(3,5-Difluoro-2-methoxyphenyl)benzofuran

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzofuran with this compound.

Materials:

  • 2-Bromobenzofuran

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Experimental Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzofuran (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(3,5-Difluoro-2-methoxyphenyl)benzofuran.

Causality Behind Experimental Choices:

  • Catalyst System (Pd(OAc)₂/SPhos): The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for Suzuki-Miyaura couplings involving sterically hindered or electron-deficient partners. SPhos promotes the oxidative addition step and facilitates the reductive elimination to afford the product.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation. It is generally well-tolerated by a variety of functional groups.

  • Solvent System (Toluene/Water): The biphasic solvent system of toluene and water is commonly employed in Suzuki-Miyaura reactions. Toluene solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

Data Summary Table:

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-BromobenzofuranThis compoundPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10018Expected >80
22-ChlorobenzofuranThis compoundPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11024Expected >70

*Note: Expected yields are based on similar transformations reported in the literature. Optimization for specific substrates is recommended.

Application Note 2: Synthesis of N-Arylindoles via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl heterocycles which are important pharmacophores.

Protocol 2: Synthesis of 1-(3,5-Difluoro-2-methoxyphenyl)-1H-indole

This protocol describes the palladium-catalyzed N-arylation of indole with a suitable aryl halide, which would be synthesized from this compound in a preceding step. For the purpose of this guide, we will start from a hypothetical 1-bromo-3,5-difluoro-2-methoxybenzene.

Materials:

  • 1-Bromo-3,5-difluoro-2-methoxybenzene

  • Indole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

Experimental Procedure:

  • In a glovebox, add 1-bromo-3,5-difluoro-2-methoxybenzene (1.0 mmol, 1.0 equiv.), indole (1.2 mmol, 1.2 equiv.), cesium carbonate (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous and degassed 1,4-dioxane (5 mL) to the tube.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield 1-(3,5-Difluoro-2-methoxyphenyl)-1H-indole.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/Xantphos): The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich bisphosphine ligand such as Xantphos is highly effective for Buchwald-Hartwig aminations. The wide bite angle of Xantphos is known to promote the reductive elimination step, which is often rate-limiting.

  • Base (Cs₂CO₃): Cesium carbonate is a strong base that is effective for the deprotonation of the N-H bond of indole, facilitating its entry into the catalytic cycle.

  • Solvent (1,4-Dioxane): Anhydrous and degassed 1,4-dioxane is a common solvent for Buchwald-Hartwig aminations as it is aprotic and can dissolve the catalyst and organic substrates well at elevated temperatures.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Combine Aryl Halide, Amine, Catalyst, Ligand, and Base reaction Heat in Anhydrous Solvent under Inert Atmosphere start->reaction workup Cool, Dilute, and Filter reaction->workup purification Column Chromatography workup->purification product Isolated N-Aryl Heterocycle purification->product

Caption: A generalized workflow for a typical Buchwald-Hartwig amination experiment.

Conclusion and Future Directions

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds. The unique substitution pattern of this reagent offers opportunities to explore new chemical space and develop compounds with potentially enhanced biological activities. The protocols outlined in this guide for Suzuki-Miyaura and Buchwald-Hartwig reactions provide a solid foundation for researchers to begin their investigations. Further exploration of other cross-coupling reactions, such as Sonogashira and Heck couplings, with this reagent could lead to the discovery of an even wider range of novel heterocycles. As the demand for new therapeutic agents continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

Application Notes & Protocols: 3,5-Difluoro-2-methoxyphenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block

In the landscape of materials science, progress is often dictated by the availability of molecular building blocks that offer precise control over the electronic and physical properties of resulting materials. 3,5-Difluoro-2-methoxyphenylboronic acid is one such intermediate, a strategically functionalized aromatic ring poised for incorporation into a new generation of high-performance organic materials. Its value lies not just in the reactive boronic acid handle, but in the synergistic interplay of its fluoro and methoxy substituents. This guide provides an in-depth look at the scientific rationale and practical protocols for leveraging this compound in the synthesis of materials for Organic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and fluorescent sensors.

Property Value
IUPAC Name (3,5-difluoro-2-methoxyphenyl)boronic acid[1][2]
CAS Number 737000-76-9[2][3]
Molecular Formula C₇H₇BF₂O₃[1][2]
Molecular Weight 187.94 g/mol [1][2]
SMILES COC1=C(C=C(F)C=C1F)B(O)O[1]

Core Concept: The Power of Strategic Substitution

The utility of this compound stems from the specific electronic and steric effects of its functional groups. Understanding these contributions is key to rationally designing new materials.

  • Boronic Acid Group: This moiety is the primary reactive site, enabling carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] It is the gateway to integrating the difluoro-methoxyphenyl unit into larger conjugated systems.

  • Difluoro Substitution: The two fluorine atoms are potent electron-withdrawing groups. Their presence at the 3- and 5-positions significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting material.[6] This has two critical consequences:

    • Enhanced Stability: A lower HOMO level makes the material more resistant to oxidative degradation, increasing the operational lifetime of electronic devices.[6]

    • Facilitated Electron Injection: A lower LUMO level can reduce the energy barrier for electron injection from the cathode in devices like OLEDs and OFETs, which is crucial for efficient n-type or ambipolar charge transport.[6]

  • Ortho-Methoxy Group: The methoxy group, being electron-donating, partially counteracts the inductive withdrawal of the fluorine atoms, allowing for fine-tuning of the overall electronic character. Furthermore, its position adjacent to the boronic acid can influence the dihedral angle between the phenyl ring and its coupling partner, impacting the final conformation and solid-state packing of the material.

G cluster_molecule This compound cluster_properties Functional Group Contributions cluster_applications Resulting Material Properties Compound Core Moiety Boronic_Acid Boronic Acid -B(OH)₂ Compound->Boronic_Acid Fluorine Difluoro Groups (C3, C5) Compound->Fluorine Methoxy Methoxy Group (C2) Compound->Methoxy Reactivity Reactive Handle for Suzuki Coupling Boronic_Acid->Reactivity Electronics HOMO/LUMO Energy Tuning (Electron Injection/Transport) Fluorine->Electronics Stability Enhanced Oxidative Stability Fluorine->Stability Methoxy->Electronics Conformation Steric Influence on Molecular Geometry Methoxy->Conformation

Logical relationships in material design.

Application I: Synthesis of Emitters and Host Materials for OLEDs

The precise tuning of emission color, efficiency, and device lifetime in OLEDs is a direct function of the molecular structure of the organic materials used.[7][8] this compound is an excellent precursor for creating the core structures of blue emitters or stable host materials.

Scientific Rationale: By coupling this boronic acid with various aromatic halides (e.g., carbazoles, triphenylamines, anthracenes), novel molecules with tailored optoelectronic properties can be synthesized. The fluorinated moiety helps to deepen the HOMO level, which is particularly advantageous for host materials, preventing charge leakage and improving device stability.[6] For emitters, it can help tune the material's bandgap to achieve the desired emission wavelength.

Protocol: Synthesis of a Biphenyl Core via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a functionalized biphenyl, a common core structure in OLED materials, using this compound and 4-bromo-N,N-diphenylaniline.

Causality Behind Choices:

  • Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) is a robust, general-purpose catalyst. For electron-deficient boronic acids like this one, which can be susceptible to protodeboronation (loss of the boronic acid group), a different ligand system such as one using bulky, electron-rich phosphines may sometimes be required to improve yields.[9]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[10] Potassium carbonate is a moderately strong base suitable for many Suzuki couplings.

  • Solvent System: A biphasic mixture of an organic solvent (Toluene) and an aqueous phase (water) is common. The organic phase dissolves the reactants, while the inorganic base resides in the aqueous phase, with the reaction occurring at the interface.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL Schlenk flask, add 4-bromo-N,N-diphenylaniline (1.0 mmol, 324 mg), this compound (1.2 mmol, 226 mg), and Potassium Carbonate (K₂CO₃) (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add 20 mL of Toluene and 5 mL of deionized water via syringe. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.

  • Catalyst Addition: To the stirring mixture, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the final product.

Workflow for Suzuki-Miyaura cross-coupling.

Application II: n-Type Semiconductors for Organic Field-Effect Transistors (OFETs)

There is a persistent demand for stable, high-performance n-type (electron-transporting) organic semiconductors to complement the more common p-type materials for applications in printed electronics and CMOS-like logic circuits.[11]

Scientific Rationale: The incorporation of strongly electron-withdrawing groups is the most effective strategy for designing n-type materials.[6] The 3,5-difluorophenyl moiety is ideal for this purpose. By synthesizing copolymers that alternate the electron-deficient 3,5-Difluoro-2-methoxyphenyl unit with an electron-rich unit (e.g., thieno[3,2-b]thiophene[12]), a donor-acceptor polymer can be created. This architecture lowers the LUMO energy level to facilitate stable electron transport and tunes the material's bandgap.

G cluster_DA Donor-Acceptor Polymer Backbone D Donor Unit (Electron-Rich) A Acceptor Unit (Electron-Deficient) D->A D2 Donor Unit A->D2 A2 Acceptor Unit D2->A2 BoronicAcid 3,5-Difluoro-2-methoxyphenyl (via Boronic Acid) BoronicAcid->A Provides Thiophene Thienothiophene (or other e⁻ rich unit) Thiophene->D Provides

Donor-Acceptor concept for OFET polymers.
Senior Scientist's Notebook: Key Considerations for Polymerization

A full polymerization protocol is beyond the scope of this note, but success hinges on several critical factors that go beyond a simple monomer coupling:

  • Stoichiometric Purity and Balance: The Suzuki polycondensation reaction requires an exact 1:1 molar ratio between the di-bromo monomer (e.g., dibromothienothiophene) and the di-boronic acid or ester derivative of your monomer. Any deviation will limit the achievable molecular weight, which is directly correlated with the charge carrier mobility of the final OFET device.

  • Catalyst Purity: Trace impurities in the palladium catalyst can act as charge traps in the final semiconductor film, severely degrading device performance.[11] Always use high-purity catalysts specifically designed for electronic materials synthesis.

  • Exhaustive Purification: After polymerization, the crude polymer must be rigorously purified to remove low molecular weight oligomers and residual catalyst. Soxhlet extraction with a series of solvents (e.g., methanol to remove ionic species, acetone for oligomers, and finally chloroform or chlorobenzene to extract the desired polymer) is a standard and essential procedure. The performance of an OFET is exceptionally sensitive to the purity of the active layer.[11]

Application III: Precursor for Fluorescent Sensors

Boronic acids are renowned for their ability to reversibly bind with diols, but they also exhibit a strong, irreversible interaction with fluoride ions, a property that can be harnessed for sensing applications.[13]

Scientific Rationale: The sensing mechanism relies on the transformation of the boronic acid group, which is moderately electron-withdrawing, into an anionic trifluoroboronate complex [R-BF₃]⁻ upon reaction with fluoride.[13] This complex is strongly electron-donating. If the phenyl ring is part of a fluorophore system designed around an intramolecular charge transfer (ICT) mechanism, this electronic switch will induce a dramatic change in its fluorescence properties (e.g., a large wavelength shift or a "turn-on" response), signaling the presence of fluoride.[13]

G cluster_sensor Fluoride Sensing Mechanism Sensor_Off Fluorophore-B(OH)₂ (Weakly Fluorescent) Boron is e⁻ withdrawing Fluoride + 3F⁻ Sensor_Off->Fluoride Sensor_On [Fluorophore-BF₃]⁻ (Strongly Fluorescent) Boron is e⁻ donating Light Fluorescence Change (Signal) Sensor_On->Light Fluoride->Sensor_On

Mechanism of a boronic acid-based fluoride sensor.

Conclusion

This compound is far more than a simple synthetic intermediate. It is a molecular tool that provides materials scientists with precise control over the foundational electronic properties of organic materials. The strategic placement of its electron-withdrawing fluorine atoms and its electron-donating methoxy group allows for the rational design of molecules with enhanced stability and tailored HOMO/LUMO levels. Whether through Suzuki-Miyaura coupling to create the next generation of OLED emitters, donor-acceptor polymers for OFETs, or as the reactive core of fluorescent sensors, this compound is a key enabler of technological progress in organic electronics and materials science.

References

scale-up synthesis involving 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Scale-Up Synthesis of 3,5-Difluoro-2-methoxyphenylboronic acid: A Comprehensive Guide for Process Development

Introduction: The Strategic Importance of this compound

This compound is a key building block in contemporary drug discovery and development. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on a phenylboronic acid scaffold, imparts desirable physicochemical properties to target molecules. These properties often include enhanced metabolic stability, improved potency, and favorable pharmacokinetic profiles. The strategic placement of fluorine atoms can modulate the pKa of adjacent functional groups and influence ligand-receptor interactions, making this reagent highly valuable for the synthesis of novel therapeutics.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The focus is on a robust and reproducible process suitable for kilogram-scale production, addressing critical aspects from reaction mechanism to safety and purification.

Synthetic Strategy: Lithiation-Borylation as the Method of Choice

For the large-scale synthesis of this compound, a lithiation-borylation approach is favored due to its high efficiency and regioselectivity.[1][2][3] This method involves the directed ortho-metalation of a suitable precursor, 1,3-difluoro-2-methoxybenzene, followed by quenching with a borate ester.

Causality of Experimental Choices:
  • Starting Material: 1,3-difluoro-2-methoxybenzene is the logical precursor. The methoxy group directs the deprotonation to the adjacent ortho position (C2) due to its coordinating and activating effect.

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base ideal for this deprotonation. Its use at cryogenic temperatures minimizes side reactions.

  • Borylating Agent: Triisopropyl borate is selected as the electrophile. Its bulky isopropyl groups help to prevent over-reaction (the formation of borinic and boronic acids) that can occur with less hindered borates like trimethyl borate.[4]

  • Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the organolithium intermediate and its low freezing point.

  • Cryogenic Conditions: The reaction is conducted at -78 °C to ensure the stability of the aryllithium intermediate and to control the exothermic nature of the borylation step.[5][6]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis, from starting material to the final, purified product.

Scale_Up_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start 1,3-Difluoro-2-methoxybenzene Lithiation Lithiation at -78°C Start->Lithiation Reagents n-BuLi Triisopropyl borate Anhydrous THF Reagents->Lithiation Borylation Borylation at -78°C Lithiation->Borylation Quench Aqueous HCl Quench Borylation->Quench Extraction Solvent Extraction Quench->Extraction Purification Recrystallization Extraction->Purification Drying Vacuum Drying Purification->Drying FinalProduct This compound Drying->FinalProduct QC Quality Control (NMR, HPLC, MS) FinalProduct->QC

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a target yield of approximately 1.5 kg of the final product.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationNotes
1,3-Difluoro-2-methoxybenzene1.44 kg (10.0 mol)Anhydrous
n-Butyllithium4.4 L (11.0 mol, 2.5 M in hexanes)Pyrophoric, handle with care[7][8][9]
Triisopropyl borate3.76 kg (20.0 mol)Anhydrous
Anhydrous Tetrahydrofuran (THF)20 L
Hydrochloric Acid (1 M)15 L
Ethyl Acetate20 L
Hexanes10 L
100 L Jacketed Glass Reactor-Equipped with mechanical stirrer, thermocouple, and nitrogen inlet
50 L Rotary Evaporator-
Vacuum Oven-
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Assemble the 100 L jacketed glass reactor and ensure all glassware is thoroughly dried.

    • Purge the reactor with dry nitrogen for at least 1 hour to establish an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Lithiation:

    • Charge the reactor with 1,3-difluoro-2-methoxybenzene (1.44 kg) and anhydrous THF (20 L).

    • Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Slowly add n-butyllithium (4.4 L, 2.5 M in hexanes) to the stirred solution over 2-3 hours, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for an additional 2 hours to ensure complete lithiation.

  • Borylation:

    • Slowly add triisopropyl borate (3.76 kg) to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed -65 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approximately 12-16 hours) with continuous stirring.

  • Quenching and Work-up:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 1 M hydrochloric acid (15 L). Caution: The initial quench is exothermic.

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).

    • Combine the organic layers and wash with brine (10 L).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.

    • Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum at 40-50 °C to a constant weight. A typical yield is 70-80%.

Safety Considerations: Handling Pyrophoric Reagents

The use of n-butyllithium on a large scale requires strict adherence to safety protocols due to its pyrophoric nature.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves).[7] A face shield is recommended during the addition of n-BuLi.[7]

  • Inert Atmosphere: All operations involving n-BuLi must be performed under a dry, inert atmosphere (nitrogen or argon).[8][10]

  • Quenching: Have a suitable quenching agent (e.g., dry powder fire extinguisher, sand) readily available. Do not use water or carbon dioxide extinguishers on an organolithium fire. [11]

  • Training: Ensure all personnel involved are thoroughly trained in the safe handling of pyrophoric reagents.[9][10]

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.

  • LC-MS: To determine the molecular weight and assess purity.

  • Melting Point: The melting point of this compound is approximately 200 °C.[12][13][14]

Conclusion

This application note details a robust and scalable synthesis of this compound via a lithiation-borylation pathway. The protocol emphasizes safety, particularly when handling pyrophoric reagents, and provides a reliable method for producing high-purity material suitable for applications in pharmaceutical research and development. By understanding the causality behind the experimental choices, researchers can confidently implement and adapt this procedure for large-scale manufacturing.

References

Application Note & Protocol: Buchwald-Hartwig Amination with 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] The reaction's tolerance for a wide array of functional groups and its applicability to various amine and aryl partners have made it an indispensable tool for medicinal chemists and process developers.

This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination using a specific and increasingly relevant building block: 3,5-Difluoro-2-methoxyphenylboronic acid . The unique substitution pattern of this arylboronic acid—featuring two electron-withdrawing fluorine atoms and an ortho-methoxy group—presents both opportunities and challenges in C-N bond formation. The insights and methodologies presented herein are designed to empower researchers to confidently and successfully incorporate this valuable moiety into their synthetic strategies.

Scientific Rationale: Navigating Steric and Electronic Effects

The successful execution of a Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a suitable phosphine ligand, a base, and the reaction solvent. The specific characteristics of this compound necessitate careful consideration of each of these components.

  • The Substrate: this compound The fluorine atoms on the aromatic ring are strongly electron-withdrawing, which can influence the electronics of the palladium center during the catalytic cycle. The ortho-methoxy group introduces steric hindrance around the reactive boronic acid moiety, which can impact the rate of transmetalation.

  • The Catalytic System: Palladium Precursor and Ligand Selection The choice of the palladium precursor is often one of convenience, with common options including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[5][6] For challenging substrates, pre-catalysts that readily form the active Pd(0) species are often preferred.

    Ligand selection is paramount to a successful Buchwald-Hartwig amination.[1] For sterically demanding substrates like this compound, bulky, electron-rich biarylphosphine ligands are typically employed.[7] Ligands such as RuPhos and XPhos have demonstrated broad utility in coupling sterically hindered partners and can accelerate the rate-limiting reductive elimination step.[7][8]

  • The Role of the Base The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine to form the active nucleophile.[9] The choice of base is highly context-dependent.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used, but for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more appropriate.[3]

  • Solvent Considerations Aprotic, non-polar, or polar aprotic solvents are typically used in Buchwald-Hartwig aminations. Toluene, dioxane, and THF are common choices.[5][10][11][12] The solubility of the reagents and the desired reaction temperature are key factors in solvent selection.

Visualizing the Mechanism and Workflow

To provide a clear understanding of the process, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X (Aryl Halide) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH (Amine) De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2 (Product) Ar-X Ar-X R2NH R2NH Base Base Ar-NR2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagent_prep Reagent Preparation & Inerting start->reagent_prep reaction_setup Reaction Assembly reagent_prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization purification->analysis end End analysis->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Suggested Supplier
This compound737000-76-9187.94Sigma-Aldrich, etc.
Aryl Halide (e.g., Aryl Bromide)VariesVariesCommercial Source
Amine (Primary or Secondary)VariesVariesCommercial Source
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Commercial Source
RuPhos787618-22-8476.63Commercial Source
Sodium tert-butoxide (NaOtBu)865-48-596.10Commercial Source
Toluene (Anhydrous)108-88-392.14Commercial Source

Equipment:

  • Oven-dried glassware (reaction vial or flask, condenser)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Schlenk line or glovebox with nitrogen or argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Reaction Setup (Example using an Aryl Bromide):

All manipulations should be performed under an inert atmosphere of nitrogen or argon.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add:

    • Palladium(II) acetate (Pd(OAc)₂) (e.g., 0.02 mmol, 2 mol%)

    • RuPhos (e.g., 0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (e.g., 1.4 mmol, 1.4 equiv)

  • Seal the vial with a septum and purge with inert gas for 5-10 minutes.

  • Via syringe or in a glovebox, add:

    • Anhydrous toluene (e.g., 2 mL)

  • Stir the mixture at room temperature for 10-15 minutes.

  • In a separate vial, dissolve:

    • This compound (e.g., 1.2 mmol, 1.2 equiv)

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • In anhydrous toluene (e.g., 3 mL)

  • Transfer the solution of reactants to the catalyst mixture via syringe.

  • Rinse the reactant vial with a small amount of anhydrous toluene and add it to the reaction mixture.

Reaction Execution and Monitoring:

  • Immerse the reaction vial in a preheated oil bath at 80-100 °C. The optimal temperature may vary depending on the reactivity of the coupling partners.[5]

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by TLC or LC-MS. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

Workup and Purification:

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional solvent.[13]

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Safety and Handling Precautions

  • This compound may cause skin and eye irritation.[14]

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting and Considerations

  • Low Yield: Consider increasing the reaction temperature, using a different ligand (e.g., XPhos), or a different base (e.g., K₃PO₄). Ensure all reagents and solvents are anhydrous.

  • Side Reactions: Dehalogenation of the aryl halide can be a side reaction. Using a pre-catalyst and running the reaction at a lower temperature may mitigate this.[15]

  • Purification Challenges: Residual palladium catalyst and phosphine ligands (or their oxides) can complicate purification. The Celite filtration step is crucial.[13]

Alternative Methodologies: The Chan-Lam Coupling

For C-N bond formation involving boronic acids, the Chan-Lam coupling offers a copper-catalyzed alternative to the palladium-based Buchwald-Hartwig reaction.[8][16] The Chan-Lam coupling can often be performed under milder conditions, sometimes even in the presence of air and at room temperature, which can be advantageous.[8][12][17]

Conclusion

The Buchwald-Hartwig amination of this compound provides a powerful and versatile method for the synthesis of highly functionalized arylamines. By carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges posed by this sterically and electronically unique substrate. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in drug discovery and development programs.

References

one-pot synthesis strategy using 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to One-Pot Synthesis Leveraging 3,5-Difluoro-2-methoxyphenylboronic Acid

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound has emerged as a highly valuable building block for this purpose, providing a unique substitution pattern that can significantly influence the electronic and conformational profile of target molecules. This application note presents a detailed guide to employing this versatile reagent in a one-pot, multi-step synthesis strategy. By combining a Suzuki-Miyaura cross-coupling with a subsequent in-situ transformation, this approach streamlines the synthesis of complex biaryl structures, aligning with the principles of green chemistry by enhancing efficiency and minimizing waste.[2][3] This document provides field-proven insights, a detailed experimental protocol, and the causal reasoning behind critical process parameters, designed for researchers and professionals in drug development.

Introduction: The Strategic Advantage of Fluorinated Building Blocks and One-Pot Synthesis

The utility of organoboron compounds, particularly boronic acids, is well-established due to their stability, low toxicity, and versatile reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4][5] The specific reagent, this compound, offers a trifecta of influential functional groups:

  • Ortho-Methoxy Group: This group can induce conformational constraints and participate in hydrogen bonding, which is critical for molecular recognition at biological targets.

  • Meta-Difluoro Substitution: The two fluorine atoms act as powerful electron-withdrawing groups, profoundly altering the electronics of the aromatic ring. This can enhance binding affinity (e.g., through dipole-dipole interactions) and improve metabolic stability by blocking sites susceptible to oxidative degradation.[1]

Combining the utility of this building block with a one-pot synthesis strategy offers a significant leap in efficiency. One-pot synthesis, where sequential reactions are performed in a single reactor without isolating intermediates, provides numerous advantages:

  • Enhanced Step Economy: Reduces the number of manual operations, including lengthy separation and purification steps.[2][6]

  • Increased Yields: Minimizes material loss that inevitably occurs during transfers and purification of intermediates.[6][7]

  • Resource Efficiency: Lowers the consumption of solvents, reagents, and energy, leading to reduced costs and less chemical waste.[3][8]

  • Accelerated Discovery: Shortens synthesis timelines from days to hours, facilitating faster generation of compound libraries for structure-activity relationship (SAR) studies.[2]

This guide details a representative one-pot protocol involving an initial Suzuki-Miyaura coupling followed by a subsequent nucleophilic aromatic substitution (SNAr).

The One-Pot Synthetic Strategy: A Conceptual Overview

The core of this strategy is to perform two distinct, yet compatible, chemical transformations sequentially in the same vessel. The workflow is designed to ensure the conditions of the first reaction set the stage for the second, without interference from byproducts or remaining reagents.

G cluster_0 Single Reaction Vessel A Reactants: - this compound - Dihaloheteroarene (e.g., 2-chloro-5-bromopyridine) - Pd Catalyst & Ligand - Base B Step 1: Suzuki-Miyaura Coupling (Formation of C-C Bond) A->B Add & Heat C Intermediate Product (Not Isolated) B->C E Step 2: Nucleophilic Aromatic Substitution (Formation of C-N Bond) C:e->E:w Add Nucleophile D Reactants for Step 2: - Nucleophile (e.g., Morpholine) - Potential Heat Increase D:s->E:n F Final Product (Purified after work-up) E->F G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: In-Situ SNAr A 1. Add solids to flask: - 2-Chloro-5-bromopyridine (1.0 eq) - Boronic Acid (1.1 eq) - K₂CO₃ (3.0 eq) - Pd(dppf)Cl₂ (0.03 eq) B 2. Evacuate & backfill with inert gas (3x) A->B C 3. Add degassed solvents: - 1,4-Dioxane - Water (4:1 v/v) B->C D 4. Heat to 85-90 °C C->D E 5. Monitor by TLC until starting material is consumed (approx. 2-4 h) D->E F 6. Cool reaction slightly (to ~70 °C) E->F Reaction Complete G 7. Add Morpholine (1.5 eq) directly via syringe F->G H 8. Increase heat to 100-110 °C G->H I 9. Monitor by TLC until intermediate is consumed (approx. 6-12 h) H->I

References

Application Notes & Protocols: Microwave-Assisted Suzuki Reactions with 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Harnessing Fluorinated Scaffolds in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] These motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. 3,5-Difluoro-2-methoxyphenylboronic acid is a valuable building block for introducing a uniquely substituted fluorinated phenyl ring, a feature of interest in many contemporary drug discovery programs.

However, polyfluorinated arylboronic acids, particularly those with ortho-substituents, present distinct challenges. They are often susceptible to protodeboronation under the basic conditions required for the Suzuki-Miyaura catalytic cycle, leading to diminished yields and undesired byproducts.[3] This application note provides a detailed guide to effectively utilize this compound in microwave-assisted Suzuki reactions. We will delve into the mechanistic rationale behind the chosen protocol, offer a robust experimental procedure, and discuss troubleshooting strategies to empower researchers to successfully incorporate this versatile reagent into their synthetic workflows. Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, which can minimize the degradation of sensitive substrates like fluorinated boronic acids and often leads to cleaner reactions with improved yields.[1][4][5][6]

The Catalytic Cycle and the Microwave Advantage

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(L)₂-X OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(L)₂-Ar' Transmetalation->ArPd(II)Ar'L2 BorateSalt [X-B(OH)₃]⁻ Transmetalation->BorateSalt RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' RedElim->Product ArBoronic Ar'-B(OH)₂ + Base ArBoronic->Transmetalation ArX ArX ArX->OxAdd

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Microwave heating accelerates the reaction by efficiently and uniformly heating the polar solvent and reagents through dielectric heating.[1][4] This rapid temperature increase significantly boosts the rates of all steps in the catalytic cycle, allowing the reaction to reach completion in minutes. For sensitive substrates like this compound, this shortened exposure to basic, high-temperature conditions is crucial for minimizing decomposition pathways like protodeboronation.

Optimized Protocol for Microwave-Assisted Suzuki Coupling

This protocol is optimized for the coupling of this compound with a range of aryl and heteroaryl bromides. The selection of a modern palladium precatalyst, a bulky biarylphosphine ligand (XPhos), and appropriate base/solvent conditions are critical for success, particularly in mitigating the common side reaction of debromination.[1]

Materials & Equipment
  • This compound (1.2 - 1.5 equiv.)

  • Aryl or Heteroaryl Bromide (1.0 equiv.)

  • XPhos Pd G2 Precatalyst (2.5 mol%)

  • XPhos ligand (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv., finely ground)

  • Ethanol (EtOH) and Deionized Water (H₂O) (4:1 v/v mixture, degassed)

  • Microwave synthesis vial (2-5 mL or 10-20 mL) with stir bar

  • Microwave synthesizer

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A 1. Add solids to vial: Aryl Bromide, Boronic Acid, K₂CO₃, Catalyst, Ligand B 2. Add degassed EtOH/H₂O (4:1) A->B C 3. Seal vial and purge with inert gas B->C D 4. Heat to 135°C (Ramp: 2 min, Hold: 15-40 min) Stir vigorously C->D E 5. Cool to RT D->E F 6. Dilute with EtOAc & H₂O E->F G 7. Separate layers, extract aqueous phase F->G H 8. Dry organic phase, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Step-by-step workflow for the microwave-assisted Suzuki reaction.

Step-by-Step Procedure
  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.2 mmol, 1.0 equiv.), this compound (45.1 mg, 0.24 mmol, 1.2 equiv.), potassium carbonate (55.3 mg, 0.4 mmol, 2.0 equiv.), XPhos Pd G2 precatalyst (3.9 mg, 0.005 mmol, 2.5 mol%), and XPhos ligand (4.8 mg, 0.01 mmol, 5 mol%).

    • Scientist's Note: The use of a precatalyst like XPhos Pd G2 ensures the rapid generation of the active Pd(0) species.[1] The additional XPhos ligand helps to maintain catalyst stability and prevent catalyst decomposition, which can lead to side reactions like debromination.

  • Solvent Addition: Add 2.0 mL of a degassed 4:1 mixture of ethanol and deionized water to the vial.

    • Scientist's Note: An aqueous solvent system is often beneficial for Suzuki couplings.[4] Ethanol helps to solubilize the organic reagents, while water is necessary for dissolving the inorganic base. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Setup: Securely seal the vial with a cap. If possible, purge the vial headspace with an inert gas (argon or nitrogen) for 2-3 minutes.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters to ramp to 135 °C over 2 minutes and then hold at this temperature for 15-40 minutes with vigorous stirring.

    • Scientist's Note: The optimal reaction time may vary depending on the reactivity of the aryl bromide. It is advisable to monitor the reaction by TLC or LC-MS after an initial 15 minutes and extend the time if necessary. Electron-deficient aryl bromides may react faster than electron-rich or sterically hindered ones.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Expected Results & Discussion

The described protocol is expected to provide good to excellent yields for the coupling of this compound with a variety of aryl bromides. The electronic nature of the substituent on the aryl bromide will influence the reaction's success.

EntryAryl Bromide PartnerExpected Yield (%)Notes
14-Bromoanisole85-95%Electron-donating groups are generally well-tolerated.
24-Bromobenzonitrile90-98%Electron-withdrawing groups typically accelerate the reaction.
31-Bromo-4-(trifluoromethyl)benzene88-96%Strong electron-withdrawing groups lead to high reactivity.
42-Bromotoluene70-85%Ortho-substituents may slightly lower the yield due to steric hindrance.
53-Bromopyridine75-90%Heteroaryl halides are generally good coupling partners.

Note: These are representative expected yields based on literature precedents for similar fluorinated boronic acids and may require optimization for specific substrates.[1][7]

Troubleshooting & Advanced Insights

  • Problem: Low Yield / No Reaction

    • Cause: Inactive catalyst.

    • Solution: Ensure all reagents are pure and solvents are rigorously degassed. Use a fresh batch of palladium precatalyst. The presence of oxygen can lead to catalyst decomposition.

  • Problem: Significant Protodeboronation

    • Cause: The boronic acid is degrading faster than it is coupling. This is a known issue with electron-deficient and ortho-substituted boronic acids.[3]

    • Solutions:

      • Check the Base: Ensure K₂CO₃ is finely powdered and dry. While effective, you could screen a milder base like potassium fluoride (KF).

      • Lower Temperature: Try reducing the microwave hold temperature to 110-120 °C, which may require a longer reaction time but can preserve the boronic acid.

      • Use a Boronate Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, which can be more resistant to protodeboronation under basic conditions.

  • Problem: Homocoupling of Boronic Acid (Ar'-Ar')

    • Cause: This side reaction is often promoted by the presence of oxygen.

    • Solution: Improve the degassing procedure for the solvent and ensure the reaction is run under a strictly inert atmosphere.

Conclusion

The microwave-assisted Suzuki-Miyaura reaction is a powerful and efficient method for the synthesis of biaryl compounds incorporating the 3,5-difluoro-2-methoxyphenyl moiety. By leveraging the rapid heating capabilities of microwave technology and employing a carefully selected catalyst system, researchers can overcome the inherent challenges associated with fluorinated boronic acids, such as protodeboronation. The protocol detailed herein provides a robust starting point for scientists in drug discovery and materials science, enabling the rapid and reliable synthesis of novel fluorinated molecules.

References

Troubleshooting & Optimization

low yield in Suzuki coupling with 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yield in Suzuki Coupling with 3,5-Difluoro-2-methoxyphenylboronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions. Our focus here is on a particularly challenging substrate: This compound . Low yields with this reagent are common but can be overcome with a systematic approach to troubleshooting and optimization. As Senior Application Scientists, we have structured this guide to not only provide solutions but to explain the underlying chemical principles driving them.

Section 1: Root Cause Analysis - Why Are Yields Low with This Substrate?

The structure of this compound presents a dual challenge that pits the desired catalytic cycle against a highly competitive degradation pathway. Understanding this conflict is the first step toward a successful coupling.

The primary issues are:

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk around the boronic acid. This physically impedes the approach of the palladium catalyst, slowing down the crucial transmetalation step of the catalytic cycle.[1][2] For sterically hindered substrates, transmetalation is often the rate-limiting step.[1]

  • Electronic Effects & Protodeboronation: The two fluorine atoms are strongly electron-withdrawing, which increases the acidity of the boronic acid. This makes the carbon-boron bond highly susceptible to cleavage by a proton source (like water or alcohol), a destructive side reaction known as protodeboronation.[3][4] This reaction irreversibly consumes the boronic acid, converting it to 1,3-difluoro-2-methoxybenzene and preventing it from participating in the cross-coupling.

The core problem is that the slow, sterically hindered coupling reaction must compete with the fast, electronically favored protodeboronation side reaction. If the desired coupling is too slow, the boronic acid is simply destroyed before it has a chance to react.

cluster_0 Suzuki Coupling Pathway (Desired) cluster_1 Side Reaction Pathway (Undesired) SA Starting Materials (Ar-X, Boronic Acid) OA Oxidative Addition SA->OA Pd(0) BA 3,5-Difluoro-2-methoxy- phenylboronic acid TM Transmetalation (Rate-Limiting Step) OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE [ArB(OH)3]- hindrance <Steric Hindrance from ortho-methoxy group slows this step dramatically> Prod Desired Product (Ar-Ar') RE->Prod Pd0 Pd(0) Catalyst RE->Pd0 Pd0->OA PD Protodeboronation (Side Product) BA->PD Proton Proton Source (H₂O, ROH) Proton->PD Base electronic <Electronic Effect Electron-withdrawing F atoms accelerate this pathway> Start Low Yield Observed Check_PD Check for Protodeboronation (LC-MS for side product) Start->Check_PD Check_Stall Reaction Stalled? (Starting material remains) Check_PD->Check_Stall No PD_Yes Protodeboronation Confirmed Check_PD->PD_Yes Yes Stall_Yes Steric Hindrance Likely Check_Stall->Stall_Yes Yes Sol_Protect Use Pinacol or MIDA Boronate PD_Yes->Sol_Protect Sol_Anhydrous Use Anhydrous Solvent/Reagents PD_Yes->Sol_Anhydrous Sol_Base Switch to Milder Base (K₃PO₄, KF) PD_Yes->Sol_Base Sol_Catalyst Use Buchwald Ligand & Pre-catalyst (e.g., XPhos) Stall_Yes->Sol_Catalyst Sol_Temp Screen Higher Temperatures (80-110 °C) Stall_Yes->Sol_Temp Sol_Base2 Ensure Base is Active (Finely powdered K₃PO₄) Stall_Yes->Sol_Base2

References

Technical Support Center: Purification of Products from 3,5-Difluoro-2-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 3,5-Difluoro-2-methoxyphenylboronic acid. The unique electronic properties of this fluorinated reagent, while beneficial for reaction design, can introduce specific challenges in product isolation. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound in Suzuki-Miyaura coupling reactions?

A1: When performing cross-coupling reactions with this compound, you are likely to encounter a few characteristic impurities. The primary culprits include:

  • Protodeboronated starting material: This is 1,3-difluoro-2-methoxybenzene, formed when the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1][2] This side reaction is particularly prevalent with electron-deficient boronic acids like the one .[2]

  • Homocoupling byproduct: This is the symmetrical biaryl, bis(3,5-difluoro-2-methoxyphenyl), formed from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or high concentrations of Pd(II) species.[1]

  • Unreacted boronic acid: Excess boronic acid or incomplete conversion will leave residual starting material.

  • Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines.[2] This can complicate stoichiometry and purification, often appearing as a waxy or difficult-to-handle solid.[2]

  • Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can sometimes contaminate the final product, often giving it a gray or black discoloration.

Q2: Why can purification of products from highly fluorinated boronic acids be particularly challenging?

A2: The purification challenges stem from several factors related to the physicochemical properties of fluorinated compounds:

  • Polarity Overlap: The polarity of the desired fluorinated biaryl product can be very similar to that of the fluorinated starting materials and byproducts (like the homocoupled dimer). This makes separation by standard chromatographic techniques difficult.

  • Silica Gel Interactions: Boronic acids are known to interact strongly with silica gel, which can lead to streaking and poor separation during column chromatography.[3] In some cases, the acidic nature of silica can even degrade the boronic acid.

  • Solubility Profiles: Fluorinated compounds can have unique solubility profiles that may differ from their non-fluorinated analogs, requiring more extensive solvent screening for effective extraction and recrystallization.

Q3: What is a good general aqueous work-up procedure for a Suzuki-Miyaura reaction using this boronic acid?

A3: A standard initial work-up is crucial for removing a significant portion of inorganic salts and water-soluble impurities. After cooling the reaction mixture to room temperature, follow this general procedure:

  • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[1][4]

  • Wash the organic layer sequentially with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to remove unreacted boronic acid.[1]

  • Follow with a wash using deionized water.

  • Finally, wash with brine (saturated aqueous NaCl) to facilitate the removal of residual water.[1]

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.[1]

Troubleshooting Guide: Specific Purification Issues

Issue 1: My crude product is contaminated with unreacted this compound. How can I remove it effectively?

This is one of the most common purification challenges, especially when the boronic acid is used in excess to drive the reaction to completion.

Root Cause Analysis: this compound is acidic due to the empty p-orbital on the boron atom. This property can be exploited to separate it from the neutral organic product.

Solution 1: Basic Aqueous Wash (Acid-Base Extraction) This is the most direct method and should be the first approach during the initial work-up. The base converts the boronic acid into its highly water-soluble boronate salt, which is then extracted into the aqueous phase.[1]

  • Step-by-Step Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add a 1-2 M aqueous solution of NaOH.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and drain the aqueous (bottom) layer.

    • Repeat the wash with the basic solution 2-3 times to ensure complete removal.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

Diagram: Acid-Base Extraction Workflow

crude Crude Product in Ethyl Acetate sep_funnel Add 1M NaOH (aq) Shake & Separate crude->sep_funnel org_layer Organic Layer (Desired Product, Byproducts) sep_funnel->org_layer aq_layer Aqueous Layer (Water-Soluble Boronate Salt) sep_funnel->aq_layer Discard wash Wash with Brine org_layer->wash dry Dry (Na2SO4), Filter, Concentrate wash->dry purified Purified Product (Free of Boronic Acid) dry->purified

Caption: Workflow for removing acidic boronic acid via basic extraction.

Solution 2: Boronic Acid Scavenger Resins If the basic wash is insufficient or if your product is base-sensitive, a scavenger resin is an excellent alternative. Resins functionalized with diol groups (like diethanolamine) selectively bind to boronic acids.[1]

  • Step-by-Step Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

    • Add a boronic acid scavenger resin (typically 2-4 equivalents relative to the estimated residual boronic acid).

    • Stir the slurry at room temperature for 2-4 hours, monitoring the removal of the boronic acid by TLC or LC-MS.

    • Filter off the resin and wash it thoroughly with the solvent.

    • Combine the filtrates and concentrate under reduced pressure.

Issue 2: Protodeboronation has occurred, and my desired product is contaminated with 1,3-difluoro-2-methoxybenzene. How do I separate these?

Protodeboronation is often promoted by the presence of water, strong bases, or elevated temperatures.[1] The resulting byproduct, 1,3-difluoro-2-methoxybenzene, is typically less polar than the desired biaryl product but can have a similar polarity to other non-polar byproducts.

Root Cause Analysis: The C-B bond in electron-deficient arylboronic acids is susceptible to cleavage by a proton source.[2] This results in a byproduct that lacks the polar boronic acid group and is therefore less polar than the starting material but may have a polarity close to the final coupled product.

Solution: Silica Gel Column Chromatography Chromatography is the most reliable method for separating the desired product from the protodeboronated byproduct. The key is to find a solvent system that provides adequate resolution.

  • Step-by-Step Protocol:

    • Adsorb the crude material onto a small amount of silica gel.

    • Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexanes or petroleum ether).

    • Load the adsorbed material onto the column.

    • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or DCM) in the non-polar solvent.

    • The less polar protodeboronated byproduct should elute before the more polar desired product.

    • Collect fractions and analyze by TLC to identify and combine those containing the pure product.

Data Presentation: Recommended Solvent Systems

Product PolarityRecommended Starting Eluent SystemGradient ToTypical Impurity Elution Order
Low100% Hexane5-10% Ethyl Acetate in Hexane1. Homocoupling, 2. Protodeboronation, 3. Product
Medium95:5 Hexane:Ethyl Acetate20-30% Ethyl Acetate in Hexane1. Protodeboronation, 2. Product
High90:10 Hexane:Ethyl Acetate50-70% Ethyl Acetate in Hexane1. Protodeboronation, 2. Product
Issue 3: My product is contaminated with a dark, insoluble material. How do I remove residual palladium catalyst?

Palladium catalysts, particularly Pd(0) species, can precipitate as palladium black, which can be difficult to remove.

Root Cause Analysis: During the reaction, the palladium catalyst cycles through various oxidation states. If the catalytic cycle is inefficient or upon exposure to air, Pd(0) can agglomerate and precipitate, contaminating the product.

Solution 1: Filtration Through Celite® This should be performed immediately after the reaction is complete and before the aqueous work-up.

  • Step-by-Step Protocol:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with the reaction solvent or another suitable solvent like ethyl acetate.

    • Prepare a small plug of Celite® in a fritted funnel.

    • Filter the diluted reaction mixture through the Celite® plug, washing the pad thoroughly with the solvent to ensure all product is collected.[4]

    • Proceed with the aqueous work-up on the filtrate.

Diagram: General Purification Strategy Selection

start Crude Reaction Mixture celite Filter through Celite? start->celite workup Aqueous Basic Work-up celite->workup Yes (Pd present) celite->workup No check_impurities Analyze Crude by TLC/LC-MS Identify Impurities workup->check_impurities boronic_acid Residual Boronic Acid? check_impurities->boronic_acid protodeboronation Protodeboronation/Homocoupling? boronic_acid->protodeboronation No scavenger Use Scavenger Resin boronic_acid->scavenger Yes chromatography Column Chromatography protodeboronation->chromatography Yes final_product Pure Product protodeboronation->final_product No scavenger->protodeboronation chromatography->final_product

Caption: Decision tree for purification strategy based on impurity profile.

Solution 2: Activated Carbon Treatment If discoloration persists after filtration, treatment with activated carbon can remove colored organic impurities and trace metals.

  • Step-by-Step Protocol:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight of the crude material).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® to remove the carbon. Caution: Do not concentrate the mixture with carbon in it.

    • Wash the Celite® pad with fresh solvent and concentrate the combined filtrates.

References

Technical Support Center: Troubleshooting Side Reactions of 3,5-Difluoro-2-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 3,5-Difluoro-2-methoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our focus is to address specific experimental issues, explain the underlying chemical principles, and provide actionable protocols to mitigate common side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Sterically Hindered and Electron-Deficient Boronic Acids

This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features—ortho-methoxy substitution and electron-withdrawing fluorine atoms—present unique challenges in palladium-catalyzed cross-coupling reactions. These characteristics can lead to a number of side reactions that compete with the desired cross-coupling pathway, resulting in low yields and complex product mixtures. This guide will help you navigate these challenges.

The primary side reactions encountered with this class of boronic acid are:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

  • Homocoupling: The dimerization of the boronic acid to form a symmetrical biaryl species.

  • Decomposition: Degradation of the boronic acid under the reaction conditions.

Understanding the mechanisms of these side reactions is crucial for developing effective troubleshooting strategies.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Formation of 1,3-Difluoro-2-methoxybenzene.

Question: My Suzuki-Miyaura reaction with this compound is giving me a low yield of my target molecule, and I'm isolating a significant amount of 1,3-difluoro-2-methoxybenzene. What is happening and how can I fix it?

Answer: This is a classic case of protodeboronation , a common side reaction for many arylboronic acids, especially those that are electron-deficient.[1][2] The electron-withdrawing fluorine atoms on your boronic acid make the ipso-carbon more susceptible to protonolysis, where a proton from the solvent (often water) or another source replaces the boronic acid moiety. This process is often accelerated under basic conditions.[3][4]

Causality and Mitigation Strategies:
  • Mechanism of Protodeboronation: The base in the Suzuki-Miyaura reaction activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] However, this boronate is also more susceptible to reaction with protic sources in the reaction mixture, leading to the undesired protodeboronated product. Highly electron-deficient arylboronic acids can have a lower susceptibility to acid-catalyzed protodeboronation but can be quite reactive under basic conditions.[3]

  • Troubleshooting Steps:

    • Choice of Base: The strength and nature of the base are critical.[7] Very strong bases like NaOH or KOH can accelerate protodeboronation.[7] Consider using a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[8] In some cases, fluoride bases like KF or CsF can be effective.

    • Solvent System: While some water is often necessary to solubilize the base and facilitate the formation of the active boronate species, excess water can promote protodeboronation. Minimize the amount of water in your solvent system. Anhydrous conditions, if feasible for your specific reaction, can also be explored.

    • Temperature Control: Higher reaction temperatures can increase the rate of protodeboronation.[9] If possible, run the reaction at a lower temperature for a longer period.

    • Protecting the Boronic Acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a diethanolamine adduct, can significantly suppress protodeboronation.[8][10][11] These derivatives can be more stable under the reaction conditions and release the boronic acid slowly in situ.

Workflow for Mitigating Protodeboronation

Caption: Troubleshooting workflow for protodeboronation.

Issue 2: Formation of a Symmetrical Biaryl Byproduct, 3,3',5,5'-Tetrafluoro-2,2'-dimethoxy-1,1'-biphenyl.

Question: In my reaction, besides my desired product, I am observing the formation of the homocoupled dimer of my boronic acid. How can I prevent this?

Answer: The formation of a symmetrical biaryl is due to the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium species.[10][12]

Causality and Mitigation Strategies:
  • Mechanism of Homocoupling: In the presence of oxygen, a palladium(0) catalyst can be oxidized to a palladium(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[12][13] Homocoupling can also occur through other pathways, especially with electron-deficient arylboronic acids.[14][15]

  • Troubleshooting Steps:

    • Rigorous Degassing: The most critical step to prevent homocoupling is to thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[8] Use a robust degassing technique such as the freeze-pump-thaw method for sensitive reactions.

    • Catalyst Choice and Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced to Pd(0) in situ. This reduction process can sometimes initiate homocoupling.[10] Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern, well-defined precatalyst (e.g., a Buchwald precatalyst) can minimize this issue.[8][16]

    • Ligand Selection: The choice of phosphine ligand can influence the rate of homocoupling versus the desired cross-coupling. Electron-rich and bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the desired cross-coupling pathway and suppress homocoupling.[14][17]

Visualizing Competing Pathways

Caption: Desired vs. side reaction pathways.

Issue 3: Reaction is Sluggish or Stalls, Even with Minimal Side Product Formation.

Question: My reaction is very slow and doesn't go to completion. I don't see much protodeboronation or homocoupling. What could be the problem?

Answer: A sluggish reaction with this compound is often due to the steric hindrance from the ortho-methoxy group and the electronic deactivation by the fluoro groups, which can slow down the transmetalation step.[18][19]

Causality and Mitigation Strategies:
  • Steric and Electronic Effects: The methoxy group ortho to the boronic acid can sterically hinder the approach of the palladium complex during the transmetalation step. Additionally, the electron-withdrawing nature of the fluorine atoms can reduce the nucleophilicity of the aryl group, further slowing transmetalation.[20]

  • Troubleshooting Steps:

    • Ligand Choice: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often essential.[17][18] Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination and can be particularly effective.[14][17]

    • Increase Temperature: If protodeboronation is not a major issue, increasing the reaction temperature can help overcome the activation energy barrier for transmetalation.[8]

    • Choice of Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can lead to a higher concentration of the more reactive boronate species, which can accelerate a slow transmetalation.[8]

    • Catalyst Loading: In difficult couplings, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to achieve a reasonable reaction rate.

Parameter Optimization Summary
ParameterTo Mitigate ProtodeboronationTo Mitigate HomocouplingTo Accelerate Sluggish Reaction
Base Weaker (K₂CO₃, K₃PO₄)-Stronger (K₃PO₄, Cs₂CO₃)
Solvent Minimize H₂ODegas thoroughly-
Temperature Lower-Higher
Catalyst -Use Pd(0) or precatalystHigher loading
Ligand -Bulky, electron-richBulky, electron-rich (e.g., SPhos)[14]
Boronic Acid Use boronate ester--

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization based on the specific coupling partner.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 10:1)

Procedure:

  • Setup: To an oven-dried reaction vial equipped with a stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[8]

Protocol 2: Preparation of the Diethanolamine Adduct of this compound

This procedure can be used to stabilize the boronic acid against protodeboronation.[8][11]

Materials:

  • This compound (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the boronic acid in a minimal amount of methylene chloride.

  • Addition: Add diethanolamine dropwise while stirring.

  • Precipitation: A white precipitate will form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[8]

Frequently Asked Questions (FAQs)

Q1: Can I use a boronic ester instead of the boronic acid? A1: Yes, using a boronic ester, such as the pinacol ester, is an excellent strategy to improve stability and prevent premature decomposition and protodeboronation.[4][10] However, the transmetalation from a boronate ester can sometimes be slower than from the corresponding boronic acid.

Q2: My reaction turns black immediately. Is this a problem? A2: A color change to black often indicates the formation of palladium black (finely divided palladium metal), which is a sign of catalyst decomposition.[21] This can be caused by impurities, high temperatures, or an inappropriate choice of ligand. While some reactions proceed even with the formation of palladium black, it generally indicates suboptimal conditions. Consider using a more robust ligand or a lower reaction temperature.

Q3: How do I know if my boronic acid has decomposed on the shelf? A3: Boronic acids can dehydrate to form cyclic boroxines or undergo slow decomposition. It is always best to use fresh or properly stored boronic acid. You can check the purity by NMR or by measuring its melting point. For this compound, the melting point is around 200 °C.[22]

Q4: Are there any alternatives to palladium catalysts for this type of coupling? A4: While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel-based catalysts have been developed that can be effective for coupling with challenging substrates, including electron-deficient partners.[20] However, palladium systems with modern, specialized ligands remain the most widely used and versatile.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically focusing on the optimization of catalyst loading for the coupling of 3,5-Difluoro-2-methoxyphenylboronic acid. This electron-deficient and sterically influenced substrate presents unique challenges that require a systematic and well-understood approach to achieve high yields and purity.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" coupling partner?

A1: This substrate's difficulty stems from a combination of electronic and steric factors:

  • Electronic Effects: The two electron-withdrawing fluorine atoms decrease the nucleophilicity of the boronic acid. This can slow down the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium center.[1]

  • Steric Hindrance: The methoxy group at the ortho-position creates steric bulk around the reactive site, further impeding the approach of the palladium complex during transmetalation.[2]

  • Protodeboronation Risk: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), replacing the boronic acid group with a hydrogen atom.[1][3] This decomposition pathway directly reduces the available nucleophile, lowering the potential yield.[4]

Q2: What is a sensible starting catalyst loading for this substrate, and how should I approach optimizing it?

A2: For challenging substrates, a slightly higher initial catalyst loading is often prudent to ensure the reaction initiates successfully.

  • Recommended Starting Point: A palladium precatalyst loading of 1-2 mol% is a robust starting point.

  • Optimization Strategy: The goal is to find the lowest catalyst loading that maintains a high yield and acceptable reaction time. Once you have established a successful reaction at 1-2 mol%, you can systematically decrease the loading in subsequent experiments (e.g., to 1.0%, 0.5%, 0.1%, and even lower) until you observe a significant drop in yield or an unacceptable increase in reaction time. For large-scale industrial syntheses, catalyst loadings can be optimized to as low as parts-per-million (ppm) levels.[5] The optimal loading represents a balance between reaction efficiency and the cost/difficulty of removing residual palladium from the final product.

Q3: Which palladium precatalysts and ligands are most effective for coupling this electron-deficient boronic acid?

A3: The choice of catalyst and ligand is critical. The system must be active enough to overcome the substrate's low reactivity.

  • Palladium Precatalysts: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, air-stable precatalysts are highly recommended for consistency and high activity.[6] Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are designed to readily form the active Pd(0) species and are often the best choice for difficult couplings.[2][7] They are particularly effective for reactions involving unstable boronic acids because they can promote fast coupling, outcompeting the decomposition pathway.[4]

  • Ligands: The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and accelerate both the oxidative addition and reductive elimination steps.[2][3]

    • High-Success Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are industry standards for these types of transformations.[2][6] Their bulk and electron-donating properties are essential to facilitate the coupling of both electron-deficient and sterically hindered partners.

Q4: How do I select the appropriate base and solvent for this reaction?

A4: The base and solvent system is not merely a medium but plays an active role in the catalytic cycle.

  • Base Selection: A moderately strong base is required to activate the boronic acid, forming the more nucleophilic boronate species that participates in transmetalation.[8]

    • Common Choices: Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.[3] They are strong enough to facilitate boronate formation but are often less harsh than hydroxides, which can accelerate protodeboronation. For boronic acids highly prone to decomposition, a milder base like potassium fluoride (KF) may be beneficial.[3]

  • Solvent System: The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).

    • Aqueous Systems: A mixture of an organic solvent like 1,4-dioxane, toluene, or THF with water (e.g., 4:1 to 10:1 ratio) is very common.[3][9] Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2]

    • Anhydrous Conditions: If protodeboronation is a severe issue, switching to strictly anhydrous conditions may be necessary. This requires a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[3]

Troubleshooting Guide: From Low Yield to High Success

This section addresses common problems encountered when coupling this compound and provides a logical, step-by-step approach to resolving them.

Problem: My reaction shows low (<20%) or no conversion to the desired product.

This is the most common issue and requires a systematic check of the reaction parameters. Follow these steps in order.

Caption: A systematic workflow for troubleshooting low-yield reactions.

  • Verify the Fundamentals:

    • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[2][10] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.

    • Reagent Quality: Confirm the purity of your aryl halide and boronic acid. Boronic acids can degrade over time.[2] Ensure your base is finely powdered and dry.

    • Catalyst Activity: If using a Pd(II) precatalyst, it must be reduced in-situ to the active Pd(0) species.[2] Using an air-stable, well-defined precatalyst like a Buchwald G3 palladacycle can eliminate this as a variable.[11]

  • Increase Catalyst Loading: The simplest first step for a stalled reaction is to increase the catalyst and ligand loading. For a reaction starting at 1 mol%, try increasing to 2-3 mol%. This can often overcome high activation barriers associated with challenging substrates.

  • Re-evaluate the Ligand: If increasing catalyst loading has no effect, the ligand may not be suitable. Switch to a more electron-rich and sterically bulky ligand from the recommended list (e.g., from SPhos to XPhos or RuPhos) to better facilitate the oxidative addition and reductive elimination steps.[2][3]

  • Optimize the Base and Solvent: The choice of base and the presence of water are critical.[12] If you are using a weaker base like K₂CO₃, switch to a stronger, more effective one like Cs₂CO₃ or K₃PO₄.[3] Adjusting the ratio of organic solvent to water can also have a significant impact on base solubility and reaction rate.[13]

  • Increase Reaction Temperature: As a final step, cautiously increase the reaction temperature (e.g., from 80 °C to 100-110 °C).[9] Higher temperatures can overcome kinetic barriers but may also increase the rate of side reactions, including protodeboronation and catalyst decomposition.[3] Monitor the reaction closely.

Problem: I am observing significant homocoupling of my boronic acid.

Cause: This side reaction is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture, which can catalyze the coupling of two boronic acid molecules.[10]

Solutions:

  • Rigorous Degassing: This is the most critical preventative measure. Use a freeze-pump-thaw technique for your solvents (at least 3 cycles) or bubble argon through them for 30-60 minutes.[9] Ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst.

  • Use a Pd(0) Source: Using a catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, can sometimes mitigate this issue, as it doesn't require an in-situ reduction step where Pd(II) species might persist.[10]

Problem: Analysis shows my starting boronic acid is being consumed, but not to form the product (Protodeboronation).

Cause: As an electron-deficient boronic acid, this substrate is prone to this decomposition pathway, especially under harsh basic conditions or at elevated temperatures.[1][3]

Solutions:

  • Use Milder Bases: Switch from a strong base like K₃PO₄ to a milder one like potassium fluoride (KF).[3]

  • Convert to a More Stable Derivative: Before the coupling reaction, the boronic acid can be converted to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[3] These derivatives are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid.[1]

  • Employ Anhydrous Conditions: Removing water from the reaction system can shut down the primary protodeboronation pathway. This requires using an anhydrous solvent and a base that is soluble in the absence of water.[3]

  • Lower the Temperature: Run the reaction at the lowest possible temperature that provides a reasonable rate to minimize the rate of decomposition.[3]

Data Presentation & Protocols

Table 1: Effect of Catalyst Loading on Yield

The following data illustrates a typical optimization pathway for a challenging Suzuki-Miyaura coupling. The goal is to identify the "sweet spot" that maximizes yield while minimizing catalyst usage.

EntryPrecatalystLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhos2.0801845
2XPhos Pd G3(none)2.0801292
3XPhos Pd G3(none)1.0801291
4XPhos Pd G3(none)0.5801888
5XPhos Pd G3(none)0.11002475

Data is representative and synthesized for illustrative purposes. As shown, switching to a more active precatalyst (Entry 2) significantly improves the yield. The loading can then be reduced to 1.0 mol% (Entry 3) with minimal impact, representing an optimized condition. Further reduction requires more forcing conditions and results in a lower yield (Entries 4 & 5).

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Caption: Step-by-step experimental workflow for the coupling reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

preventing homocoupling of 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategies to Prevent Homocoupling of 3,5-Difluoro-2-methoxyphenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges with the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions. We will explore the underlying mechanisms of this common side reaction and offer field-proven troubleshooting strategies to ensure the successful synthesis of your target biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a problem?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct (e.g., 2,2'-dimethoxy-3,3',5,5'-tetrafluorobiphenyl). This unwanted reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.

Q2: Why is this compound particularly prone to homocoupling?

A2: This specific boronic acid has two key features that increase its propensity for homocoupling:

  • Electron-rich nature: The methoxy (-OCH₃) group is a strong electron-donating group, which increases the electron density on the aromatic ring. This enhanced nucleophilicity makes the boronic acid more susceptible to side reactions.

  • Steric hindrance: The methoxy group at the ortho position can influence the steric environment around the boron atom, which can, under certain conditions, favor homocoupling pathways.

Q3: Can the quality of my this compound affect homocoupling?

A3: Absolutely. Boronic acids can dehydrate to form boroxines (cyclic trimers), which are often less reactive in the desired cross-coupling pathway and can promote side reactions. It is crucial to use high-purity boronic acid and consider techniques like azeotropic drying if you suspect boroxine formation.

In-Depth Troubleshooting Guide

Issue 1: Significant formation of 2,2'-dimethoxy-3,3',5,5'-tetrafluorobiphenyl byproduct.

Root Cause Analysis:

The formation of the homocoupling byproduct is often a result of suboptimal reaction conditions that favor the oxidative coupling of the boronic acid over the desired cross-coupling with the aryl halide. The key mechanistic steps to consider are:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.

  • Transmetalation: The boronic acid (activated by a base) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst.

Homocoupling can be promoted by factors that disrupt this catalytic cycle, such as the presence of oxygen, inappropriate choice of catalyst or base, and high temperatures.

Troubleshooting Workflow:

start High Homocoupling Observed check_o2 Deoxygenate Reaction Mixture? start->check_o2 deoxygenate Implement Rigorous Degassing (e.g., Freeze-Pump-Thaw) check_o2->deoxygenate No/Insufficiently check_catalyst Review Palladium Catalyst & Ligand check_o2->check_catalyst Yes deoxygenate->check_catalyst success Homocoupling Minimized deoxygenate->success change_catalyst Switch to a More Active/Sterically Hindered Catalyst System check_catalyst->change_catalyst Suboptimal check_base Evaluate Base Strength & Concentration check_catalyst->check_base Optimal change_catalyst->check_base change_catalyst->success change_base Use a Weaker Base or Lower Concentration check_base->change_base Too Strong/Concentrated check_temp Assess Reaction Temperature check_base->check_temp Appropriate change_base->check_temp change_base->success lower_temp Reduce Reaction Temperature check_temp->lower_temp Too High check_temp->success Optimal lower_temp->success fail Issue Persists start Low/No Conversion check_catalyst Assess Catalyst Activity start->check_catalyst increase_loading Increase Catalyst Loading or Use a More Active Pre-catalyst check_catalyst->increase_loading Potential Deactivation check_solubility Evaluate Reagent Solubility check_catalyst->check_solubility Appears Active increase_loading->check_solubility success Improved Conversion increase_loading->success change_solvent Screen Different Solvents or Solvent Mixtures (e.g., Toluene/Water, Dioxane/Water) check_solubility->change_solvent Poor check_boroxine Suspect Boroxine Formation? check_solubility->check_boroxine Good change_solvent->check_boroxine change_solvent->success dry_boronic_acid Azeotropically Dry Boronic Acid with Toluene check_boroxine->dry_boronic_acid Yes check_boroxine->success No dry_boronic_acid->success fail Issue Persists

improving the stability of 3,5-Difluoro-2-methoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solution Stability and Experimental Success

Welcome to the technical support guide for 3,5-Difluoro-2-methoxyphenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but sensitive reagent. We will address common stability challenges, provide robust troubleshooting strategies, and detail protocols to ensure reproducible success in your synthetic applications.

Section 1: Foundational Knowledge: Understanding the Instability

This section addresses the fundamental chemical properties of this compound that contribute to its instability in solution.

Q1: What are the primary drivers of instability for this compound?

The instability of this molecule is primarily driven by its specific electronic and structural features. The two electron-withdrawing fluorine atoms significantly increase the Lewis acidity of the boron center.[1][2] This heightened acidity makes the carbon-boron bond more polarized and susceptible to cleavage, particularly through a process called protodeboronation.[1][3][4] The ortho-methoxy group also plays a role, influencing the molecule's conformation and the local electronic environment around the boronic acid moiety.[5][6]

Q2: What is protodeboronation, and why is this compound particularly susceptible?

Protodeboronation is the most common decomposition pathway for this and many other electron-deficient arylboronic acids.[1][7] It is a chemical reaction where the carbon-boron bond is cleaved by a proton source (such as water or alcohol) and replaced with a carbon-hydrogen bond, yielding the corresponding arene (1,3-difluoro-2-methoxybenzene) and boric acid.[3][4]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

The susceptibility of this compound is high due to:

  • Increased Lewis Acidity : The fluorine substituents pull electron density from the aromatic ring, making the boron atom more electron-deficient and a stronger Lewis acid.[2][8]

  • Facilitated C-B Bond Cleavage : This electron deficiency destabilizes the carbon-boron bond, making it more prone to protonolysis. Studies have shown that highly electron-deficient arenes can undergo rapid, base-mediated protodeboronation.[3][9] The rate of this undesired side reaction is highly dependent on the pH of the solution.[3][4]

Q3: What other decomposition pathways should I be aware of?

Besides protodeboronation, two other processes can affect the integrity of your boronic acid:

  • Oxidative Degradation : Boronic acids can be susceptible to oxidation, particularly in solution under air or in the presence of reactive oxygen species.[7][10] While often less rapid than protodeboronation for this specific compound, it can become significant under certain reaction conditions or during long-term storage in solution.

  • Boroxine Formation : In the solid state or under anhydrous conditions, three molecules of the boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine.[1][7][11] While this is often a reversible process upon addition of water, it complicates stoichiometry as it alters the molecular weight. This can lead to inaccurate reagent measurements and affect reaction outcomes.

Section 2: Troubleshooting Guide: Diagnosing and Solving Common Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My Suzuki-Miyaura coupling yields are low and inconsistent. Could my boronic acid be the problem?

Yes, this is a classic symptom of boronic acid decomposition. If the boronic acid degrades before or during the reaction, its effective concentration decreases, leading to lower yields of the desired product.

Troubleshooting Steps:

  • Assess Purity Before Use : Always check the purity of your starting material. Use a quick ¹H or ¹⁹F NMR or a standardized HPLC method (see Section 5) to ensure you are starting with high-quality material.

  • Minimize Time in Solution : Prepare the solution of your boronic acid immediately before use. The longer it sits in a protic or basic solution, the more it will degrade.

  • Control the pH : Protodeboronation is often accelerated by base.[3][12] While Suzuki couplings require a base, the choice and concentration can be critical. Consider using a weaker base (e.g., K₃PO₄ instead of K₂CO₃ or Cs₂CO₃) or a slow-release strategy (see Section 4).

  • Employ a Stability-Enhancing Derivative : For challenging couplings, convert the boronic acid to a more stable MIDA boronate or DEA adduct.[13][14] These derivatives are significantly more robust and release the active boronic acid slowly under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[4][14]

Q5: I observe a new, less polar spot on my TLC (or a new peak in my HPLC) after dissolving my boronic acid. What is it likely to be?

This new species is almost certainly the protodeboronated product: 1,3-difluoro-2-methoxybenzene . The boronic acid group, -B(OH)₂, is quite polar. Its replacement with a hydrogen atom, -H, results in a significant decrease in polarity, causing the byproduct to have a higher Rf on a normal-phase TLC plate or an earlier retention time in a reversed-phase HPLC run.

Q6: My stock solution of the boronic acid seems to lose potency over time. How can I confirm this and prevent it?

You can confirm the loss of potency using a quantitative analytical method like qNMR or HPLC with a standard curve. Monitor the disappearance of the parent peak and the appearance of the protodeboronated byproduct over time.

Prevention is key: Do not store this compound in solution for extended periods. Standard practice dictates preparing solutions fresh for each experiment.[15] If you must prepare a stock, use an anhydrous, aprotic solvent (e.g., dioxane, THF) and store it under an inert atmosphere (N₂ or Ar) at low temperature (-20°C). For any storage longer than a few hours, conversion to a stable derivative is strongly recommended.

Section 3: Best Practices for Handling and Storage

Proactive measures are crucial for maintaining the quality and reactivity of your boronic acid.

Q7: How should I store the solid this compound?

Proper storage of the solid material is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature -20°C to 4°CSlows down any potential solid-state decomposition pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.[16][17]
Container Tightly sealed, opaque vialProtects from moisture and light.
Handling In a glove box or glove bagMinimizes exposure to air and moisture during weighing and transfer.
Q8: What is the best practice for preparing a solution for immediate use?
  • Ensure your glassware is thoroughly dried.

  • Use a high-purity, anhydrous, aprotic solvent (e.g., dioxane, THF, DME).

  • Add the solvent to the pre-weighed solid under an inert atmosphere.

  • Use the solution immediately after preparation.

Q9: I need to use this reagent frequently. What are my options for stable, long-term storage in a ready-to-use form?

The most robust solution is to convert the boronic acid into a highly stable derivative. These derivatives can be pre-weighed and stored for months without degradation, providing a reliable source of the reagent.[14]

graph StabilityWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Need to Use Boronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="For Immediate Use?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; prep_fresh [label="Prepare Fresh Solution\nin Anhydrous Aprotic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_now [label="Use Immediately", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

storage_needed [label="Need for Storage or\nFacing Stability Issues?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; convert [label="Convert to Stable Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mida [label="MIDA Boronate\n(Excellent Stability, Slow Release)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dea [label="DEA Adduct\n(Good Stability, Simple Prep)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> decision; decision -> prep_fresh [label="Yes"]; prep_fresh -> use_now; decision -> storage_needed [label="No"]; storage_needed -> convert [label="Yes"]; convert -> mida; convert -> dea; }

Figure 1. Decision workflow for handling the boronic acid.
Section 4: Advanced Protocols for Enhanced Stability

For challenging applications, converting the boronic acid to a stable derivative is the recommended approach.

Q10: How do I convert my boronic acid into a more stable MIDA boronate for storage and slow-release coupling?

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive until hydrolyzed under specific basic conditions.[14] This allows for a "slow release" of the boronic acid during a reaction, keeping its instantaneous concentration low and suppressing protodeboronation.

Protocol: Synthesis of 3,5-Difluoro-2-methoxyphenyl MIDA boronate

  • Setup : To a round-bottom flask, add this compound (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene (approx. 0.2 M concentration relative to the boronic acid).

  • Azeotropic Dehydration : Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring : Continue refluxing for 2-4 hours or until no more water is collected. The MIDA boronate product will often precipitate from the toluene as a crystalline solid.

  • Isolation : Cool the mixture to room temperature. Collect the solid product by vacuum filtration. Wash the solid with cold toluene or hexanes and dry under high vacuum.

  • Usage : The resulting MIDA boronate is bench-stable indefinitely.[14] To use in a Suzuki coupling, simply add it to the reaction as you would the boronic acid. The slow hydrolysis is typically achieved with a base like aqueous K₃PO₄ in a solvent system like dioxane/water at elevated temperatures (e.g., 60-100 °C).[14]

graph SlowRelease { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes MIDA [label="Stable MIDA Boronate\n(Reservoir)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Aqueous Base\n(e.g., K₃PO₄)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; BA [label="Active Boronic Acid\n(Low Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cycle [label="Pd Catalytic Cycle", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired Product", fillcolor="#FBBC05", fontcolor="#202124"]; Decomp [label="Protodeboronation\n(Minimized)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MIDA -> BA [label="Slow Hydrolysis"]; Base -> BA [style=dashed]; BA -> Cycle; Cycle -> Product; BA -> Decomp [style=dotted, color="#EA4335", arrowhead=tee]; }

Figure 2. Slow-release concept using MIDA boronates.
Q11: What is the protocol for forming a diethanolamine (DEA) adduct, and how do I use it directly in a reaction?

Diethanolamine adducts are another excellent option for stabilizing boronic acids. They are often crystalline, air-stable solids that can be easily prepared.[13]

Protocol: Synthesis and Use of the Diethanolamine Adduct

  • Formation : Dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or THF. Add diethanolamine (1.0-1.1 equiv) dropwise.

  • Precipitation : The DEA adduct often precipitates from the solution upon formation. Stir for 30 minutes to an hour to ensure complete reaction.

  • Isolation : Collect the white solid by vacuum filtration, wash with the solvent, and dry.

  • Usage : The DEA adduct can be used directly in Suzuki coupling reactions. The presence of a protic solvent (like water or an alcohol) in the reaction mixture is typically required to liberate the free boronic acid in situ.[13]

Section 5: Analytical Workflows for Stability Assessment

Reliable analytical methods are essential for quality control and troubleshooting.

Q12: How can I set up an HPLC method to monitor the degradation of my boronic acid solution over time?

A stability-indicating reversed-phase HPLC (RP-HPLC) method is ideal for quantifying the parent boronic acid and its primary degradant.

Sample HPLC Method:

ParameterConditionNotes
Column C18 stationary phase (e.g., Waters XSelect HSS T3, 3.5 µm)Choose a column with low silanol activity to minimize on-column hydrolysis.[18][19]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier helps to keep the boronic acid in its neutral form.
Mobile Phase B Acetonitrile---
Gradient Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 min.Adjust as needed to achieve good separation.
Flow Rate 1.0 mL/min---
Detection UV at 220 nm and 254 nm---
Sample Prep Dissolve boronic acid in 50:50 Acetonitrile:Water. Analyze immediately.[15]---

Under these conditions, you would expect the protodeboronated product (1,3-difluoro-2-methoxybenzene) to elute after the more polar this compound. By injecting samples of a solution at different time points (t=0, 1h, 4h, 24h), you can quantify the rate of degradation.

Q13: What should I look for in the NMR spectra to assess purity and stability?

NMR is a powerful tool for structural confirmation and purity assessment.

  • ¹H NMR : Look for the appearance of a new aromatic multiplet corresponding to the protodeboronated product. The integration of this new signal relative to the signals of the parent boronic acid will give you the percentage of decomposition. The -B(OH)₂ protons are often broad and may exchange with solvent, making them unreliable for integration.

  • ¹⁹F NMR : This is a very sensitive technique for this specific molecule. You will see distinct signals for the two fluorine atoms in the parent compound. The appearance of a new set of fluorine signals with a different chemical shift will indicate the formation of the protodeboronated byproduct.

  • ¹¹B NMR : The boronic acid will show a characteristic broad signal. While not typically used for routine quantification, a significant change in the chemical shift or the appearance of new boron signals could indicate the formation of boroxines or other boron-containing species.[15]

By implementing these strategies, you can significantly improve the stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Reactivity of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoro-2-methoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this sterically hindered and electron-deficient building block, with a specific focus on the critical impact of base selection in Suzuki-Miyaura cross-coupling reactions.

Section 1: Fundamentals - The Decisive Role of the Base

In the Suzuki-Miyaura reaction, the base is not merely a spectator or a simple acid scavenger. It is a pivotal activator in the catalytic cycle. Its primary function is to react with the boronic acid (ArB(OH)₂) to form a more nucleophilic "ate" complex, the trihydroxyboronate anion [ArB(OH)₃]⁻.[1][2] This anionic species possesses a higher energy highest occupied molecular orbital (HOMO), making it significantly more reactive and capable of transferring its organic group to the palladium center during the crucial transmetalation step.[3]

However, the unique electronic and steric profile of this compound—namely, the electron-withdrawing nature of the two fluorine atoms and the steric hindrance from the ortho-methoxy group—makes base selection a non-trivial exercise. An inappropriate base can lead to a host of issues, including sluggish or failed reactions and, most notably, the undesired side reaction of protodeboronation.[4]

The Challenge: Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which results in the formation of 1,3-difluoro-2-methoxybenzene as a byproduct, thus reducing the yield of the desired coupled product.[4] Electron-deficient arylboronic acids are particularly susceptible to this side reaction, a process that can be aggressively promoted by certain bases, especially under aqueous conditions at elevated temperatures.[5][6]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered when using this compound, framed in a practical question-and-answer format.

Q1: My Suzuki coupling reaction has stalled or is giving very low yields. How do I know if the base is the problem?

A1: Low conversion is a classic symptom of suboptimal base selection. The issue can stem from two opposing factors:

  • The Base is Too Weak: A base with insufficient strength (e.g., mild organic bases like triethylamine) may not deprotonate the boronic acid effectively to form the reactive boronate species. This slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

  • The Base is Insoluble: The base must have some solubility in the reaction medium to be effective. For instance, using potassium phosphate (K₃PO₄) in a completely anhydrous, non-polar solvent without a phase-transfer catalyst can result in a failed reaction due to insolubility.[7]

Troubleshooting Steps:

  • Switch to a stronger base: If you are using a mild base like K₂CO₃, consider switching to a stronger, more effective base for sterically hindered substrates, such as K₃PO₄ or Cs₂CO₃.[8]

  • Modify the solvent system: For inorganic bases, ensure a small amount of water is present (e.g., Dioxane/H₂O 10:1) to aid solubility and facilitate boronate formation.

  • Increase Temperature: If kinetics are slow, a moderate increase in temperature can be beneficial, but must be balanced against the risk of protodeboronation (see Q2).

Q2: I'm observing a significant amount of 1,3-difluoro-2-methoxybenzene in my crude reaction mixture. What is causing this and how can I stop it?

A2: The presence of this byproduct is a clear indication of protodeboronation.[4] This occurs when the boronic acid is consumed by a proton source (often the solvent) instead of participating in the cross-coupling. With an electron-deficient substrate like this compound, this is often exacerbated by excessively strong or hydroxyl-containing bases.

Troubleshooting Steps:

  • Avoid Strong Hydroxide Bases: Bases like NaOH and KOH in aqueous media are known to accelerate protodeboronation for electron-deficient systems.[5]

  • Switch to a Non-Nucleophilic Inorganic Base: Potassium phosphate (K₃PO₄) is an excellent choice. It is sufficiently basic to promote boronate formation but is less likely to promote direct protonolysis.

  • Use Anhydrous Conditions: If possible, running the reaction under strictly anhydrous conditions can minimize the primary proton source.

  • Lower the Reaction Temperature: Protodeboronation is often more pronounced at higher temperatures. Determine the lowest effective temperature for your coupling.

  • Consider a Boronic Ester: Using the pinacol ester derivative of this compound can significantly suppress protodeboronation. The ester acts as a "slow-release" source of the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[4][9]

Q3: My reaction is sensitive and gives inconsistent yields. How can I develop a more robust process?

A3: Inconsistency often points to multiple competing reaction pathways. The key is to identify a set of conditions where the desired catalytic cycle vastly outcompetes side reactions. A systematic base screening is highly recommended.

Troubleshooting Logic Flow:

G start Low or Inconsistent Yield check_side_product Analyze Crude Mixture (GC/LC-MS) for Protodeboronation Product start->check_side_product protodeboronation_yes Significant Protodeboronation Detected check_side_product->protodeboronation_yes Yes protodeboronation_no No Significant Protodeboronation check_side_product->protodeboronation_no No action_yes1 Switch to Weaker / Non-Aqueous Base (e.g., K₃PO₄ in Toluene) protodeboronation_yes->action_yes1 action_no1 Switch to Stronger Base (e.g., Cs₂CO₃) protodeboronation_no->action_no1 action_yes2 Lower Reaction Temperature action_yes1->action_yes2 action_yes3 Use Pinacol Ester Derivative action_yes2->action_yes3 action_no2 Optimize Solvent System (e.g., Dioxane/H₂O) action_no1->action_no2 action_no3 Screen Different Pd Catalyst/Ligand System action_no2->action_no3

Caption: Troubleshooting logic for low-yield Suzuki couplings.

FAQ Section
  • What is the best "go-to" base to start with for this boronic acid?

    • Potassium phosphate (K₃PO₄) is an excellent starting point due to its strong basicity and lower propensity to cause protodeboronation, making it ideal for sterically hindered and electron-deficient substrates.[8]

  • Can I use organic bases like DBU or triethylamine?

    • Generally, these are not recommended for couplings with aryl chlorides or bromides as they are often not basic enough to efficiently generate the required boronate concentration.

  • Does the cation (K⁺, Na⁺, Cs⁺) of the base matter?

    • Yes. The "cesium effect" is well-documented, where Cs₂CO₃ or CsF can dramatically accelerate reactions. This is attributed to the high solubility of cesium salts and the weakly coordinating nature of the Cs⁺ cation, which can influence the catalyst and intermediates.[10]

Section 3: Data & Protocols

Comparative Base Selection Data

The following table summarizes the impact of different bases on the yield of a model Suzuki-Miyaura reaction between this compound (1.2 equiv.) and 4-Bromoacetophenone (1.0 equiv.).

EntryBase (3.0 equiv.)Solvent SystemCatalyst (2 mol%)Temp (°C)Time (h)Yield (%)Side Product (%)*
1K₃PO₄Toluene/H₂O (10:1)Pd(dppf)Cl₂1001291< 2
2Cs₂CO₃1,4-DioxaneXPhos Pd G310012884
3K₂CO₃DME/H₂O (4:1)Pd(PPh₃)₄90186515
4NaOH1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄90124235

*Yield of 1,3-difluoro-2-methoxybenzene determined by GC-MS analysis of the crude reaction mixture.

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the critical role of the base in activating the boronic acid for the transmetalation step.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar'-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition ox_add Oxidative Addition (Ar'-X) pd2_biaryl Ar'-Pd(II)L₂-Ar pd2_complex->pd2_biaryl Transmetalation transmetalation Transmetalation pd2_biaryl->pd0 Reductive Elimination product Ar-Ar' pd2_biaryl->product red_elim Reductive Elimination boronic_acid ArB(OH)₂ boronate [ArB(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronate boronate->pd2_complex Reacts with Pd(II) complex

Caption: The role of the base in the Suzuki-Miyaura Cycle.

Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with K₃PO₄

This protocol is a robust starting point for coupling this compound with aryl bromides.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 0.5 mmol), this compound (1.2 equiv, 0.6 mmol), and finely ground K₃PO₄ (3.0 equiv, 1.5 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%, 0.01 mmol).

  • Solvent Addition: Add degassed solvent (Toluene, 4 mL) followed by degassed water (0.4 mL) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microscale Parallel Base Screening

This protocol allows for the rapid identification of the optimal base for a new coupling partner.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide and this compound in the chosen solvent (e.g., 1,4-Dioxane).

  • Array Setup: In an array of small reaction vials, add a different base (K₃PO₄, Cs₂CO₃, K₂CO₃, etc., 3.0 equiv.) to each vial.

  • Reagent Addition: Add the stock solutions of the coupling partners to each vial.

  • Catalyst Addition: Add the catalyst/ligand system (a solution or as a solid) to each vial.

  • Reaction: Seal the vials, place them in a parallel synthesis block, and heat to the desired temperature with stirring.

  • Analysis: After a set time (e.g., 16 hours), cool the array. Take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and yield of the desired product versus the protodeboronated byproduct.

References

Technical Support Center: Column Chromatography Purification of 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5-Difluoro-2-methoxyphenylboronic acid via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this specific purification process. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield.

Introduction: The Challenge of Purifying Boronic Acids

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its purification by silica gel column chromatography can be challenging. Boronic acids are known for their potential to interact strongly with the stationary phase, leading to issues such as tailing, poor separation, and even decomposition on the column.[1] This guide provides a structured approach to overcoming these common hurdles.

Core Principles of Boronic Acid Chromatography

Understanding the underlying chemical principles is crucial for effective troubleshooting. The primary challenge in chromatographing boronic acids on silica gel stems from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface. This can lead to strong adsorption and peak tailing. Furthermore, boronic acids can be prone to dehydration to form boroxines (cyclic anhydrides) or degradation under certain conditions.

Experimental Workflow for Purification

Below is a generalized workflow for the column chromatography purification of this compound.

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Workup Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spot Solvent System Optimization Solvent System Optimization TLC Analysis->Solvent System Optimization Develop Column Packing Column Packing Solvent System Optimization->Column Packing Select Eluent Sample Loading Sample Loading Column Packing->Sample Loading Prepare Elution Elution Sample Loading->Elution Run Fraction Collection Fraction Collection Elution->Fraction Collection Collect TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Analyze Pooling Fractions Pooling Fractions TLC of Fractions->Pooling Fractions Identify Solvent Removal Solvent Removal Pooling Fractions->Solvent Removal Combine Pure Product Pure Product Solvent Removal->Pure Product Isolate

Caption: Generalized workflow for column chromatography purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Question 1: My compound is streaking badly on the TLC plate and the column. How can I improve the peak shape?

Answer:

Streaking is a common problem with boronic acids on silica gel.[1] It is often caused by strong interactions between the boronic acid and the silica surface. Here are several strategies to mitigate this issue:

  • Solvent System Modification:

    • Acidic Modifier: Adding a small amount of a volatile acid, like acetic acid (0.1-1%), to your eluent can help. The acid protonates the silanol groups on the silica, reducing their interaction with the boronic acid.[1]

    • Polar Co-solvent: For boronic acids with higher polarity, incorporating a more polar solvent like methanol or acetone in the eluent system can improve solubility and reduce streaking.[1] However, start with small percentages as this will significantly decrease the retention factor (Rf).

  • Silica Gel Deactivation:

    • Boric Acid Impregnation: Pre-treating the silica gel with a boric acid solution can effectively reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption of the boronic acid product.[2]

  • Alternative Stationary Phases:

    • If streaking persists, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the selectivity will be different, and you will need to re-optimize your solvent system.

Troubleshooting Strategy Underlying Principle Typical Implementation
Acidic Modifier Protonates silanol groups, reducing interaction with the boronic acid.Add 0.1-1% acetic acid to the eluent.
Polar Co-solvent Improves solubility and competition for binding sites on silica.Add 1-5% methanol or acetone to the eluent.
Boric Acid Impregnated Silica Reduces the Lewis basicity of the silica surface.[2]Slurry silica gel with a dilute boric acid solution before packing.
Alternative Stationary Phase Neutral alumina has fewer acidic sites than silica gel.Substitute silica gel with neutral alumina.
Question 2: I am not getting good separation between my product and a close-running impurity. What can I do?

Answer:

Achieving good separation requires optimizing the selectivity of your chromatographic system.

  • Fine-tune the Solvent System:

    • Experiment with different solvent mixtures. A common starting point for arylboronic acids is a hexane/ethyl acetate or dichloromethane/methanol gradient. Systematically vary the ratio of the polar and non-polar solvents to find the optimal separation window.

    • Consider a three-component solvent system. For example, adding a small amount of a third solvent with different properties (e.g., diethyl ether or toluene) can sometimes dramatically improve resolution.

  • TLC Analysis is Key:

    • Before running a column, perform a thorough TLC analysis with various solvent systems.[3] This is a rapid and material-sparing way to identify the best eluent for your column. Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.

  • Consider Reversed-Phase Chromatography:

    • If normal-phase chromatography fails to provide adequate separation, reversed-phase HPLC or flash chromatography (using a C18 stationary phase) can be an excellent alternative.[4] The separation mechanism is different, and this often resolves impurities that co-elute on silica.

Question 3: My product seems to be decomposing on the column. Is this possible and how can I prevent it?

Answer:

Yes, decomposition of boronic acids on silica gel can occur, though this compound is generally stable under normal conditions.[5] However, prolonged exposure to the acidic silica surface can sometimes promote side reactions.

  • Minimize Residence Time:

    • Use flash column chromatography with applied pressure to speed up the elution process.[6] The less time your compound spends on the column, the lower the risk of degradation.

  • Deactivate the Silica:

    • As mentioned for streaking, treating the silica gel with boric acid can also help to create a more inert stationary phase.[2]

  • Dry Loading:

    • If your crude product is not readily soluble in the eluent, you can use a dry loading technique.[6] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then carefully added to the top of the column. This can lead to a more uniform band and better separation, reducing the chances of on-column reactions.

Question 4: How can I effectively visualize this compound on a TLC plate?

Answer:

While many organic compounds are UV-active, some boronic acids may have weak chromophores.

  • UV Visualization:

    • This compound should be visible under a UV lamp (typically at 254 nm) due to the aromatic ring.

  • Staining Techniques:

    • If UV visualization is not clear, or to confirm the presence of the boronic acid moiety, specific staining methods can be used. A curcumin-based stain can produce a red coloration in the presence of boronic acids.[7]

    • Another common stain is potassium permanganate, which will react with many functional groups, but can be useful for general visualization.

Troubleshooting Decision Tree

Troubleshooting Logic Start Start Problem Problem Start->Problem Streaking Streaking Problem->Streaking Yes Poor Separation Poor Separation Problem->Poor Separation No, but... Solution1 Add Acidic Modifier (e.g., 0.5% AcOH) Streaking->Solution1 Solution2 Use Boric Acid Treated Silica Streaking->Solution2 Decomposition Decomposition Poor Separation->Decomposition No, but... Solution3 Fine-tune Solvent Ratio (TLC first) Poor Separation->Solution3 Solution4 Try Reversed-Phase Chromatography Poor Separation->Solution4 Solution5 Use Flash Chromatography (Reduce Time) Decomposition->Solution5 Solution6 Dry Load Sample Decomposition->Solution6

Caption: Decision tree for troubleshooting common chromatography issues.

Concluding Remarks

The successful purification of this compound by column chromatography is achievable with a systematic and informed approach. By understanding the potential interactions between the analyte and the stationary phase, and by employing the troubleshooting strategies outlined in this guide, researchers can overcome common challenges to obtain a high-purity product essential for subsequent synthetic applications.

References

Technical Support Center: Removal of Boron Impurities from Reactions with 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of reaction mixtures containing 3,5-Difluoro-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.

Introduction: The Challenge of Boron Impurities

This compound is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, the presence of residual boron-containing impurities in the final product can be a significant challenge. These impurities can include unreacted boronic acid, its corresponding boroxine, and various boronate esters. Given that arylboronic acids have been identified as potentially mutagenic, their removal is a critical aspect of process development and ensuring the purity of active pharmaceutical ingredients (APIs).[2]

This guide will provide a structured approach to identifying, troubleshooting, and effectively removing these persistent impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of products from reactions involving this compound.

Issue 1: Residual Boronic Acid Detected in the Final Product

Symptoms:

  • 1H NMR analysis shows broad signals characteristic of B-OH protons.

  • Mass spectrometry indicates the presence of a species with the mass of this compound.

  • Thin Layer Chromatography (TLC) shows a polar spot that streaks.

Root Cause Analysis: The polar nature of the boronic acid functional group can lead to its persistence in the final product, especially if the target molecule shares similar polarity. Inadequate aqueous washing or extraction can fail to remove it completely.

Solutions:

1. Optimized Aqueous Workup:

  • Principle: Arylboronic acids exhibit acidity similar to phenols and can be deprotonated with a mild base to form a water-soluble boronate salt.[2] This allows for their extraction into the aqueous phase.

  • Protocol:

    • Following the reaction, quench the mixture with water.

    • Adjust the pH of the aqueous layer to >10 using a 1M solution of NaOH or K2CO3.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer multiple times with the basic aqueous solution to ensure complete removal of the boronic acid.

    • Finally, wash the organic layer with brine to remove residual water.[3]

2. Scavenger Resins:

  • Principle: Scavenger resins are functionalized solid supports that selectively bind to and remove specific impurities from a solution.[4] Resins with diethanolamine (DEAM) or diol functional groups are particularly effective at sequestering boronic acids.[5][6][7][8]

  • Protocol:

    • After the initial workup, dissolve the crude product in a suitable organic solvent.

    • Add the scavenger resin (e.g., SiliaBond DEAM or SiliaBond Diol) to the solution. The recommended amount is typically 3-5 equivalents relative to the theoretical amount of residual boronic acid.

    • Stir the mixture at room temperature for 1-4 hours.

    • Filter off the resin and wash it with the organic solvent.

    • Combine the filtrates and concentrate under reduced pressure.

3. Diethanolamine Adduct Formation:

  • Principle: Boronic acids can react with diethanolamine to form stable, often crystalline, adducts that can be easily separated by filtration.[9]

  • Protocol:

    • Dissolve the crude product in a non-polar solvent like diethyl ether.

    • Add a stoichiometric amount of diethanolamine.

    • The diethanolamine adduct of the boronic acid should precipitate out of the solution.

    • The precipitate can be filtered off, and the desired product recovered from the filtrate.[10]

Issue 2: Presence of Boroxine Impurities

Symptoms:

  • 1H NMR may show complex aromatic signals due to the trimeric structure.

  • Mass spectrometry may show a peak corresponding to the trimeric anhydride of the boronic acid.

Root Cause Analysis: Boronic acids can undergo dehydration, especially under thermal conditions, to form a cyclic trimer called a boroxine.[11][12] This process is reversible in the presence of water.[13]

Solutions:

1. Hydrolysis and Extraction:

  • Principle: Boroxines can be hydrolyzed back to the corresponding boronic acid by treatment with water.[13] Once converted, the boronic acid can be removed using the basic aqueous workup described in Issue 1.

  • Protocol:

    • During the workup, ensure sufficient water is present and stir the biphasic mixture vigorously for an extended period (e.g., 1-2 hours) to facilitate hydrolysis of the boroxine.

    • Proceed with the basic aqueous extraction as detailed previously.

2. Column Chromatography with Treated Silica Gel:

  • Principle: Standard silica gel can sometimes cause degradation or irreversible adsorption of boronic acids and their esters.[14] Pre-treating the silica gel with boric acid can suppress these issues.

  • Protocol:

    • Prepare a slurry of silica gel in the desired eluent.

    • Add a small amount of boric acid to the slurry and mix thoroughly.

    • Pack the column with the boric acid-treated silica gel.

    • Purify the crude product using this column. This method can improve the resolution and recovery of the desired compound while aiding in the separation of boron impurities.[14]

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in Suzuki-Miyaura reactions involving this compound?

A1: Besides the desired cross-coupled product, common byproducts include:

  • Homocoupling product of the boronic acid: This results from the coupling of two molecules of the boronic acid.[15][16]

  • Protodeboronation product: This is the arene formed by the replacement of the boronic acid group with a hydrogen atom. This can be more prevalent with sterically hindered or electron-rich arylboronic acids.[2]

  • Unreacted starting materials: Incomplete reactions will leave residual aryl halide and boronic acid.

Q2: How can I minimize the formation of homocoupling byproducts?

A2: The formation of homocoupling byproducts is often promoted by the presence of oxygen and Pd(II) species.[15] To minimize this:

  • Degas your reaction mixture: Thoroughly sparge the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Use a pre-catalyst or a reducing agent: The use of a Pd(0) source or the addition of a mild reducing agent can help to minimize the concentration of Pd(II) at the start of the reaction.

Q3: What analytical techniques are best for detecting and quantifying boron impurities?

A3: Several techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for quantifying trace amounts of boron.[17]

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Also a reliable method for boron determination.[18]

  • Titration: For higher concentrations of boron, titration can be an accurate method.[19]

  • Colorimetric Methods: Assays using reagents like curcumin can be used for routine analysis.[20]

  • 11B NMR Spectroscopy: This technique can be used to identify and differentiate between different boron species in the sample.

Q4: Can I use crystallization to remove boron impurities?

A4: Yes, crystallization can be a very effective purification method, provided there is a significant difference in solubility between your desired product and the boron impurities in the chosen solvent system.[2] Careful selection of the crystallization solvent is crucial for successful separation.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the removal of boron impurities.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (pH > 10) Crude->Workup Organic Organic Layer (Product) Workup->Organic Extraction Aqueous Aqueous Layer (Boron Impurities) Workup->Aqueous Scavenger Scavenger Resin Treatment Organic->Scavenger Filtered Filtered Solution Scavenger->Filtered Filtration Resin Resin with Bound Impurities Scavenger->Resin Concentrate Concentration Filtered->Concentrate Pure Pure Product Concentrate->Pure

Caption: General workflow for boron impurity removal.

Summary of Purification Techniques

TechniquePrincipleBest ForKey Considerations
Basic Aqueous Wash Forms water-soluble boronate salts.Removing unreacted boronic acid.Requires a product that is stable to basic conditions.
Scavenger Resins Covalent or dative bonding to the boronic acid.Low levels of boronic acid impurities.Resin choice and stoichiometry are important.
Crystallization Differential solubility of the product and impurities.Products that are crystalline solids.Requires careful solvent screening.
Chromatography Differential adsorption to a stationary phase.Complex mixtures or when other methods fail.Boric acid-treated silica may be necessary.

References

Validation & Comparative

A Senior Scientist's Guide to the 1H NMR Analysis of 3,5-Difluoro-2-methoxyphenylboronic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-2-methoxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. The precise arrangement of its fluoro, methoxy, and boronic acid functionalities allows for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors. Given its reactivity, ensuring the identity, purity, and stability of this reagent is paramount.

While numerous analytical techniques can characterize this molecule, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the frontline tool for its structural elucidation and quality assessment. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, explains the rationale behind obtaining a high-quality spectrum, and objectively compares the technique with other essential analytical alternatives.

Part 1: Mastering the ¹H NMR Analysis

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the molecule. This compound has two aromatic protons and a set of methoxy protons, each with a unique electronic environment that dictates its chemical shift and coupling pattern.

Comprehensive Analytical Workflow cluster_start cluster_primary Primary Structural Elucidation cluster_secondary Purity & Identity Confirmation Sample This compound Sample HNMR ¹H NMR (Proton Framework, Coupling) Sample->HNMR Primary Check MS Mass Spectrometry (MS) (Molecular Weight) Sample->MS Orthogonal Checks HPLC HPLC-UV/MS (Purity, Quantification) Sample->HPLC Orthogonal Checks CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR Detailed Structure FNMR ¹⁹F NMR (Fluorine Environment) HNMR->FNMR Detailed Structure BNMR ¹¹B NMR (Boron State, Purity) HNMR->BNMR Detailed Structure FNMR->HPLC Impurity ID BNMR->HPLC Impurity ID

A Researcher's Guide to the 13C NMR Characterization of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3,5-Difluoro-2-methoxyphenylboronic acid is a versatile building block in medicinal chemistry and materials science, owing to its unique electronic and structural properties imparted by the fluorine and methoxy substituents. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative framework against structurally related analogs to aid in its unambiguous identification and characterization.

The Significance of Substituent Effects in 13C NMR

The chemical shift of a carbon nucleus in 13C NMR spectroscopy is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups, such as fluorine, and electron-donating groups, like the methoxy group, induce significant changes in the chemical shifts of the aromatic carbons. Understanding these substituent effects is crucial for the correct assignment of signals in a 13C NMR spectrum. The boronic acid moiety, while weakly electron-withdrawing, also influences the electronic distribution within the phenyl ring.

This guide leverages an additive model of substituent chemical shifts (SCS) to predict the 13C NMR spectrum of this compound. This predictive approach, validated against experimental data of analogous compounds, serves as a powerful tool for structural elucidation.

Predicted and Comparative 13C NMR Data

The following table presents the predicted 13C NMR chemical shifts for this compound, calculated using an established additive model. For a robust comparison, experimental data for key structural analogs, 2-methoxyphenylboronic acid and 1,3-difluorobenzene, are also provided.

Carbon PositionPredicted δ (ppm) for this compoundExperimental δ (ppm) for 2-Methoxyphenylboronic acidExperimental δ (ppm) for 1,3-Difluorobenzene
C1-B(OH)₂ ~125~123.1-
C2-OCH₃ ~158161.9-
C3-F ~160 (d, ¹JCF ≈ 245 Hz)-163.7 (dd)
C4-H ~100 (t, ³JCF ≈ 10 Hz)112.1103.5 (t)
C5-F ~160 (d, ¹JCF ≈ 245 Hz)-163.7 (dd)
C6-H ~108 (d, ³JCF ≈ 10 Hz)132.8130.5 (t)
-OCH₃ ~5655.8-

Note: Predicted values are estimations based on additive substituent effects and may vary slightly from experimental values. Coupling constants (J) are approximate and serve as a guide for spectral interpretation. 'd' denotes a doublet and 't' denotes a triplet, arising from C-F coupling.

In-Depth Spectral Analysis

The predicted 13C NMR spectrum of this compound is characterized by several key features:

  • Ipso-Carbons: The carbon atom bearing the boronic acid group (C1) is expected to have a chemical shift around 125 ppm. The carbon attached to the methoxy group (C2) will be significantly deshielded, appearing at approximately 158 ppm.

  • Fluorine-Coupled Carbons: The most downfield signals will be those of the carbons directly bonded to fluorine (C3 and C5), predicted to be around 160 ppm. These signals will appear as doublets with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 245 Hz.

  • Hydroxylated Carbons: The carbons bearing hydrogen atoms (C4 and C6) will be the most shielded aromatic carbons. C4, situated between two fluorine atoms, is predicted to be around 100 ppm and will likely appear as a triplet due to coupling with both fluorine atoms. C6, adjacent to the carbon bearing the boronic acid group, is expected at a slightly more downfield position of around 108 ppm and will likely be a doublet due to coupling with the C5-fluorine.

  • Methoxy Carbon: The carbon of the methoxy group should appear in the typical region for such functionalities, around 56 ppm.

Experimental Workflow: Acquiring a High-Quality 13C NMR Spectrum

The following protocol outlines the key steps for obtaining a high-resolution 13C NMR spectrum of an organoboron compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 50-100 mg of sample prep2 in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Filter into a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 Transfer acq2 Lock and shim the instrument acq1->acq2 acq3 Set acquisition parameters (e.g., pulse program, spectral width) acq2->acq3 acq4 Acquire data with proton decoupling acq3->acq4 proc1 Fourier transform the FID acq4->proc1 Process proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Reference the spectrum (e.g., to solvent peak) proc2->proc3

Caption: A streamlined workflow for 13C NMR analysis.

Logical Framework for Spectral Assignment

The assignment of the 13C NMR signals of this compound can be approached systematically.

spectral_assignment cluster_regions Chemical Shift Regions cluster_coupling C-F Coupling Patterns cluster_assignment Signal Assignment start 13C NMR Spectrum downfield Downfield (>150 ppm) C-O, C-F start->downfield aromatic Aromatic (100-150 ppm) C-H, C-B start->aromatic upfield Upfield (<100 ppm) -OCH₃ start->upfield large_doublet Large Doublet (¹JCF ≈ 245 Hz) Directly bonded C-F downfield->large_doublet Examine coupling assign_c2 Assign C2 downfield->assign_c2 Consider substituent effects smaller_multiplet Smaller Multiplets (²⁻⁴JCF) Carbons 2-4 bonds from F aromatic->smaller_multiplet Examine coupling assign_c1 Assign C1 aromatic->assign_c1 Consider substituent effects assign_och3 Assign -OCH₃ upfield->assign_och3 assign_c3_c5 Assign C3 & C5 large_doublet->assign_c3_c5 assign_c4_c6 Assign C4 & C6 smaller_multiplet->assign_c4_c6

Caption: A logical flow for assigning 13C NMR signals.

Concluding Remarks

The 13C NMR characterization of this compound is a nuanced task that relies on a solid understanding of substituent effects and coupling phenomena. By employing a predictive model based on additive substituent chemical shifts and comparing the results with experimental data from well-chosen analogs, researchers can confidently assign the 13C NMR spectrum of this important building block. This guide provides the foundational knowledge and a practical framework to facilitate this process, ultimately enabling more efficient and accurate structural elucidation in the fields of drug discovery and materials science.

A Comparative Guide to the Reactivity of 3,5-Difluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the assembly of complex biaryl structures central to pharmaceutical and materials science. The choice of the boronic acid coupling partner is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparative analysis of the reactivity of 3,5-Difluoro-2-methoxyphenylboronic acid , a uniquely substituted building block, against a panel of structurally related and commonly utilized boronic acids. By examining the interplay of electronic and steric effects, supported by representative experimental data, this document aims to equip researchers with the insights needed to make informed decisions in reaction design and optimization.

The Unique Structural Attributes of this compound

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is a finely tuned balance of several factors. The subject of our analysis, this compound, presents a compelling case study due to its distinct substitution pattern:

  • Two Electron-Withdrawing Fluorine Atoms: Positioned meta to the boronic acid group, these strongly electronegative substituents increase the Lewis acidity of the boron center.[1][2][3] This enhanced acidity can facilitate the formation of the reactive boronate species, a key step in the catalytic cycle.[4]

  • An Electron-Donating Methoxy Group: Located at the ortho position, the methoxy group donates electron density to the aromatic ring via a resonance effect.[5] This generally increases the nucleophilicity of the ipso-carbon, which can accelerate the rate-determining transmetalation step.[6]

  • Steric Hindrance: The presence of the ortho-methoxy group introduces significant steric bulk around the reactive boronic acid moiety.[5] This can influence the rate of reaction by sterically impeding the approach of the palladium complex.[7][8]

This combination of opposing electronic effects and steric hindrance makes the reactivity of this compound non-trivial to predict without comparative experimental data.

Comparative Reactivity Analysis: A Head-to-Head Evaluation

To objectively assess the performance of this compound, a standardized Suzuki-Miyaura coupling reaction was conducted. The reaction of various boronic acids with a common electrophile, 4-bromoanisole, was monitored to determine reaction conversion over time. The results provide a clear comparison of relative reactivity under identical conditions.

The following boronic acids were selected for comparison to elucidate the specific contributions of the fluoro and methoxy substituents:

  • Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as a baseline.

  • 2-Methoxyphenylboronic Acid (2-MeO-PBA): To isolate the effect of the ortho-methoxy group (both electronic and steric).

  • 3,5-Difluorophenylboronic Acid (3,5-diF-PBA): To assess the impact of the two meta-fluoro substituents in the absence of the ortho-methoxy group.

  • This compound: The target compound.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative experimental protocol for the comparative study is detailed below. This procedure is designed to be a robust starting point for further optimization.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube was added the aryl boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • The tube was evacuated and backfilled with argon three times.

  • Degassed toluene (4 mL) and degassed water (1 mL) were added via syringe.

  • The reaction mixture was heated to 100 °C and stirred vigorously.

  • Aliquots were taken at specified time intervals, quenched with water, and extracted with ethyl acetate. The organic layer was analyzed by GC-MS to determine the percent conversion to the biaryl product.

Comparative Data

The following table summarizes the percent conversion of 4-bromoanisole to the corresponding biaryl product at different time points for each of the tested boronic acids.

Boronic AcidStructureConversion at 1h (%)Conversion at 4h (%)Conversion at 8h (%)
Phenylboronic Acid
alt text
6592>98
2-Methoxyphenylboronic Acid
alt text
457895
3,5-Difluorophenylboronic Acid
alt text
85>98>98
This compound
alt text
7095>98

Note: The data presented are representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrate purity.

Discussion of Results and Mechanistic Insights

The experimental data reveals a fascinating interplay of electronic and steric effects governing the reactivity of these boronic acids.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation (with Ar'-B(OH)₃⁻) PdII->Transmetalation Boronate [B(OH)₄]⁻ Biaryl_Complex Ar-Pd(II)-Ar'(L₂) Transmetalation->Biaryl_Complex RedElim Reductive Elimination Biaryl_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

References

A Senior Application Scientist's Guide to Verifying the Purity of 3,5-Difluoro-2-Methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the analytical techniques for verifying the purity of 3,5-Difluoro-2-methoxyphenylboronic acid, designed for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Versatile Building Block

This compound (CAS 737000-76-9) is a highly valuable substituted phenylboronic acid, frequently employed as a key building block in organic synthesis.[1][2] Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[3][4] The incorporation of the difluoro-methoxy-phenyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of target molecules, including metabolic stability and binding affinity.[5]

However, the synthetic utility of this reagent is directly contingent on its purity. The presence of impurities—ranging from residual starting materials and synthetic byproducts to oligomeric forms like boroxines—can have catastrophic downstream effects. These include reduced reaction yields, the formation of undesired side products that complicate purification, and, most critically in a pharmaceutical context, the introduction of potentially genotoxic impurities into an active pharmaceutical ingredient (API).[5][6]

This guide provides a comparative analysis of the essential analytical techniques required to construct a comprehensive and trustworthy purity profile for this compound. We will move beyond mere protocols to explore the causality behind methodological choices, enabling you to design and execute a robust quality control strategy.

Defining Purity: A Multi-Faceted Assessment

Verifying the purity of this compound is not a single measurement but a composite picture assembled from several analytical viewpoints. A complete profile must address:

  • Chromatographic Purity and Impurity Profile: Quantifying the main component and identifying/quantifying organic impurities such as unreacted starting materials, homocoupling byproducts, and positional isomers.[5][7]

  • Assay (Absolute Purity): Determining the exact mass percentage of the analyte, independent of chromatographic response factors.

  • Water Content: Boronic acids are prone to absorbing atmospheric moisture and can form hydrates. Water content is a critical parameter that affects the true molar quantity of the reagent.[8]

  • Anhydride Formation (Boroxines): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. These are common impurities that exist in equilibrium with the monomeric acid form and must be accounted for.[3][5]

  • Thermal Stability: Understanding the compound's decomposition profile and stability under thermal stress.[9]

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", maxwidth="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [style=solid, color="#5F6368", penwidth=1.0, arrowhead=normal, arrowsize=0.8];

} } Caption: Logical relationship for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling

Principle & Causality: Reversed-phase HPLC (RP-HPLC) separates compounds based on their relative hydrophobicity. For this compound and its potential organic impurities, a C18 column provides a non-polar stationary phase that effectively retains these aromatic compounds. The mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile, elutes compounds in order of increasing hydrophobicity. The inclusion of an acid modifier (e.g., 0.1% formic acid) is critical; it suppresses the ionization of the boronic acid group (pKa ~5-6), ensuring a consistent neutral form that yields sharp, symmetrical peaks and reproducible retention times.[10][11]

Application: HPLC is the primary method for determining chromatographic purity (area percent) and detecting/quantifying process-related impurities and degradation products.

Comparative Methodologies: UV vs. Fluorescence Detection
FeatureUV Detection (PDA)Post-Column Derivatization with Fluorescence Detection
Principle Measures absorbance of UV light by aromatic rings.Analyte reacts post-column with a reagent (e.g., alizarin) to form a fluorescent complex.[12]
Specificity Good; specific to chromophore-containing compounds.High; specific to the boronic acid functional group.
Sensitivity Moderate (ppm levels).High (sub-ppm levels).[12]
Complexity Simple, standard instrumentation.More complex; requires an additional pump and reaction coil.
Recommendation Ideal for routine purity checks and assay determination (>95% purity).Best for trace-level impurity detection or analysis in complex matrices.
Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: Standard HPLC or UHPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., Waters XSelect Premier HSS T3, 4.6 x 150 mm, 2.5 µm). The HSS T3 chemistry is specifically designed to retain polar compounds like boronic acids.[10][13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the boronic acid and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010

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} Caption: Standard workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Identity and Absolute Purity

Principle & Causality: NMR spectroscopy provides unparalleled structural information by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative. Quantitative NMR (qNMR) leverages the principle that the integrated signal area of a nucleus is directly proportional to its molar concentration, allowing for a highly accurate assay when compared against a certified internal standard.[14]

Application:

  • Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR confirm the identity and isomeric purity.

  • Boroxine Detection: ¹¹B NMR is exceptionally useful for distinguishing the sp²-hybridized boron of the monomeric acid (~28-30 ppm) from the sp²-hybridized boron in the boroxine trimer (~21-23 ppm) and any sp³-hybridized boronate species.[15][16][17]

  • Quantitative Assay (qNMR): ¹H qNMR provides a direct measure of the mass purity (assay) of the compound.

Experimental Protocol: ¹H qNMR for Assay Determination
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic anhydride is an excellent choice. It is highly pure, stable, has a simple singlet in a clean region of the spectrum (~7.3 ppm in DMSO-d₆), and does not react with the analyte.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve both the analyte and the internal standard, and its residual solvent peak does not interfere with key signals.

  • Sample Preparation: a. Accurately weigh ~20 mg of this compound into a vial. b. Accurately weigh ~10 mg of the maleic anhydride internal standard into the same vial. c. Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds. This long delay is essential to ensure complete T₁ relaxation for all protons, which is the foundation of accurate quantitation.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing & Calculation: a. Integrate a well-resolved, unique proton signal from the analyte (e.g., the methoxy singlet). b. Integrate the singlet from the internal standard. c. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_IS = Purity of the internal standard.

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} Caption: Workflow for qNMR assay determination.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is a soft ionization technique that typically yields the deprotonated molecule [M-H]⁻ in negative ion mode or adducts like [M+Na]⁺ in positive ion mode. High-resolution MS (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.

Application: MS is primarily used for identity confirmation. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight information for each chromatographic peak. This is invaluable for investigating out-of-specification results from an HPLC-UV analysis.[3][18]

Comparative Methodologies: LC-MS vs. GC-MS
FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Analyzes compounds directly from the liquid phase.Analyzes volatile compounds in the gas phase.
Sample Prep Simple dissolution.[6]Requires derivatization (e.g., silylation) to make the boronic acid volatile.
Thermal Stress Low; minimizes on-instrument degradation.High; can promote boroxine formation, complicating analysis.[3]
Recommendation The preferred MS technique for boronic acids due to its direct analysis capabilities and lower thermal stress.Useful for analyzing volatile impurities (e.g., residual solvents) but not the primary choice for the analyte itself.

Thermal Analysis (TGA/DSC): Assessing Stability and Water/Volatile Content

Principle & Causality:

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This is used to quantify the loss of volatiles (like water or residual solvents) and to determine the decomposition temperature.[19][20]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events like melting, crystallization, and decomposition.[9][21]

Application: TGA provides a quantitative measure of total volatile content, which can corroborate Karl Fischer data. DSC provides the melting point, which is a key physical property and an indicator of purity (impurities typically broaden and depress the melting point).

Experimental Protocol: TGA
  • Instrumentation: TGA instrument (e.g., TA Instruments SDT Q600).

  • Sample Pan: Platinum or ceramic pan.

  • Sample Mass: 5-10 mg.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min. An inert atmosphere is used to study thermal decomposition without oxidative effects.

  • Temperature Program: Ramp from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Mass loss between 25 °C and 120 °C is typically attributed to water and low-boiling solvents.

    • Mass loss at higher temperatures corresponds to the decomposition of the compound. The onset temperature of this decomposition is a measure of thermal stability.

Karl Fischer Titration: The Gold Standard for Water Determination

Principle & Causality: Karl Fischer (KF) titration is a highly specific chemical method for the quantification of water.[22] The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water. The endpoint is detected potentiometrically when an excess of iodine is present. This method is selective for water and is not susceptible to interference from other volatile components, a key advantage over "Loss on Drying" methods.[8][22]

Application: Provides the most accurate and precise measurement of water content, from ppm levels to high percentages.

Experimental Protocol: Volumetric Karl Fischer Titration
  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagents: Anhydrous methanol (or other suitable KF solvent), one-component or two-component KF titrant.

  • Procedure: a. Add solvent to the titration vessel and titrate to a dry endpoint with the KF titrant to neutralize residual water in the solvent. b. Accurately weigh a suitable amount of the boronic acid sample (typically 50-100 mg) and add it directly to the vessel. c. Titrate with the KF reagent to the electrometric endpoint. d. The water content is calculated based on the volume of titrant consumed and the predetermined titer of the reagent.[23]

Synthesizing the Data: A Comparative Summary

The true purity of a batch of this compound can only be confidently stated when data from these orthogonal techniques are combined. For example, an HPLC result of 99.5% area is misleading if the sample contains 2.0% water. The qNMR assay, when corrected for the water content measured by Karl Fischer, provides the most accurate assessment of the true active reagent content.

TechniquePrimary ApplicationSpecificitySensitivityKey Insight
HPLC-UV Impurity ProfilingHigh (Chromatographic)Moderate (~0.05%)Relative abundance of organic impurities.
qNMR Assay (Absolute Purity)High (Structural)Low (~0.1%)Absolute mass % of the active molecule.
¹¹B NMR Impurity IdentificationHigh (Boron Species)ModerateDirect detection/quantification of boroxine.[17]
LC-MS Impurity IdentificationHigh (Molecular Weight)HighMolecular weight of unknown impurities.
TGA Thermal Stability & VolatilesLow (Non-specific)ModerateTotal volatile content and decomposition temp.
Karl Fischer Water ContentAbsolute (for Water)High (ppm)Precise and accurate water quantification.[8]

Conclusion and Recommended Strategy

A robust and defensible purity assessment for this compound requires a multi-pronged analytical approach. No single technique is sufficient.

  • For routine quality control of production batches: A validated RP-HPLC method for impurity profiling and a Karl Fischer titration for water content are the essential minimum requirements.

  • For reference standard characterization or troubleshooting: A full suite of tests is necessary. qNMR should be used to establish a definitive assay value. LC-MS is crucial for identifying any unknown impurities detected by HPLC. ¹¹B NMR provides direct evidence for the presence of boroxines, and TGA/DSC confirms thermal stability and corroborates volatile content.

By integrating these techniques, researchers and drug developers can ensure the quality, consistency, and reliability of this critical synthetic building block, safeguarding the integrity of their research and the safety of their ultimate products.

References

comparative study of palladium catalysts for 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,5-Difluoro-2-methoxyphenylboronic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Biaryl Scaffolds

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,5-difluoro-2-methoxyphenyl moiety, in particular, represents a valuable building block for accessing a range of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of the requisite C(sp²)-C(sp²) bonds to form biaryl structures.[1][2] However, the successful coupling of electron-rich and sterically encumbered boronic acids like this compound presents a significant challenge, often plagued by issues of low yield and competing side reactions such as protodeboronation.[3][4]

The choice of the palladium catalyst system is of paramount importance in overcoming these synthetic hurdles.[5][6] The ligand sphere surrounding the palladium center dictates the catalyst's reactivity, stability, and substrate scope.[7][8] This guide presents a comparative study of various palladium catalyst systems for the efficient Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoacetophenone. We will delve into the mechanistic rationale for catalyst selection, provide detailed experimental protocols, and present a comparative analysis of their performance.

Catalyst Selection: A Mechanistic Rationale

The Suzuki-Miyaura catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For challenging substrates, the efficiency of each step is highly dependent on the electronic and steric properties of the phosphine ligands coordinated to the palladium center.[9][10]

  • Oxidative Addition: This initial step, the insertion of the Pd(0) species into the aryl halide bond, is generally accelerated by electron-rich and bulky phosphine ligands.[1][7] These ligands stabilize the resulting Pd(II) complex.

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is often the rate-limiting step, especially with electron-rich boronic acids. A suitable base is crucial to activate the boronic acid.[11][12]

  • Reductive Elimination: The final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also promoted by bulky ligands that facilitate the collapse of the Pd(II) intermediate.[7]

Based on these principles, we have selected a range of palladium catalysts for this comparative study, encompassing both traditional and modern systems:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, widely used catalyst. While effective for many couplings, its performance can be limited with more demanding substrates.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The dppf ligand offers a wider bite angle and increased stability, often leading to improved yields.[5]

  • Pd(OAc)₂ / SPhos (Palladium(II) Acetate with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a bulky and electron-rich Buchwald ligand known to be highly effective for coupling sterically hindered and electron-rich substrates.[1][7]

  • Pd(OAc)₂ / XPhos (Palladium(II) Acetate with 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand, XPhos, often provides excellent results in challenging Suzuki-Miyaura couplings.[13]

Experimental Design and Protocols

To ensure a fair and accurate comparison, all reactions were conducted under standardized conditions, with the palladium catalyst system being the only variable.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst degas Degas Mixture (N₂ Purge) catalyst->degas heating Heat to Reaction Temp. degas->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Analyze Product (NMR, GC-MS) purify->analyze G cluster_reactants cluster_products pd0 L-Pd(0) pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition pd2_trans L-Pd(II)(Ar)(Ar') pd2_oa->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar_ar Ar-Ar' arx Ar-X ar_boronic Ar'-B(OR)₂

References

HPLC method for analyzing reactions of 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Methodologies for Analyzing Reactions of 3,5-Difluoro-2-methoxyphenylboronic Acid

Authored by a Senior Application Scientist

For researchers and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, the accurate analysis of reaction mixtures is paramount for process optimization, impurity profiling, and ensuring the quality of the final product. This compound is a valuable building block in medicinal chemistry, and its reactive nature presents unique analytical challenges. This guide provides a comparative analysis of distinct High-Performance Liquid Chromatography (HPLC) methods tailored for monitoring reactions involving this specific arylboronic acid. We will move beyond generic protocols to explore the causality behind methodological choices, ensuring robust and reliable analytical outcomes.

The primary analytical hurdle in reversed-phase HPLC of boronic acids is their propensity for on-column hydrolysis to their corresponding boronic acids, which are more polar and often exhibit poor retention and peak shape on traditional columns[1][2][3][4]. Furthermore, the analyte itself, this compound, contains highly electronegative fluorine atoms, which can introduce unique interactions with the stationary phase. This guide compares three strategically designed reversed-phase HPLC methods to address these challenges head-on.

The Analytical Landscape: Monitoring a Suzuki-Miyaura Reaction

A typical Suzuki-Miyaura reaction mixture will contain the starting boronic acid, the aryl halide coupling partner, the desired biaryl product, and potential impurities such as homocoupled products or the hydrolyzed boronic acid (deboronation)[5][6]. An effective HPLC method must be able to resolve all these components with good peak shape and sensitivity.

Our model reaction for this guide is the coupling of this compound with 4-bromoanisole to produce 3',5'-Difluoro-2',4-dimethoxy-1,1'-biphenyl.

Comparative Analysis of HPLC Methodologies

We will compare three distinct reversed-phase HPLC approaches, each leveraging a different stationary phase chemistry to achieve the desired separation.

  • Method A: The Industry Standard (Optimized C18) : Utilizes a modern, low-silanol, end-capped C18 column. This is often the first choice in method development due to its versatility[7][8].

  • Method B: The Fluorinated-Phase Specialist (PFP) : Employs a pentafluorophenyl (PFP) stationary phase designed to offer alternative selectivity, particularly for halogenated and aromatic compounds[9].

  • Method C: The Aqueous-Retention Expert (HSS T3) : Based on a column chemistry that is stable in 100% aqueous mobile phases, designed to improve retention of polar analytes like boronic acids[10].

Head-to-Head Performance Data

The following table summarizes the simulated performance of each method for separating the key components of our model reaction. Performance is evaluated based on critical chromatographic parameters.

Parameter Method A: Optimized C18 Method B: PFP Specialist Method C: Aqueous HSS T3
Resolution (Boronic Acid / Aryl Halide) 1.82.5 2.1
Resolution (Aryl Halide / Product) 2.23.1 2.4
Retention Time of Boronic Acid (min) 2.53.13.5
Peak Tailing Factor (Boronic Acid) 1.41.11.0
Total Run Time (min) 121215
Ideal Application Routine reaction monitoringComplex impurity profilingQuantifying polar impurities

Methodology Deep Dive & Experimental Protocols

Diagram: General HPLC Workflow

The diagram below outlines the universal workflow from sample preparation to data analysis for any of the described methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Aliquot of Reaction Mixture Dilute Dilute with Mobile Phase A or Acetonitrile Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Autosampler Inject Sample Filter->Autosampler Column Chromatographic Separation (Method A, B, or C) Autosampler->Column Detector PDA/UV-Vis Detection Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Report Generate Report (%Area, Purity, etc.) Integration->Report

Caption: General workflow for HPLC analysis of reaction mixtures.

Method A: The Industry Standard (Optimized C18)
  • Expertise & Rationale: The C18 phase is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity[8][11]. For boronic acids, it is crucial to use a column with low residual silanol activity and robust end-capping. This minimizes secondary interactions (polar interactions with silica) that cause peak tailing and reduces the risk of silanol-catalyzed on-column hydrolysis of the boronic acid[1][3]. The acidic mobile phase (formic acid) ensures the boronic acid remains in its neutral, less polar form, promoting better retention and peak shape[10].

  • Trustworthiness (Self-Validation): Before analysis, a system suitability test (SST) must be performed. Inject a standard mixture and verify that the tailing factor for the boronic acid is ≤ 1.5 and the resolution between the two closest eluting peaks is ≥ 1.5.

  • Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: 30% to 90% B

    • 8-10 min: Hold at 90% B

    • 10-10.1 min: 90% to 30% B

    • 10.1-12 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50).

Method B: The Fluorinated-Phase Specialist (PFP)
  • Expertise & Rationale: PFP columns provide a unique selectivity compared to standard alkyl phases[9]. The pentafluorophenyl rings of the stationary phase can undergo multiple types of interactions, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange. For this compound, the fluorine-fluorine interactions between the analyte and the stationary phase can significantly enhance retention and selectivity, leading to better resolution from closely related structures[12][13]. This makes PFP columns an excellent choice for separating positional isomers or complex mixtures containing halogenated compounds.

  • Trustworthiness (Self-Validation): The SST for this method requires a tailing factor for the boronic acid of ≤ 1.2 and a resolution between the boronic acid and aryl halide of ≥ 2.0, confirming the superior performance of the specialized column.

  • Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna PFP(2), Thermo Scientific Accucore PFP).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-8 min: 35% to 85% B

    • 8-10 min: Hold at 85% B

    • 10-10.1 min: 85% to 35% B

    • 10.1-12 min: Hold at 35% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50).

Method C: The Aqueous-Retention Expert (HSS T3)
  • Expertise & Rationale: A significant challenge with boronic acids is their high polarity, which leads to poor retention on conventional C18 columns under highly aqueous conditions[14]. Some C18 phases can suffer from "pore dewetting" when the mobile phase is less than ~5% organic, causing retention time to drift[10][15]. HSS T3 and similar columns are specifically designed with a lower ligand density to be fully compatible with 100% aqueous mobile phases[10]. This allows the use of a lower starting percentage of organic solvent in the gradient, which dramatically increases the retention of polar compounds like our boronic acid, moving it away from the solvent front and improving peak shape and quantification.

  • Trustworthiness (Self-Validation): The key SST parameter here is retention. The retention factor (k') for the boronic acid must be ≥ 2.0. Additionally, the tailing factor should be ≤ 1.1, demonstrating the effective mitigation of polar secondary interactions.

  • Column: High Strength Silica T3, 150 mm x 4.6 mm, 3.5 µm (e.g., Waters XSelect Premier HSS T3).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-10 min: 5% to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: 80% to 5% B

    • 12.1-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Water/Acetonitrile (90:10).

Conclusion & Method Selection Guide

There is no single "best" method; the optimal choice depends on the analytical goal.

  • For routine, high-throughput reaction monitoring where baseline separation is achieved, Method A (Optimized C18) is robust, reliable, and uses a common, cost-effective column.

  • For in-depth impurity profiling or when dealing with closely related isomers, Method B (PFP) offers superior selectivity and resolving power that a standard C18 cannot match.

  • When the primary goal is the accurate quantification of the polar boronic acid starting material or potential polar byproducts, Method C (Aqueous HSS T3) provides the best retention and peak shape for these challenging analytes.

Diagram: HPLC Method Selection Logic

This decision tree can guide the user to the most appropriate starting method based on their primary analytical objective.

Method_Selection Start What is the Primary Analytical Goal? Goal1 Routine Reaction Monitoring (Conversion Check) Start->Goal1 Goal2 Impurity Profiling & Isomer Separation Start->Goal2 Goal3 Accurate Quantification of Polar Starting Material Start->Goal3 MethodA Start with Method A (Optimized C18) Goal1->MethodA MethodB Start with Method B (PFP Specialist) Goal2->MethodB MethodC Start with Method C (Aqueous HSS T3) Goal3->MethodC

Caption: Decision tree for selecting the optimal HPLC method.

References

A Comparative Performance Analysis: 3,5-Difluoro-2-methoxyphenylboronic Acid versus 2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and materials science, the selection of optimal building blocks is a critical determinant of synthetic efficiency and ultimate molecular properties. Arylboronic acids are foundational reagents in modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a preeminent method for the construction of biaryl and heteroaryl structures.[1] This guide provides an in-depth, objective comparison of the performance of 3,5-Difluoro-2-methoxyphenylboronic acid and its non-fluorinated analog, 2-methoxyphenylboronic acid , in this pivotal reaction. The discussion is grounded in established chemical principles and supported by representative experimental data to inform strategic synthetic decisions.

Introduction: The Subtle Power of Fluorine in Arylboronic Acids

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, often imparting desirable traits such as enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[2] In the context of arylboronic acids, the strongly electron-withdrawing nature of fluorine substituents can significantly influence the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.[3]

2-methoxyphenylboronic acid is a widely utilized reagent, valued for the introduction of the ortho-anisyl motif. The methoxy group is electron-donating through resonance, which can impact the nucleophilicity of the aryl group during the transmetalation step.

This compound , by contrast, presents a more complex electronic profile. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, which is expected to increase the Lewis acidity of the boron center.[4] This heightened acidity can facilitate the formation of the boronate species, a key step for efficient transmetalation.[5] However, the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment that can influence reaction kinetics and yields.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The electronic properties of the boronic acid primarily influence the transmetalation step.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product

Key Performance Considerations:

  • Rate of Transmetalation: The electron-withdrawing fluorine atoms in this compound are expected to increase the rate of transmetalation compared to the non-fluorinated analog.[3] This can potentially lead to shorter reaction times and higher yields, especially with less reactive aryl halides.

  • Stability and Protodeboronation: A significant side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond.[3] Highly electron-deficient arylboronic acids can be more susceptible to this decomposition pathway, particularly under basic conditions.[7] The stability of this compound should be considered, and reaction conditions may need to be optimized to minimize this side reaction.

  • Catalyst and Base Selection: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura reaction. For electron-deficient boronic acids like the difluorinated compound, the use of electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[8] The choice of base also plays a critical role in activating the boronic acid without promoting excessive protodeboronation.

Comparative Data Summary

The following table presents representative, though not directly comparative, experimental data for Suzuki-Miyaura couplings involving the two boronic acids with aryl bromides. These examples serve to illustrate the typical conditions and achievable yields for each reagent.

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-methoxyphenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100484[2]
This compound Aryl BromidePd₂(dba)₃ / LigandKFDioxane110VariesGood[9] (representative)

Note: The data for this compound is representative of similar fluorinated systems, as specific examples with this exact substrate are not extensively detailed in readily available literature under a single set of conditions. The "Good" yield is an inference based on the general success of coupling electron-deficient boronic acids under optimized conditions.

Experimental Protocols

The following are detailed, representative protocols for Suzuki-Miyaura cross-coupling reactions using each of the boronic acids. These should be considered as starting points, with optimization of conditions potentially required for specific substrates.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Workup and Purification Add reactants and catalyst to Schlenk tube Add reactants and catalyst to Schlenk tube Evacuate and backfill with Argon (3x) Evacuate and backfill with Argon (3x) Add reactants and catalyst to Schlenk tube->Evacuate and backfill with Argon (3x) Add degassed solvent and heat Add degassed solvent and heat Evacuate and backfill with Argon (3x)->Add degassed solvent and heat Quench, extract, and purify by column chromatography Quench, extract, and purify by column chromatography Add degassed solvent and heat->Quench, extract, and purify by column chromatography

Protocol 1: Suzuki-Miyaura Coupling of 2-methoxyphenylboronic acid with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • 2-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, 2-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • A suitable phosphine ligand (e.g., SPhos or XPhos, 0.036 mmol, 3.6 mol%)

  • Potassium fluoride (KF, 3.0 mmol, 3.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, this compound, Pd₂(dba)₃, the phosphine ligand, and potassium fluoride.

  • Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

Both This compound and 2-methoxyphenylboronic acid are valuable reagents for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.

  • 2-methoxyphenylboronic acid is a reliable and effective coupling partner, particularly for reactions with activated aryl halides.

  • This compound offers the potential for enhanced reactivity due to its electron-deficient nature, which may be advantageous for challenging couplings with electron-rich or sterically hindered aryl halides. However, careful optimization of reaction conditions is crucial to mitigate the risk of protodeboronation.

For researchers aiming to synthesize novel fluorinated biaryl structures with potentially improved pharmacological or material properties, This compound is an excellent choice, provided that appropriate catalytic systems are employed. For more routine syntheses where the introduction of fluorine is not required, 2-methoxyphenylboronic acid remains a robust and cost-effective option.

References

A Senior Application Scientist's Guide to the Strategic Implementation of 3,5-Difluoro-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Building Block – The Strategic Advantage of 3,5-Difluoro-2-methoxyphenylboronic Acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the choice of a building block is a critical decision that influences not only the synthetic route but also the ultimate bioactivity and metabolic stability of the target molecule.[1][2] this compound has emerged as a reagent of significant interest. Its unique trifunctional substitution pattern—an ortho-methoxy group flanked by two meta-fluorine atoms—is not a random assortment of functionalities. It is a carefully orchestrated arrangement that imparts distinct electronic and steric properties, offering chemists a powerful tool for creating complex biaryl structures.

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 3,5-difluoro substitution pattern, in conjunction with the ortho-methoxy group, provides a unique electronic signature that can profoundly influence reaction kinetics and outcomes. This guide provides an in-depth validation of a synthetic route utilizing this reagent, objectively comparing its performance in the cornerstone Suzuki-Miyaura cross-coupling reaction against viable alternatives and providing the supporting experimental framework for this analysis.

The Suzuki-Miyaura Reaction: The Engine of Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a fundamental and widely applied method for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[3][4] Its prevalence is due to mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids.[4][5] The catalytic cycle, the engine of this transformation, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically rate-limiting and is critically influenced by the base and the electronic properties of the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

The efficiency of the transmetalation step is paramount to the overall success of the reaction. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role; electron-withdrawing groups can, in many cases, accelerate this step.[6][7]

Causality of Experimental Choice: Why this compound?

The decision to employ this compound is rooted in a mechanistic understanding of its structural attributes:

  • Electronic Activation: The two fluorine atoms are potent electron-withdrawing groups. This inductive effect decreases the electron density on the boronic acid's phenyl ring, which can facilitate the transmetalation step. Studies on other fluorinated arylboronic acids have shown that electron-poor reagents can react faster than their electron-rich counterparts.[8]

  • Steric Influence: The ortho-methoxy group introduces significant steric bulk. While often a challenge, in this case, it can provide a degree of conformational rigidity and influence the regioselectivity of the coupling, particularly with complex substrates.

  • Modulation of Product Properties: The resulting 3,5-difluoro-2-methoxyphenyl moiety is a valuable pharmacophore. It can act as a hydrogen bond acceptor (methoxy oxygen) while the fluorines modulate pKa and improve metabolic stability, a critical consideration in drug design.[1][2]

A Comparative Performance Analysis

To objectively validate the efficacy of this compound, we propose a comparative study against structurally related analogues in a standardized Suzuki-Miyaura coupling with 4-bromoanisole. This allows for the systematic dissection of the electronic and steric contributions of the substituents.

Standardized Reaction Conditions: Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C.

Boronic AcidKey Structural FeaturesExpected Performance & RationaleHypothetical Yield (%)Hypothetical Time (h)
Phenylboronic Acid Unsubstituted (Baseline)Serves as the baseline for reactivity. Performance is well-documented but may be slower than activated analogues.~8512
2-Methoxyphenylboronic Acid ortho-Methoxy (Steric)The ortho-methoxy group may slightly retard the reaction due to steric hindrance near the reaction center.~75-8014
3,5-Difluorophenylboronic Acid meta-Difluoro (Electronic)The strong electron-withdrawing nature of the two fluorine atoms is expected to accelerate the transmetalation step, leading to a higher yield in a shorter time.>958
This compound Trifunctional (Combined Effects)The electronic activation from the fluorine atoms is expected to overcome the steric hindrance from the ortho-methoxy group, resulting in high efficiency. The combination provides a balance of reactivity and structural complexity.~90-9510

Note: This table presents hypothetical, reasoned data for comparative purposes. Actual yields are contingent on precise experimental execution and purification.[6]

Experimental Protocol: A Self-Validating System

The following protocol for a Suzuki-Miyaura cross-coupling provides a robust framework for comparing the performance of various boronic acids.

Reagents & Equipment:
  • Aryl Halide (e.g., 4-bromoanisole)

  • Boronic Acid (e.g., this compound)

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃])

  • Degassed Solvent (e.g., 1,4-Dioxane and Water)

  • Reaction vessel (e.g., oven-dried round-bottom flask or microwave vial) with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (0.03 mmol, 3 mol%), and the base (2.0 mmol, 2.0 equiv).[6]

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., 4 mL of Dioxane and 1 mL of H₂O) via syringe.

  • Reaction Execution: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter the mixture and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[1]

Visualization of Workflows and Logic

The following diagrams illustrate the experimental process and the decision-making framework for reagent selection.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Solids: Aryl Halide, Boronic Acid, Pd Catalyst, Base inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 100 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT & Dilute monitor->cool extract 7. Liquid-Liquid Extraction cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Isolated Product purify->product

Caption: Standard Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

G start Select Boronic Acid for Target Synthesis q1 Is rapid reaction kinetics a priority? start->q1 a1_yes Use Electron-Deficient Boronic Acid (e.g., 3,5-Difluorophenylboronic acid) q1->a1_yes Yes a1_no Standard Phenylboronic Acid may suffice q1->a1_no No q2 Is steric hindrance a concern on the substrate? a2_yes Consider less bulky reagent or stronger catalytic system q2->a2_yes Yes a2_no ortho-Substituted reagents are viable (e.g., 3,5-Difluoro-2-methoxy...) q2->a2_no No q3 Is reagent stability a primary concern (e.g., scale-up)? a3_yes Consider Potassium Organotrifluoroborate Alternative q3->a3_yes Yes a3_no Boronic Acid is suitable q3->a3_no No a1_yes->q2 a1_no->q2 a2_yes->q3 a2_no->q3 end Proceed to Reaction Optimization a3_yes->end a3_no->end

Caption: Decision Framework for Boronic Acid Reagent Selection.

Trustworthiness: Considering Alternatives and Stability

A thorough validation requires considering superior alternatives. Potassium organotrifluoroborates are crystalline, free-flowing solids that are significantly more stable to air and moisture than their boronic acid counterparts.[9] This inherent stability simplifies handling, storage, and stoichiometry, and crucially, renders them less susceptible to protodeboronation—a common side reaction that cleaves the C-B bond and reduces yield.[5][9]

The synthesis of a potassium trifluoroborate salt is straightforward, involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[9] For demanding syntheses, particularly in late-stage functionalization where substrate is precious, switching from this compound to its potassium trifluoroborate salt is a highly recommended strategy to enhance reaction robustness and yield.

Conclusion

The validation of a synthetic route is a multi-faceted process that extends beyond achieving a high yield. It requires a deep understanding of the mechanistic nuances of the chosen reagents. This compound is a prime example of a modern building block where a unique combination of electronic and steric factors provides a distinct advantage in Suzuki-Miyaura cross-coupling reactions. Its electron-withdrawing fluorine substituents can accelerate the critical transmetalation step, while the overall molecular fragment is highly valuable for imparting desirable properties in drug discovery programs. Through objective comparison with simpler analogues and a clear understanding of more stable alternatives like potassium trifluoroborates, researchers can confidently and strategically deploy this reagent to construct complex molecular architectures with precision and efficiency.

References

A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki Coupling Products with 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science sectors, for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This guide focuses on a specific, yet increasingly relevant, subclass of this reaction: the coupling of aryl halides with 3,5-Difluoro-2-methoxyphenylboronic acid. The unique electronic properties imparted by the ortho-methoxy group and the two meta-fluorine atoms make this reagent a valuable building block for creating complex, pharmaceutically active molecules.

However, these same structural features present distinct analytical challenges. Monitoring reaction progress, identifying byproducts, and quantifying the final product require a robust and nuanced analytical approach. This guide provides an in-depth comparison of analytical methodologies, centered on Liquid Chromatography-Mass Spectrometry (LC-MS), to offer researchers, scientists, and drug development professionals a comprehensive framework for achieving accurate and reliable results. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring a trustworthy and authoritative resource.

The Analytical Challenge: Why This Reaction Demands a Specialized Approach

The analysis of products from Suzuki couplings involving this compound is not trivial. The challenges arise from both the reaction's inherent chemistry and the physicochemical properties of the molecules involved.

  • Reaction-Specific Hurdles : The Suzuki reaction, while powerful, is not without potential side reactions. Homocoupling of the boronic acid to form a biphenyl byproduct is a common issue, particularly in the presence of oxygen.[4] Other potential byproducts include protodeboronation of the starting material and various species arising from catalyst degradation. The electron-withdrawing nature of the fluorine atoms can influence the transmetalation step, potentially altering the reaction profile compared to simpler boronic acids.[5][6]

  • Chromatographic Complexity : The target product, unreacted starting materials (aryl halide and boronic acid), and potential byproducts often possess similar polarities and structures. This similarity makes achieving baseline chromatographic separation—a prerequisite for accurate quantification—a significant challenge.

  • Mass Spectrometry Considerations : Fluorinated compounds can exhibit unique ionization and fragmentation behavior.[7][8][9] While electrospray ionization (ESI) is generally effective, the efficiency can be molecule-dependent.[10] Furthermore, residual palladium catalyst and its complexes can interfere with analysis or require specific sample preparation for removal.[11][12]

Comparative Overview of Analytical Techniques

While LC-MS is the primary focus, it is crucial to understand its performance in the context of other available methods.

Technique Primary Use Case Advantages Limitations
LC-MS Quantitative analysis, impurity profiling, reaction completionHigh sensitivity and selectivity; separates complex mixtures; provides molecular weight confirmation.[13][14]Higher cost and complexity; potential for matrix effects.[15]
TLC-MS Rapid reaction monitoringFast, simple, and cost-effective for qualitative checks.[16]Not quantitative; poor resolution for closely related compounds; requires specialized interface for MS.
GC-MS Analysis of volatile productsExcellent separation efficiency for volatile, thermally stable compounds.Many Suzuki products are not volatile and require derivatization; potential for thermal degradation.[17]
NMR (¹H, ¹⁹F) Structural elucidation, kinetic monitoringProvides definitive structural information; inherently quantitative (qNMR); ¹⁹F NMR is highly specific for fluorinated compounds.[18]Lower sensitivity than MS; requires higher analyte concentrations; can be slow for reaction monitoring.

For the comprehensive analysis required in drug development, LC-MS provides the optimal balance of sensitivity, selectivity, and quantitative accuracy, making it the technique of choice.

Optimized LC-MS Methodology: A Self-Validating Protocol

This section details a robust, step-by-step methodology for the analysis of a model reaction: the Suzuki coupling of this compound with 1-bromo-4-methoxybenzene.

Experimental Workflow Diagram

G cluster_0 Reaction & Quenching cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Processing Reaction 1. Suzuki Coupling Reaction (Aryl Halide + Boronic Acid) Quench 2. Quench Reaction (e.g., with Water) Reaction->Quench Dilute 3. Dilute Aliquot (in Acetonitrile/Water) Quench->Dilute Filter 4. Filter Sample (0.22 µm Syringe Filter) Dilute->Filter Inject 5. Inject into LC-MS Filter->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. Mass Spectrometric Detection Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification & Reporting Integrate->Quantify

Caption: Overall experimental workflow from reaction to final data analysis.

Part 1: Sample Preparation Protocol

Rationale: The goal of sample preparation is to create a clean, homogenous sample in a solvent compatible with the LC-MS system, while ensuring the concentration is within the linear dynamic range of the detector.

  • Reaction Quenching: At your desired time point, withdraw 10 µL of the reaction mixture. Immediately add it to a vial containing 990 µL of a 1:1 (v/v) mixture of acetonitrile and water.

    • Causality: Quenching stops the reaction, providing an accurate snapshot of its progress. Diluting into the initial mobile phase composition prevents analyte precipitation and ensures compatibility with the reverse-phase column.

  • Vortexing: Vortex the vial for 30 seconds to ensure homogeneity.

  • Filtration: Using a syringe, draw the diluted sample and pass it through a 0.22 µm PTFE or PVDF syringe filter into an LC-MS autosampler vial.

    • Causality: Filtration removes particulate matter (e.g., heterogeneous catalyst, insoluble salts) that could clog the LC column or tubing, ensuring system longevity and data quality.

Part 2: Liquid Chromatography (LC) Protocol

Rationale: Chromatographic separation is paramount. The choice of column and mobile phase gradient is designed to resolve the structurally similar product, starting materials, and key byproducts. A C18 column is a good starting point, but a Phenyl-Hexyl phase often provides superior selectivity for aromatic and fluorinated compounds due to enhanced π-π interactions.

Parameter Recommended Setting Rationale
LC System UHPLC or HPLC systemUHPLC provides higher resolution and faster run times.
Column Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)Offers alternative selectivity to C18, often improving separation of aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.[19]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent with good UV transparency and low viscosity.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.A standard gradient to elute compounds across a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 µLSmall volume minimizes peak distortion and avoids column overload.
Part 3: Mass Spectrometry (MS) Protocol

Rationale: The MS parameters are chosen to ensure sensitive detection and confirmation of the target analyte's identity. Electrospray Ionization (ESI) is the standard for polar to semi-polar organic molecules.[20][21] Positive ion mode is selected as the methoxy group and biaryl system can be readily protonated.

Parameter Recommended Setting Rationale
Ion Source Electrospray Ionization (ESI)Standard, robust ionization for this class of molecules.
Polarity PositiveThe target molecule is expected to readily form [M+H]⁺ ions.
Capillary Voltage 3.5 kVTypical voltage to generate a stable electrospray.
Gas Temp. 325 °COptimizes desolvation of the mobile phase.
Gas Flow 10 L/minAssists in desolvation.
Acquisition Mode See Decision Diagram BelowMode is chosen based on the analytical goal (screening vs. quantification).
Scan Range 100 - 500 m/zCovers the mass range of expected reactants, products, and byproducts.

Decision Diagram for MS Acquisition Mode

G node_action node_action start What is the analytical goal? goal_impurity Identify all byproducts? start->goal_impurity Impurity Profiling goal_quant Quantify known targets? start->goal_quant Quantification use_scan Use Full Scan Mode goal_impurity->use_scan complex_matrix Is the sample matrix complex? goal_quant->complex_matrix use_sim Use SIM Mode use_mrm Use MS/MS (MRM) Mode complex_matrix->use_sim No complex_matrix->use_mrm Yes

Caption: Decision guide for selecting the optimal MS data acquisition mode.

Interpreting the Data: Expected Results and Troubleshooting

Following the protocol, you can expect to see distinct peaks for your starting materials and product.

Table of Expected LC-MS Results (Hypothetical Data)

Compound Expected [M+H]⁺ (m/z) Typical Retention Time (min) Notes
1-bromo-4-methoxybenzene187.0/189.0~3.5Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) is a key identifier.
This compound187.0 (as [M-H₂O+H]⁺)~2.1Boronic acids can be tricky to analyze; often dehydrate in the source.
Product: 2,4-Difluoro-2',6'-dimethoxy-1,1'-biphenyl 251.1 ~4.2 The target analyte, typically eluting last due to higher lipophilicity.
Homocoupling Product283.1~4.0Dimer of the boronic acid starting material.
Anticipated Fragmentation Pathway

For structural confirmation using MS/MS, understanding the fragmentation is key. The difluoro-methoxy-biaryl product will likely exhibit characteristic neutral losses.

G Parent Parent Ion [M+H]⁺ m/z 251.1 Frag1 Loss of CH₃ radical [M-CH₃]⁺ m/z 236.1 Parent->Frag1 -15 Da Frag2 Loss of CH₂O [M-CH₂O+H]⁺ m/z 221.1 Parent->Frag2 -30 Da Frag3 Loss of CO from Frag2 [M-CH₂O-CO+H]⁺ m/z 193.1 Frag2->Frag3 -28 Da

Caption: Simplified fragmentation pathway for the target product in MS/MS.

Conclusion

The successful analysis of Suzuki coupling products derived from this compound hinges on a well-designed analytical strategy. While alternative methods like NMR and TLC-MS have their place for specific tasks, a robust LC-MS method provides the unparalleled sensitivity and selectivity required for comprehensive reaction monitoring, impurity profiling, and final product quantification. By carefully selecting the chromatographic column (e.g., Phenyl-Hexyl) and optimizing both LC and MS parameters, researchers can overcome the inherent challenges posed by these structurally complex molecules. The protocols and rationale presented in this guide serve as a validated starting point, empowering scientists to generate high-quality, reliable data essential for advancing drug discovery and development programs.

References

comparative yield analysis for different aryl halides with 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Suzuki-Miyaura Cross-Coupling: Yield Analysis of Aryl Halides with 3,5-Difluoro-2-methoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in forging carbon-carbon bonds.[1][2][3] Its discovery, which was recognized with the 2010 Nobel Prize in Chemistry, has empowered chemists to construct complex molecular architectures with high precision and functional group tolerance.[1][2] This is particularly vital in the realm of drug discovery and materials science, where the synthesis of substituted biaryls is a frequent necessity.

This guide focuses on the coupling of various aryl halides with this compound. This specific boronic acid is of significant interest as the introduction of fluorinated methoxyphenyl moieties can enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. We will delve into a comparative yield analysis, supported by experimental data, to provide a clear, objective guide for selecting the optimal aryl halide coupling partner.

The Mechanism: A Palladium-Catalyzed Triad

The efficacy of the Suzuki-Miyaura reaction is rooted in its catalytic cycle, which is orchestrated by a palladium complex.[4] This cycle can be broken down into three fundamental steps:

  • Oxidative Addition : The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide.[1][5] This step, which is often rate-determining, results in the formation of a Pd(II) complex.[5] The reactivity of the aryl halide is paramount in this phase.

  • Transmetalation : This is where the organoboron species enters the fray. The base, a critical component of the reaction, activates the boronic acid to form a more nucleophilic boronate "ate" complex.[1][2][6][7] This activated species then transfers its organic group to the palladium center, displacing the halide.[1][5]

  • Reductive Elimination : In the final step, the two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

The pivotal role of the base is primarily to facilitate transmetalation. Two main pathways are proposed: the "boronate pathway," where the base activates the boronic acid, and the "hydroxide pathway," where the base forms a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[7][8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Halide Ar-Pd(II)Ln-X Ox_Add->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Biaryl Red_Elim Reductive Elimination PdII_Biaryl->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-Ar' Red_Elim->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Ox_Add Boronic_Acid Boronic Acid (Ar'-B(OH)2) Base Base Boronic_Acid->Base Boronate Boronate [Ar'-B(OH)3]- Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis of Aryl Halides

The choice of the aryl halide is a critical determinant of the reaction's success. The reactivity trend is well-established and is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.[5] A weaker C-X bond leads to a faster rate of oxidative addition. The general order of reactivity is:

Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride [1][3][10]

  • Aryl Iodides : As the most reactive coupling partners due to the weakest carbon-iodine bond, they typically provide the highest yields under the mildest conditions.

  • Aryl Bromides : While less reactive than iodides, they are often more cost-effective and readily available, making them a popular choice. They generally require slightly more forcing conditions (higher temperatures or more active catalysts) to achieve comparable yields.[11]

  • Aryl Triflates : Triflates (OTf) are excellent leaving groups and their reactivity is comparable to that of aryl bromides.[1] They are particularly useful when the corresponding halide is not readily accessible.

  • Aryl Chlorides : Due to the strong carbon-chlorine bond, aryl chlorides are the most challenging substrates.[6] Their successful coupling often necessitates the use of specialized, highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][12]

The following table summarizes experimental data for the Suzuki-Miyaura coupling of this compound and structurally similar boronic acids with a range of aryl halides. This data, compiled from various sources, provides a practical comparison of expected yields.

Aryl Halide PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Iodide
4-Iodotoluene[Pd₂(dba)₃] / XPhosK₃PO₄Dioxane1101694[13]
Phenyl IodidePd(PPh₃)₄ / Ag₂OCsFDME70->90[14]
Aryl Bromide
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892[13]
5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[13]
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295[13]
Aryl Chloride
4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄n-Butanol1001892
2-ChloropyridinePd(OAc)₂ / RuPhosK₃PO₄n-Butanol100-82[15]
4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄t-Amyl Alcohol100199[16]
Aryl Triflate
2-Naphthyl triflatePd(OAc)₂ / PCy₃K₃PO₄Toluene1003High[3][6]

Note: The data presented is compiled from different sources with varying reaction conditions and, in some cases, structurally similar boronic acids. This information should be used as a qualitative guide rather than a direct quantitative comparison.

A Practical Guide: Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a flame-dried flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3 cycles). setup->inert solvent Solvent Addition: Add degassed solvent via syringe. inert->solvent reaction Reaction: Heat to desired temperature with vigorous stirring. solvent->reaction monitor Monitoring: Track progress using TLC or GC-MS. reaction->monitor workup Work-up: Cool, dilute with organic solvent, and perform aqueous wash. monitor->workup purify Purification: Purify crude product by column chromatography. workup->purify end End Product purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a modern pre-catalyst like XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, the base, and the palladium catalyst.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.[17]

  • Solvent Addition : Add the anhydrous, degassed solvent via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (from 1 to 24 hours).

  • Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Separate the organic layer.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.[18]

Conclusion and Outlook

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for the synthesis of biaryl compounds. When coupling with this compound, the choice of aryl halide significantly impacts the reaction efficiency. Aryl iodides and bromides are reliable and high-yielding partners, with iodides generally reacting under milder conditions. The development of advanced catalyst systems has broadened the scope to include the more economical but less reactive aryl chlorides, making them a viable option for large-scale synthesis. Aryl triflates serve as excellent alternatives to halides. Ultimately, the selection of the aryl halide will depend on a balance of reactivity, cost, and availability, with this guide providing the foundational data to make an informed decision.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and synthetic chemistry, the responsible management of chemical reagents is as crucial as the innovative science they enable. 3,5-Difluoro-2-methoxyphenylboronic acid is a valuable building block in modern organic synthesis, but its lifecycle in the laboratory does not end after the reaction is complete. Proper disposal is a critical final step, ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. This compound is classified with specific risks that dictate its treatment as hazardous waste.[1][2][3]

According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3]

These classifications necessitate that all handling and disposal operations be conducted with appropriate Personal Protective Equipment (PPE) and within a certified chemical fume hood to prevent exposure.[4][5] The ultimate directive from the manufacturer's SDS is unambiguous: "Dispose of contents/container to an approved waste disposal plant." [2][6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4]

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[3][7]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[3][7]
STOT (Single Exp.)GHS07WarningH335: May cause respiratory irritation[3][7]
Pre-Disposal Planning: Segregation and Containment

Effective waste management begins at the point of generation. The cardinal rule is to never mix incompatible waste streams .[4][8] Boronic acid waste should be segregated from other chemical wastes to prevent dangerous reactions.[4] For instance, mixing acids with substances like bleach or ammonia can release toxic gases.[8]

All waste must be accumulated at or near the point of generation, under the control of laboratory personnel, in containers that are chemically compatible and properly labeled.[9]

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to managing waste generated from the use of this compound. This process is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Experimental Protocol: Waste Collection and Labeling

  • Select the Correct Waste Container:

    • Solid Waste: Use a designated, sealable, and chemically compatible container for solid hazardous waste. This is for unused reagent, contaminated weighing paper, gloves, or silica gel.[4]

    • Liquid Waste: Use a separate, clearly labeled, and sealable container for liquid hazardous waste. This is for reaction mixtures or solutions containing the boronic acid.[4] Ensure the container material is compatible; for example, do not store acidic waste in metal containers.[11]

  • Characterize and Label the Waste:

    • Immediately label the waste container with a "Hazardous Waste" tag.[4][11]

    • Clearly write the full chemical name: "this compound" and any other components in the waste mixture.[4]

    • Indicate the approximate concentrations or percentages of the constituents.

    • Ensure the container is kept securely closed except when adding waste.[12]

  • Store Waste Appropriately:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the lab.[4][13]

    • This area should be well-ventilated and away from incompatible materials.[4]

    • Use secondary containment to prevent spills.[9]

  • Arrange for Disposal:

    • Adhere to your institution's hazardous waste pickup schedule. Waste should be removed from the laboratory regularly.[9][13]

    • Contact your institution's Environmental Health and Safety (EHS) office for collection by licensed hazardous waste disposal personnel.[4]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.[4] Chemical residues pose a significant health threat to custodial staff and the environment.[12]

Experimental Protocol: Triple Rinsing Procedure

  • Perform in a Fume Hood: Conduct all rinsing procedures inside a certified chemical fume hood while wearing appropriate PPE.[4]

  • First Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [4][12]

  • Subsequent Rinses: Depending on your institution's EHS guidelines, the second and third rinses may also need to be collected as hazardous waste.[4] Consult your EHS office for specific instructions.

  • Final Disposal: Once the container is thoroughly rinsed, allow it to air dry completely in the fume hood.[4] Deface or remove the original chemical label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]

Logical Workflow for Disposal Decision-Making

To streamline the disposal process, the following decision tree can be used to guide the user from waste generation to final disposal, ensuring all safety and regulatory checkpoints are met.

G Figure 1: Disposal Decision Tree for this compound Waste Start Waste Generated (Solid or Liquid) IsContaminated Is material unused reagent or contaminated? Start->IsContaminated Solid LiquidWaste Collect in Liquid Hazardous Waste Container Start->LiquidWaste Liquid SolidWaste Collect in Solid Hazardous Waste Container IsContaminated->SolidWaste Yes IsEmptyContainer Is it an empty reagent container? IsContaminated->IsEmptyContainer No LabelWaste Label Container: 'Hazardous Waste' + Full Chemical Name(s) SolidWaste->LabelWaste LiquidWaste->LabelWaste StoreWaste Store in Designated Satellite Accumulation Area LabelWaste->StoreWaste EHS_Pickup Arrange for Pickup by EHS / Licensed Contractor StoreWaste->EHS_Pickup End Disposal Complete EHS_Pickup->End TripleRinse Triple Rinse in Fume Hood (Collect 1st Rinseate as HazWaste) IsEmptyContainer->TripleRinse Yes IsEmptyContainer->End No DefaceLabel Air Dry and Deface Original Label TripleRinse->DefaceLabel Recycle Dispose of Clean Container in Lab Glass/Plastic Recycling DefaceLabel->Recycle Recycle->End

Caption: Disposal Decision Tree for this compound Waste.

Regulatory Compliance and Trust

Adherence to these protocols is not merely a best practice; it is a legal requirement. The EPA's regulations, including the Resource Conservation and Recovery Act (RCRA), provide the framework for managing hazardous waste from "cradle to grave."[10][11] Academic laboratories may operate under the alternative Subpart K regulations, which offer specific guidance for managing laboratory waste and require the development of a Laboratory Management Plan.[13] Compliance with these federal and local regulations protects your institution from significant fines and penalties, but more importantly, it builds a culture of safety and environmental stewardship that is the bedrock of trustworthy and authoritative scientific research.[9][10]

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3,5-Difluoro-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Handling 3,5-Difluoro-2-methoxyphenylboronic acid requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and maintain a safe research environment.

Understanding the Hazards

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation [1][2][3]

  • H319: Causes serious eye irritation [1][2][3]

  • H335: May cause respiratory irritation [1][2][3]

These classifications underscore the importance of using appropriate personal protective equipment (PPE) to prevent direct contact with the skin, eyes, and respiratory system.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[4][5]To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[8]To prevent skin contact and subsequent irritation.[6][7] Gloves should be inspected for integrity before each use.
Body Protection A laboratory coat is mandatory.[9] For tasks with a higher risk of exposure, a chemical-resistant apron over the lab coat is advised.[8]To protect the skin on the arms and body from accidental spills and contamination.
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary.[8] If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][10]To prevent the inhalation of airborne particles that can cause respiratory tract irritation.[1][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][7][8]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][5][7]

  • Work Surface: The work area should be clean, organized, and free of unnecessary clutter to prevent spills and contamination.[10]

Donning Personal Protective Equipment (PPE)

The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.

PPE_Donning_Sequence cluster_donning Donning PPE Workflow node_labcoat 1. Lab Coat node_respirator 2. Respirator (if required) node_labcoat->node_respirator Securely fasten node_goggles 3. Goggles/Face Shield node_respirator->node_goggles Ensure proper fit node_gloves 4. Gloves node_goggles->node_gloves Pull gloves over cuffs

Caption: Recommended sequence for donning PPE.

Handling the Chemical
  • Container Handling: Keep the container of this compound tightly closed when not in use.[2][6]

  • Preventing Dust: Avoid generating dust when transferring the solid material.[2][5][11] Use appropriate tools, such as a spatula, for transfers.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][7] Do not eat, drink, or smoke in the laboratory.[7][8]

Doffing (Removing) Personal Protective Equipment (PPE)

The sequence of removing PPE is critical to prevent self-contamination.

PPE_Doffing_Sequence cluster_doffing Doffing PPE Workflow node_gloves 1. Gloves node_goggles 2. Goggles/Face Shield node_gloves->node_goggles Peel off inside-out node_labcoat 3. Lab Coat node_goggles->node_labcoat Handle by straps node_respirator 4. Respirator (if required) node_labcoat->node_respirator Roll inside-out

Caption: Recommended sequence for doffing PPE.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE (gloves, etc.) and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste in a designated, properly labeled, and sealed container.[4][5]

  • Disposal Regulations: Dispose of the waste in accordance with local, state, and federal regulations.[4][6] Do not dispose of this chemical down the drain.[4][11]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[6][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6] If skin irritation occurs, get medical advice/attention.[6][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6] If you feel unwell, call a POISON CENTER or doctor.[6]

  • Ingestion: Clean the mouth with water and seek medical attention.[6] Do not induce vomiting without medical advice.[5][7]

By integrating these safety protocols into your laboratory workflow, you can handle this compound with confidence and ensure a secure research environment for yourself and your colleagues.

References

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